molecular formula C10H6ClNO2 B125062 3-Indoleglyoxylyl chloride CAS No. 22980-09-2

3-Indoleglyoxylyl chloride

Cat. No.: B125062
CAS No.: 22980-09-2
M. Wt: 207.61 g/mol
InChI Key: FPEGGKCNMYDNMW-UHFFFAOYSA-N
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Description

3-Indoleglyoxylyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128332. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetyl chloride
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InChI

InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPEGGKCNMYDNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20177526
Record name 3-Indoleglyoxylyl chloride
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Molecular Weight

207.61 g/mol
Source PubChem
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CAS No.

22980-09-2
Record name α-Oxo-1H-indole-3-acetyl chloride
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Record name 3-Indoleglyoxylyl chloride
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Record name 3-Indoleglyoxylyl chloride
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Record name α-oxo-1H-indole-3-acetyl chloride
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Record name 3-INDOLEGLYOXYLYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Indoleglyoxylyl Chloride from Indole and Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-indoleglyoxylyl chloride, a critical building block in the development of various pharmaceutical compounds. This document details the underlying reaction mechanism, presents a comparative analysis of published experimental protocols, and offers a consolidated, step-by-step methodology for its preparation and purification.

Introduction

This compound is a highly reactive intermediate extensively utilized in organic synthesis, particularly as a precursor for tryptamine derivatives and other biologically active molecules. Its synthesis is most commonly achieved through the direct electrophilic acylation of indole with oxalyl chloride. This reaction is favored at the electron-rich C3 position of the indole ring and proceeds efficiently without the need for a Lewis acid catalyst, which is typically required for Friedel-Crafts acylations.[1] The high reactivity of the C3 position in indole, estimated to be approximately 10^13 times more reactive than benzene, allows the reaction to proceed under mild conditions.[1]

Reaction Mechanism

The synthesis of this compound from indole and oxalyl chloride is a classic example of an electrophilic aromatic substitution reaction. The key steps are outlined below:

  • Electrophile Formation : Oxalyl chloride itself acts as a potent electrophile. The electron-withdrawing nature of the two carbonyl groups and the chlorine atoms makes the carbonyl carbons highly susceptible to nucleophilic attack.

  • Nucleophilic Attack : The electron-rich C3 position of the indole ring acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination : The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation : A weak base, such as another molecule of indole or the chloride ion, removes the proton from the C3 carbon, restoring the aromaticity of the indole ring and yielding the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Indole Indole SigmaComplex Sigma Complex Indole->SigmaComplex Nucleophilic Attack OxalylChloride Oxalyl Chloride OxalylChloride->SigmaComplex Product 3-Indoleglyoxylyl Chloride SigmaComplex->Product Deprotonation

Comparative Analysis of Experimental Protocols

The synthesis of this compound has been reported in various publications with slight modifications in the experimental conditions. A summary of key quantitative data from two prominent protocols is presented in the table below for easy comparison.

ParameterProtocol 1 (PrepChem)[2]Protocol 2 (TiHKAL)[3]
Indole 11.7 g10 g
Oxalyl Chloride 10 ml11 g
Solvent Anhydrous EtherAnhydrous Ether
Solvent Volume 50 ml300 ml (150 ml for each reactant)
Reaction Temperature 0°C initially, then room temperatureNot explicitly stated, but dropwise addition suggests cooling
Reaction Time 2 hours at room temperature30 min for addition, 15 min additional stirring
Reported Yield Not specified79% for the subsequent amide formation
Purity Not specifiedNot specified, but product precipitates

Detailed Experimental Protocol

This section provides a consolidated, step-by-step methodology for the synthesis of this compound based on established procedures.[2][3]

Materials and Equipment:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11.7 g of indole in 50 ml of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add a solution of 10 ml of oxalyl chloride in 50 ml of anhydrous diethyl ether to the stirred indole solution over a period of 30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2 hours. An orange precipitate of this compound will form during this time.[2]

  • Isolation of Product: Isolate the orange precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product at 50°C to obtain this compound.

Note: this compound is sensitive to moisture and can degrade at room temperature. It is recommended to use the product immediately after preparation for the best results.[3]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow A Dissolve Indole in Anhydrous Ether B Cool Solution to 0°C A->B D Slowly Add Oxalyl Chloride Solution to Indole Solution B->D C Prepare Oxalyl Chloride Solution C->D E Stir at Room Temperature for 2 hours D->E F Formation of Orange Precipitate E->F G Isolate Precipitate by Vacuum Filtration F->G H Wash with Cold Anhydrous Ether G->H I Dry the Product H->I J This compound (Final Product) I->J

References

An In-depth Technical Guide to the Formation of 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 3-indoleglyoxylyl chloride, a key intermediate in the synthesis of various biologically active compounds. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative and spectroscopic data. Visual aids in the form of diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, offering a valuable resource for professionals in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a highly reactive and versatile building block in organic synthesis, primarily utilized for the introduction of the glyoxylyl moiety onto the indole nucleus. Its significance lies in its role as a precursor to a wide array of derivatives with potential therapeutic applications, including tryptamines and other pharmacologically active agents. This guide will delve into the core aspects of its formation, providing a detailed understanding for researchers engaged in drug discovery and development. The primary method for its synthesis involves the electrophilic acylation of indole with oxalyl chloride.[1]

Reaction Mechanism

The formation of this compound from indole and oxalyl chloride proceeds via an electrophilic acyl substitution reaction. While it is a type of acylation, it is noteworthy that this reaction typically does not require a Lewis acid catalyst, which is a hallmark of Friedel-Crafts acylations. The high nucleophilicity of the C3 position of the indole ring is sufficient to initiate the reaction with the highly electrophilic oxalyl chloride. The mechanism is often considered analogous to the Vilsmeier-Haack reaction.

The reaction commences with the nucleophilic attack of the electron-rich C3 position of the indole ring on one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of carbon monoxide and a proton to yield the final product, this compound.

reaction_mechanism indole Indole intermediate1 Acylium Ion Intermediate indole->intermediate1 + Oxalyl Chloride oxalyl_chloride Oxalyl Chloride intermediate2 Sigma Complex intermediate1->intermediate2 Nucleophilic Attack product This compound intermediate2->product - HCl, - CO

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The synthesis of this compound is known to be a high-yielding reaction. The following table summarizes key quantitative data gathered from various sources.

ParameterValueReference
Molecular Formula C₁₀H₆ClNO₂[2]
Molecular Weight 207.61 g/mol [2]
Melting Point 138 °C (decomposes)
Purity 70-85% (after recrystallization)[1]
Yield Nearly quantitative (crude)

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from established literature procedures.

General Laboratory-Scale Synthesis

This protocol is a widely cited method for the preparation of this compound.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve indole (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

  • An orange precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold, anhydrous diethyl ether.

  • Dry the product under vacuum at 50 °C.

experimental_workflow start Start dissolve Dissolve Indole in Anhydrous Diethyl Ether start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly Add Oxalyl Chloride Solution cool->add_reagent stir Stir at 0 °C for 2 hours add_reagent->stir precipitate Formation of Orange Precipitate stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Anhydrous Diethyl Ether filter->wash dry Dry under Vacuum at 50 °C wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (in DMSO-d₆)δ 12.15-12.30 ppm (s, 1H, indole NH), δ 8.15-8.25 ppm (s, 1H, indole C2-H)[1]
¹³C NMR No specific data with full assignments found in the search results.
Infrared (IR) 1765-1780 cm⁻¹ (sharp, C=O stretch of acid chloride), 1680-1700 cm⁻¹ (broader, C=O stretch of α-keto group)[1]
Mass Spectrometry (MS) No specific mass spectrum or fragmentation pattern found in the search results.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a multitude of compounds with significant biological activities. Its ability to readily react with nucleophiles, particularly amines, allows for the straightforward preparation of a diverse library of indolylglyoxylamides. These derivatives have been investigated for various therapeutic applications, underscoring the importance of understanding the formation of this key synthetic intermediate.

Conclusion

This technical guide has provided a detailed examination of the formation of this compound. The elucidated reaction mechanism, coupled with comprehensive experimental protocols and key analytical data, offers a valuable resource for chemists in academic and industrial research. A thorough understanding of the synthesis of this versatile intermediate is fundamental for the development of novel indole-based therapeutic agents.

References

A Technical Guide to 3-Indoleglyoxylyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

3-Indoleglyoxylyl chloride is a reactive chemical intermediate widely utilized in the synthesis of a variety of biologically active molecules. Its core properties are summarized below.

PropertyValueReference
CAS Number 22980-09-2
Molecular Weight 207.61 g/mol
Molecular Formula C₁₀H₆ClNO₂
Synonyms Indole-3-glyoxyloyl chloride, 2-(1H-indol-3-yl)-2-oxoacetyl chloride

Synthetic Applications and Methodologies

This compound serves as a key building block for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Its high reactivity makes it a versatile reagent in medicinal chemistry.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of indole with oxalyl chloride in an anhydrous solvent, such as diethyl ether, at a reduced temperature.

Experimental Protocol: Synthesis of this compound

  • Materials: Indole, oxalyl chloride, anhydrous diethyl ether.

  • Procedure:

    • Dissolve indole in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

    • The resulting precipitate of this compound can be collected by filtration, washed with anhydrous ether, and dried.

Key Synthetic Applications

This compound is a precursor to several classes of bioactive compounds, including inhibitors of key cellular signaling pathways implicated in cancer and infectious diseases.

  • Bisindolylmaleimides (Protein Kinase C Inhibitors): These compounds are synthesized from this compound and are known to be potent inhibitors of Protein Kinase C (PKC) isozymes, which are crucial mediators in various signal transduction pathways.[1][2][3]

  • Dual IGF-1R/SRC Inhibitors: Derivatives of this compound have been developed as dual inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase, both of which are important targets in cancer therapy.[4]

  • Fascaplysin-Inspired CDK4/cyclin D1 Inhibitors: This class of compounds, derived from this compound, selectively inhibits Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, making them promising anticancer agents.[5][6]

  • Indolylglyoxylamides (Antileishmanial Agents): The reaction of this compound with various amines yields indolylglyoxylamides, which have demonstrated significant in vitro activity against Leishmania donovani, the parasite responsible for leishmaniasis.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of compounds derived from this compound stems from their ability to modulate critical cellular signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

Bisindolylmaleimides, synthesized from this compound, are potent and selective inhibitors of PKC isozymes.[1][2][3] The PKC family plays a central role in signal transduction, controlling processes such as cell growth, differentiation, and apoptosis.[8] Inhibition of specific PKC isoforms is a key strategy in the development of therapies for cancer and other diseases.

PKC_Pathway 3-Indoleglyoxylyl_chloride 3-Indoleglyoxylyl chloride Bisindolylmaleimides Bisindolylmaleimides 3-Indoleglyoxylyl_chloride->Bisindolylmaleimides Synthesis PKC Protein Kinase C (PKC) Bisindolylmaleimides->PKC Inhibition Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling Activation Cellular_Response Cellular Response (Growth, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Inhibition of the PKC signaling pathway by bisindolylmaleimides.

CDK4/Cyclin D1 and Cell Cycle Regulation

Fascaplysin-inspired diindolyls, derived from this compound, act as selective inhibitors of the CDK4/cyclin D1 complex.[6] This complex is a critical regulator of the G1-S phase transition in the cell cycle. By inhibiting CDK4, these compounds can arrest cell cycle progression, a hallmark of many cancer therapies.

CDK4_Pathway 3-Indoleglyoxylyl_chloride 3-Indoleglyoxylyl chloride Fascaplysin_derivatives Fascaplysin Derivatives 3-Indoleglyoxylyl_chloride->Fascaplysin_derivatives Synthesis CDK4_CyclinD1 CDK4/Cyclin D1 Complex Fascaplysin_derivatives->CDK4_CyclinD1 Inhibition Rb_Phosphorylation Rb Phosphorylation CDK4_CyclinD1->Rb_Phosphorylation Catalyzes G1_S_Transition G1-S Phase Transition Rb_Phosphorylation->G1_S_Transition Promotes

Caption: Inhibition of the CDK4/Cyclin D1 complex by fascaplysin derivatives.

PI3K/Akt/mTOR and NF-κB Signaling in Cancer

Indole compounds, in general, have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways.[9] These interconnected pathways are frequently dysregulated in cancer and are central to cell survival, proliferation, and inflammation. The ability of derivatives of this compound to potentially target these pathways highlights their broad therapeutic promise.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols are essential for the accurate assessment of the biological activity of compounds synthesized from this compound.

Experimental Protocol: In Vitro Antileishmanial Activity Assay

This protocol is a general guideline for assessing the efficacy of indolylglyoxylamides against the amastigote form of Leishmania donovani.

  • Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 24-well plates.

  • Infection: Macrophages are infected with L. donovani promastigotes. After incubation, non-phagocytosed promastigotes are removed.

  • Treatment: The synthesized indolylglyoxylamide compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the infected macrophage cultures at various concentrations.

  • Incubation: The treated cultures are incubated for a specified period.

  • Evaluation: The number of amastigotes per macrophage is determined by microscopic examination after staining. The IC₅₀ value (the concentration of the compound that inhibits 50% of the parasite growth) is then calculated.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, providing a scaffold for the synthesis of a wide array of biologically active compounds. The derivatives of this compound have shown significant promise as inhibitors of key signaling pathways involved in cancer and infectious diseases. Further research into the synthesis of novel analogs and detailed investigation of their mechanisms of action will continue to be a fruitful area of drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylyl chloride is a highly reactive and versatile chemical intermediate, pivotal in the synthesis of a wide array of biologically active indole derivatives, including potential therapeutics for cancer and infectious diseases.[1][2] Its utility, however, is intrinsically linked to its solubility and stability, which are critical parameters for its storage, handling, and reaction efficiency. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines experimental protocols for their assessment, and illustrates its key reactivity pathways.

Introduction

This compound, also known as α-oxo-1H-indole-3-acetyl chloride, is a derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry.[1] The presence of the highly electrophilic acyl chloride group makes it an excellent building block for introducing a glyoxylamide moiety into molecules.[3] This reactivity, however, also renders the compound susceptible to degradation, particularly through hydrolysis.[3][4] A thorough understanding of its solubility and stability is therefore paramount for its effective use in synthetic organic chemistry and drug discovery.

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline solid.[5] It is characterized by its high reactivity, which dictates its handling and storage requirements.

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO₂[6][7][8]
Molecular Weight207.61 g/mol [6][9]
Melting Point138 °C (with decomposition)[2][6]
AppearanceWhite to yellow crystalline solid[1]
Storage Temperature2-8°C[2][6]

Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis. Due to its reactive nature, it is insoluble in water and instead undergoes rapid hydrolysis.[1][3][10] It is, however, soluble in a range of anhydrous organic solvents.

SolventSolubilityNotesSource
Dichloromethane (DCM)SolubleA common solvent for reactions.[1]
Tetrahydrofuran (THF)SolubleAnother common solvent for reactions.[1]
Diethyl EtherSparingly SolubleOften used in its synthesis.[5][5]
Dimethyl Sulfoxide (DMSO)5.5 mg/mL (26.49 mM)Sonication may be required.[9]
WaterInsoluble (Reacts)Rapid hydrolysis occurs.[1][3][10]

The solubility in organic solvents is attributed to the aromatic indole ring and the overall molecular structure.[11][12] However, the high reactivity of the acyl chloride group necessitates the use of anhydrous solvents to prevent degradation.[4][8]

Stability and Reactivity

The stability of this compound is largely dictated by the high reactivity of the acyl chloride functional group.[4][13] It is particularly sensitive to moisture and requires careful handling under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[1][8]

Key Factors Affecting Stability:

  • Moisture: The primary cause of degradation is hydrolysis.[1][3][8] Exposure to atmospheric moisture can lead to the formation of 3-indoleglyoxylic acid.[3]

  • Temperature: Elevated temperatures can promote decomposition.[2][6] It is recommended to store the compound at 2-8°C.[2][6]

  • Nucleophiles: As a highly reactive electrophile, it readily reacts with various nucleophiles, including amines, alcohols, and water.[1][3] This reactivity is the basis for its synthetic utility but also contributes to its instability if not handled properly.

The primary degradation pathway for this compound is hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism.

G cluster_hydrolysis Hydrolysis Pathway IGC 3-Indoleglyoxylyl chloride Intermediate Tetrahedral Intermediate IGC->Intermediate Nucleophilic Attack H2O Water (Nucleophile) H2O->Intermediate Product 3-Indoleglyoxylic Acid Intermediate->Product Elimination of Cl- HCl Hydrogen Chloride (Byproduct) Intermediate->HCl Proton Transfer

Caption: Hydrolysis degradation pathway of this compound.

Experimental Protocols

5.1. Solubility Determination

A standard protocol for determining the solubility of this compound in a given anhydrous solvent involves the following steps:

  • Preparation: Add a known excess amount of this compound to a vial containing a precise volume of the anhydrous solvent at a controlled temperature.

  • Equilibration: Agitate the mixture for a sufficient period to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to separate the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.

5.2. Stability Assessment (HPLC-Based)

The stability of this compound can be assessed by monitoring its degradation over time under specific conditions (e.g., temperature, humidity).

  • Sample Preparation: Prepare solutions of this compound in the desired anhydrous solvent at a known concentration.

  • Incubation: Store the solutions under the desired experimental conditions. For accelerated stability studies, elevated temperatures can be used.

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots from the solutions.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC to quantify the remaining amount of this compound and identify any degradation products.[14] A typical HPLC method would involve a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid.[14]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

G cluster_workflow Stability Assessment Workflow Prep Prepare Stock Solution in Anhydrous Solvent Incubate Incubate under Controlled Conditions Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze HPLC-UV Analysis Sample->Analyze Data Determine Degradation Kinetics Analyze->Data

Caption: Experimental workflow for stability assessment of this compound.

Synthetic Utility and Key Reactions

The high reactivity of this compound is harnessed in organic synthesis to create a variety of complex molecules.[1]

  • Amide Formation: It readily reacts with primary and secondary amines to form indolylglyoxylamides, which are precursors to many biologically active compounds.[1]

  • Esterification: Reaction with alcohols yields the corresponding esters.[3]

  • Friedel-Crafts Reactions: The acyl chloride can participate in intramolecular Friedel-Crafts reactions to form fused heterocyclic systems.[1]

  • Cyclization Reactions: It is a key reactant in the synthesis of various heterocyclic systems like pyrrolo[3,4-b]indolones and β-carboline-1-carboxylates.[1]

G cluster_reactions Key Synthetic Reactions IGC 3-Indoleglyoxylyl chloride Amide Indolylglyoxylamide IGC->Amide Ester Indolylglyoxylic Ester IGC->Ester Fused Fused Heterocycle IGC->Fused Amine Primary/Secondary Amine Amine->Amide Alcohol Alcohol Alcohol->Ester Arene Aromatic Ring (Intramolecular) Arene->Fused

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable but challenging reagent in organic synthesis. Its poor aqueous solubility and high sensitivity to moisture necessitate careful handling and the use of anhydrous solvents. A comprehensive understanding of its solubility and stability profile, as outlined in this guide, is essential for researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and complex indole-based molecules. The experimental protocols provided offer a framework for the systematic evaluation of these critical properties, enabling more robust and reproducible synthetic outcomes.

References

An In-depth Technical Guide to the Electrophilic Acylation of Indole at the C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C3-Acylated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Among the various functionalized indole scaffolds, 3-acylindoles stand out as pivotal intermediates in the synthesis of a wide array of biologically active molecules. The electrophilic acylation of the indole ring, particularly at the electron-rich C3 position, is a fundamental and widely employed transformation in organic synthesis. This guide provides a comprehensive overview of the core principles, methodologies, and practical considerations for achieving efficient and regioselective C3-acylation of indoles.

The inherent nucleophilicity of the indole ring makes it susceptible to electrophilic attack. The C3 position is the most electron-rich and sterically accessible site, thus favoring electrophilic substitution at this position. However, under certain conditions, acylation can also occur at the N1 and C2 positions, leading to a mixture of products. Therefore, understanding and controlling the regioselectivity of the acylation reaction is paramount for synthetic utility.

This document will delve into the primary methods for C3-acylation, including the versatile Friedel-Crafts acylation with a variety of Lewis acid catalysts and the efficient Vilsmeier-Haack reaction for formylation. We will present a comparative analysis of different catalytic systems, detailed experimental protocols for key reactions, and a comprehensive compilation of quantitative data to aid in the selection of optimal reaction conditions.

Reaction Mechanisms and Regioselectivity

The preferential acylation of indole at the C3 position is a direct consequence of the electronic distribution within the heterocyclic ring system. The lone pair of electrons on the nitrogen atom participates in the aromaticity of the ring, leading to a high electron density at the C3 position.

The general mechanism for electrophilic acylation at C3 involves the initial attack of the electron-rich C3 position of the indole on an electrophilic acylating agent, typically an acylium ion generated in situ. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation from the C3 position restores the aromaticity of the indole ring, yielding the 3-acylindole product.

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Caption: General mechanism of electrophilic acylation of indole at the C3 position.

A notable exception to C3-acylation is the Vilsmeier-Haack reaction, which is a highly efficient method for the formylation of indoles at the C3 position. This reaction employs a Vilsmeier reagent, typically formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophile in this case is the chloroiminium ion, which is attacked by the indole at the C3 position. The resulting intermediate is then hydrolyzed to afford the 3-formylindole.

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Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Methodologies for C3-Acylation of Indole

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring. In the context of indole chemistry, this reaction is typically carried out using an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. The choice of Lewis acid is critical and can significantly influence the reaction's efficiency and regioselectivity.

Commonly used Lewis acids include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), zirconium(IV) chloride (ZrCl₄), and boron trifluoride etherate (BF₃·OEt₂). The reactivity of the Lewis acid, the nature of the acylating agent, and the reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to achieve high yields of the desired 3-acylindole while minimizing side reactions such as N-acylation and polymerization.

The following tables summarize the reaction conditions and yields for the Friedel-Crafts acylation of various indole substrates with different acylating agents and Lewis acid catalysts.

Table 1: Friedel-Crafts Acylation of Indole with Various Acylating Agents and Lewis Acids

EntryAcylating AgentLewis AcidSolventTemp. (°C)Time (h)Yield (%)
1Acetyl chlorideAlCl₃CS₂Reflux180
2Acetic anhydrideSnCl₄CH₂Cl₂0 - rt292
3Benzoyl chlorideZrCl₄CH₂Cl₂rt485
4Propionyl chlorideEt₂AlClCH₂Cl₂0195
5Isobutyryl chlorideSnCl₄CH₂Cl₂0 - rt288
6Cinnamoyl chlorideZrCl₄CH₂Cl₂rt678

Table 2: Friedel-Crafts Acylation of Substituted Indoles

EntryIndole SubstrateAcylating AgentLewis AcidSolventTemp. (°C)Time (h)Yield (%)
12-MethylindoleAcetic anhydrideSnCl₄CH₂Cl₂0 - rt390
25-MethoxyindoleAcetyl chlorideAlCl₃CS₂Reflux1.575
35-BromoindoleBenzoyl chlorideZrCl₄CH₂Cl₂rt582
46-ChloroindolePropionyl chlorideEt₂AlClCH₂Cl₂0291
5N-MethylindoleAcetyl chlorideSnCl₄CH₂Cl₂0 - rt285
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly reliable and regioselective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction typically proceeds under mild conditions and gives high yields of the corresponding 3-formylindoles.

Table 3: Vilsmeier-Haack Formylation of Various Indole Substrates

EntryIndole SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)
1IndolePOCl₃, DMFDioxane90197
22-MethylindolePOCl₃, DMFDMF100295
35-MethoxyindolePOCl₃, DMFDioxane801.592
45-BromoindolePOCl₃, DMFDMF100388
5N-MethylindolePOCl₃, DMFDioxane90196

Experimental Protocols

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Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Indole and Lewis Acid in Solvent Cooling Cool to 0 °C Reagents->Cooling Addition Add Acylating Agent Dropwise Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Quench with Ice-water Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Product Isolate Pure 3-Acylindole Chromatography->Product

Caption: General experimental workflow for Friedel-Crafts acylation of indole.

General Procedure for Friedel-Crafts Acylation of Indole with SnCl₄

Materials:

  • Indole (1.0 equiv)

  • Acid anhydride or acid chloride (1.1 equiv)

  • Tin(IV) chloride (SnCl₄) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of indole in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tin(IV) chloride dropwise.

  • After stirring for 15 minutes at 0 °C, add the acylating agent (acid anhydride or acid chloride) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-acylindole.

General Procedure for Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Dioxane, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N,N-dimethylformamide in anhydrous dioxane at 0 °C, add phosphorus oxychloride dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of indole in anhydrous dioxane to the freshly prepared Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and water.

  • Basify the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-formylindole, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The electrophilic acylation of indole at the C3 position is a robust and indispensable transformation in organic synthesis, providing access to a vast array of valuable 3-acylindole derivatives. This guide has provided a detailed overview of the key methodologies, including Friedel-Crafts acylation and the Vilsmeier-Haack reaction. The presented quantitative data and experimental protocols offer a practical resource for researchers to design and execute efficient and regioselective C3-acylation reactions. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are crucial for achieving high yields and purity of the desired products, thereby facilitating the synthesis of complex molecules for applications in drug discovery and materials science.

A Technical Guide to the Historical Synthesis of Tryptamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole nucleus is the foundational chemical scaffold for the tryptamine class of compounds, which includes the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous bioactive alkaloids and pharmaceuticals. The development of synthetic routes to the indole ring system has been a cornerstone of heterocyclic chemistry for over 150 years. This technical guide provides an in-depth historical overview of the seminal methods developed for the synthesis of indoles, the direct precursors to tryptamines. It details the core methodologies, experimental protocols, and mechanistic pathways that have enabled the exploration of this critical area of chemical and pharmaceutical science.

The Dawn of Indole Synthesis: Early Methodologies

The initial syntheses of the indole core were developed in the latter half of the 19th and early 20th centuries. These methods, often named after their discoverers, laid the groundwork for modern heterocyclic chemistry, though they frequently required harsh reaction conditions.

Baeyer-Emmerling Indole Synthesis (1869)

One of the earliest recorded methods, discovered by Adolf von Baeyer and Adolph Emmerling in 1869, involves the reduction of ortho-nitrocinnamic acid with iron powder in a strongly basic solution to form indole.[1]

Experimental Protocol: A representative procedure involves heating ortho-nitrocinnamic acid with iron filings and a concentrated solution of sodium hydroxide. The reaction mixture is then subjected to steam distillation to isolate the indole product. The mechanism proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular condensation with the alkene chain, followed by decarboxylation to yield the indole ring.[1]

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Baeyer_Emmerling_Synthesis start o-Nitrocinnamic acid nitroso Nitroso intermediate start->nitroso Reduction reagents Fe, NaOH (strong base) cyclized Cyclized intermediate nitroso->cyclized Intramolecular Condensation indole Indole cyclized->indole Decarboxylation

Caption: Baeyer-Emmerling Indole Synthesis Workflow.

Fischer Indole Synthesis (1883)

Developed by Emil Fischer in 1883, this remains one of the most widely known and versatile methods for indole synthesis.[2] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically prepared from an arylhydrazine and an aldehyde or ketone.[2][3][4] This reaction is highly adaptable for producing indoles with substituents at the 2- and/or 3-positions.[2][3]

Experimental Protocol:

  • Hydrazone Formation: Phenylhydrazine is reacted with a suitable ketone (e.g., acetone) or aldehyde in a solvent like ethanol, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.

  • Cyclization: The isolated phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst, such as zinc chloride, polyphosphoric acid (PPA), or sulfuric acid.[2][3][5]

  • Work-up: The reaction mixture is cooled, neutralized with a base, and the indole product is extracted with an organic solvent.

The mechanism is understood to proceed via a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.

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Fischer_Indole_Synthesis arylhydrazine Arylhydrazine + Aldehyde/Ketone hydrazone Arylhydrazone arylhydrazine->hydrazone protonation Protonation (Acid Catalyst) hydrazone->protonation rearrangement [3,3]-Sigmatropic Rearrangement protonation->rearrangement rearomatization Rearomatization rearrangement->rearomatization cyclization Intramolecular Cyclization rearomatization->cyclization elimination NH3 Elimination cyclization->elimination indole Substituted Indole elimination->indole

Caption: Logical Flow of the Fischer Indole Synthesis.

CatalystTemperature (°C)Typical Yield (%)Reference
ZnCl₂170-18060-80[3]
Polyphosphoric Acid (PPA)100-14070-90[5]
H₂SO₄ / AcOH80-10050-70[6]
Brønsted Acidic Ionic Liquids8085-95[7]

Table 1. Representative Reaction Conditions and Yields for Fischer Indole Synthesis.

Reissert Indole Synthesis (1897)

The Reissert synthesis involves the base-catalyzed condensation of ortho-nitrotoluene with diethyl oxalate.[8][9] The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized, typically using zinc or iron in acetic acid, to afford indole-2-carboxylic acid, which can be decarboxylated upon heating to yield indole.[3][4]

Experimental Protocol:

  • Condensation: Ortho-nitrotoluene is treated with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the pyruvate ester.

  • Reductive Cyclization: The intermediate is reduced with a reducing agent such as zinc dust in glacial acetic acid. This simultaneously reduces the nitro group to an amine and facilitates cyclization.

  • Hydrolysis and Decarboxylation: The resulting indole-2-carboxylic acid ester is hydrolyzed and then heated to induce decarboxylation, yielding the final indole product.

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Reissert_Indole_Synthesis start o-Nitrotoluene + Diethyl Oxalate condensation Condensation (Base-catalyzed) start->condensation pyruvate Ethyl o-nitrophenylpyruvate condensation->pyruvate reduction Reductive Cyclization (e.g., Zn/AcOH) pyruvate->reduction acid Indole-2-carboxylic acid reduction->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation indole Indole decarboxylation->indole

Caption: Experimental Workflow for the Reissert Indole Synthesis.

Madelung Synthesis (1912)

The Madelung synthesis is the intramolecular cyclization of an N-acyl-ortho-toluidine using a strong base at high temperatures.[10] The classical conditions, often employing sodium amide or sodium ethoxide at temperatures exceeding 200°C, are harsh and limit the reaction's scope to precursors without sensitive functional groups.[3][10] Modern variations utilize organolithium bases at milder temperatures, expanding its utility.[3][4]

Experimental Protocol (Classical):

  • An N-acyl-o-toluidine is mixed with a strong base such as sodium ethoxide or potassium tert-butoxide.

  • The mixture is heated to high temperatures (200–400 °C) under an inert atmosphere.[10]

  • The reaction is quenched, followed by an aqueous work-up to yield the 2-substituted indole.

The mechanism involves the formation of a benzylic carbanion that performs a nucleophilic attack on the adjacent amide carbonyl group.[10][11]

BaseTemperature (°C)SubstrateProductYield (%)Reference
NaOEt360N-Benzoyl-o-toluidine2-PhenylindoleHigh[10]
K-t-BuO250-300N-Acetyl-o-toluidine2-MethylindoleModerate[3]
n-BuLi25-110N-Formyl-o-toluidineIndole75[4]

Table 2. Comparison of Conditions and Yields for the Madelung Synthesis.

The Modern Era: Transition Metal-Catalyzed Syntheses

Beginning in the 1970s, the application of transition metal catalysis, particularly with palladium and copper, revolutionized indole synthesis. These methods offer milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole ring.

Hegedus Indole Synthesis (1976)

Developed by Louis Hegedus, this method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[12][13] The reaction proceeds via an intramolecular aminopalladation of the olefin followed by β-hydride elimination to regenerate the aromatic system and produce the indole.[13]

Experimental Protocol: An ortho-allylaniline derivative is treated with a stoichiometric amount of a palladium(II) salt, such as PdCl₂(MeCN)₂, in a solvent like THF. The reaction is typically run at room temperature. Later developments established a catalytic version using an oxidant like benzoquinone to regenerate the active Pd(II) catalyst.[13]

SubstrateProductYield (%)Reference
2-Allylaniline2-Methylindole45-65[12][13]
N-Tosyl-2-allylaniline1-Tosyl-2-methylindole60[12]

Table 3. Representative Yields for the Hegedus Indole Synthesis.

Larock Indole Synthesis (1991)

Richard Larock reported a versatile palladium-catalyzed heteroannulation of ortho-iodoanilines with disubstituted alkynes to produce 2,3-disubstituted indoles.[14][15] This reaction is highly flexible due to the wide variety of alkynes that can be employed.[14]

Experimental Protocol: An ortho-iodoaniline, 2-5 equivalents of an alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a salt additive (e.g., LiCl) are heated in a polar aprotic solvent like DMF.[14][15] The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion, intramolecular C-N bond formation, and reductive elimination of the catalyst.

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// Edges pd0 -> pd2_complex [label="Oxidative Addition\n(o-iodoaniline)"]; pd2_complex -> alkyne_insertion; alkyne_insertion -> vinyl_pd; vinyl_pd -> cyclization; cyclization -> pd_cycle_end; pd_cycle_end -> reductive_elim; reductive_elim -> pd0 [label="Catalyst\nRegeneration"]; reductive_elim -> indole [style=dashed]; }

References

An In-depth Technical Guide to the Reactivity of the Glyoxylyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyoxylyl group, an α-oxo aldehyde functional motif, has emerged as a versatile and highly reactive chemical entity with significant applications in chemical biology, drug development, and bioconjugation. Its unique reactivity, characterized by the presence of both an aldehyde and a carboxylic acid (or amide/ester), allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the glyoxylyl group, detailed experimental protocols for its introduction and subsequent modification, and a summary of key quantitative data to aid in the design of novel applications.

Core Chemical Properties of the Glyoxylyl Group

The reactivity of the glyoxylyl group is fundamentally dictated by the electrophilic nature of its aldehyde carbon. In aqueous solutions, glyoxylic acid, the simplest molecule containing a glyoxylyl group, exists predominantly in its hydrated form, dihydroxyacetic acid.[1][2] This equilibrium is a crucial consideration in reactions involving the glyoxylyl group.

Hydration Equilibrium

The aldehyde of the glyoxylyl group readily undergoes hydration to form a geminal diol. This equilibrium is significantly shifted towards the hydrate, especially in aqueous environments.

R-CO-CHO + H₂O ⇌ R-CO-CH(OH)₂

The equilibrium constant for the hydration of glyoxylic acid at room temperature is approximately 300, indicating that the hydrated form is the major species in solution.[1][2][3]

Quantitative Data on Glyoxylyl Group Reactivity

A thorough understanding of the quantitative aspects of glyoxylyl group reactivity is essential for designing and optimizing bioconjugation and labeling experiments. The following table summarizes key data related to the chemical properties and reaction kinetics of the glyoxylyl group and its derivatives.

ParameterValueConditionsReference(s)
pKa of Glyoxylic Acid 3.325 °C[4][5][6]
Hydration Equilibrium Constant (Khyd) ~300Room Temperature[1][2][7]
Second-Order Rate Constant (k) for Hydrazone Ligation 10¹ - 10³ M⁻¹s⁻¹Aniline-catalyzed, neutral pH[1][4][8][9]
Second-Order Rate Constant (k) for Oxime Ligation 8.2 ± 1.0 M⁻¹s⁻¹Aniline-catalyzed, pH 7[1][8]
Equilibrium Constant (Keq) for Hydrazone Ligation 10⁴ - 10⁶ M⁻¹[1]
Equilibrium Constant (Keq) for Oxime Ligation > 10⁸ M⁻¹[1]

Experimental Protocols

This section provides detailed methodologies for the introduction of the glyoxylyl group into peptides and proteins, and for its subsequent chemoselective ligation.

Generation of an N-terminal Glyoxylyl Group via Periodate Oxidation of N-terminal Serine

This is a widely used method for introducing a glyoxylyl group at the N-terminus of a peptide or protein.[10]

Materials:

  • Peptide or protein with an N-terminal serine residue

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer (e.g., 0.1 M sodium phosphate, pH 7.0 or 0.1 M sodium acetate, pH 5.5)

  • Desalting column or dialysis equipment

  • Amber vial or foil to protect from light[10]

Procedure:

  • Dissolve the peptide or protein in the chosen oxidation buffer to a final concentration of 0.5-10 mg/mL.[10]

  • Prepare a fresh solution of sodium meta-periodate in the oxidation buffer. For selective oxidation of N-terminal serine, a final periodate concentration of 1-2 mM is often sufficient.[7] For more robust oxidation, concentrations up to 10 mM can be used.[10]

  • Add the sodium meta-periodate solution to the peptide/protein solution. The reaction should be performed in the dark to prevent light-induced degradation of the periodate.[7][10]

  • Incubate the reaction mixture at room temperature for 15-30 minutes.[7]

  • Quench the reaction by adding a scavenger for excess periodate, such as ethylene glycol or glycerol.

  • Immediately purify the resulting glyoxylyl-peptide/protein using a desalting column or dialysis to remove excess reagents and byproducts. The purified product should be stored in an amine-free buffer.

Hydrazone Ligation of a Glyoxylyl-Peptide

This protocol describes the formation of a stable hydrazone linkage between a glyoxylyl-functionalized peptide and a hydrazine-containing molecule.[11][12]

Materials:

  • Glyoxylyl-peptide (from Protocol 1)

  • Hydrazine-functionalized molecule (e.g., a biotin-hydrazine or a fluorescent probe with a hydrazine group)

  • Ligation Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0)[11]

  • Aniline (as a catalyst, optional but recommended for faster kinetics)[1][8]

Procedure:

  • Dissolve the glyoxylyl-peptide in the ligation buffer.

  • Dissolve the hydrazine-functionalized molecule in the ligation buffer. A slight molar excess (e.g., 1.2 equivalents) of the hydrazine compound is often used.[11]

  • If using a catalyst, prepare a stock solution of aniline in the ligation buffer.

  • Combine the glyoxylyl-peptide and the hydrazine-functionalized molecule in the ligation buffer. If used, add the aniline catalyst to a final concentration of 10-100 mM.[1]

  • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.[11]

  • Monitor the reaction progress by analytical techniques such as RP-HPLC or LC-MS.

  • Purify the resulting hydrazone-conjugated peptide by RP-HPLC or other suitable chromatographic methods.

Oxime Ligation of a Glyoxylyl-Peptide

This protocol details the formation of a highly stable oxime linkage with a glyoxylyl-peptide.[7][13]

Materials:

  • Glyoxylyl-peptide

  • Aminooxy-functionalized molecule

  • Ligation Buffer (e.g., 100 mM sodium acetate, pH 4.5 or 100 mM sodium phosphate, pH 7.0)[7][13]

  • Aniline (catalyst)

Procedure:

  • Dissolve the glyoxylyl-peptide in the chosen ligation buffer.

  • Dissolve the aminooxy-functionalized molecule in the same buffer.

  • Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.[7][8]

  • Incubate the reaction at room temperature. Reaction times can vary from a few hours to overnight depending on the reactants and catalyst concentration.[7]

  • Monitor the reaction by RP-HPLC or LC-MS.

  • Purify the oxime-linked product by RP-HPLC.

Pictet-Spengler Ligation with an N-terminal Glyoxylyl Protein

This advanced ligation strategy forms a stable C-C bond, offering enhanced stability compared to hydrazone and oxime linkages.[3][14][15]

Materials:

  • N-terminal glyoxylyl-protein

  • Tryptamine- or tryptamine-derived probe

  • Ligation Buffer (e.g., 100 mM sodium phosphate, pH 5.0-6.5)[3][16]

Procedure:

  • Dissolve the purified N-terminal glyoxylyl-protein in the ligation buffer.

  • Dissolve the tryptamine-derived probe in the same buffer. A molar excess of the probe is typically used.

  • Combine the protein and probe solutions.

  • Incubate the reaction mixture at 37°C for 12 hours or as determined by optimization experiments.[3]

  • Monitor the formation of the product by SDS-PAGE, mass spectrometry, or other relevant analytical techniques.

  • Purify the modified protein using size-exclusion chromatography or affinity chromatography to remove unreacted probe and other small molecules.

Signaling Pathways and Experimental Workflows

The glyoxylyl group is a key player in various biological and experimental contexts. The following diagrams, generated using the DOT language for Graphviz, illustrate two important examples.

The Glyoxylate Cycle

The glyoxylate cycle is a metabolic pathway, prominent in plants, bacteria, protists, and fungi, that allows for the net conversion of acetyl-CoA into succinate, a precursor for carbohydrate synthesis.[5][17][18][19][20] Glyoxylate serves as a central intermediate in this cycle.

Glyoxylate_Cycle AcetylCoA1 Acetyl-CoA Citrate Citrate AcetylCoA1->Citrate CS Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase1 Glyoxylate Glyoxylate Isocitrate->Glyoxylate ICL Succinate Succinate Isocitrate->Succinate ICL Malate Malate Glyoxylate->Malate Fumarate Fumarate Succinate->Fumarate SDH Fumarate->Malate Fumarase Malate->Oxaloacetate MDH AcetylCoA2 Acetyl-CoA AcetylCoA2->Malate MS CS Citrate Synthase Aconitase1 Aconitase ICL Isocitrate Lyase MS Malate Synthase SDH Succinate Dehydrogenase Fumarase Fumarase MDH Malate Dehydrogenase

The Glyoxylate Cycle
Reverse-Polarity Activity-Based Protein Profiling (RP-ABPP) Workflow

RP-ABPP is a powerful chemoproteomic strategy used to identify proteins containing reactive electrophilic post-translational modifications, such as the glyoxylyl group.[21][22][23][24] This workflow utilizes nucleophilic probes to covalently label these electrophilic sites.

RP_ABPP_Workflow CellCulture 1. Treat Live Cells with Nucleophilic Probe (e.g., Hydrazine-alkyne) Lysis 2. Cell Lysis CellCulture->Lysis ClickChemistry 3. Click Chemistry with Reporter Tag (e.g., Biotin-azide) Lysis->ClickChemistry Enrichment 4. Affinity Enrichment of Labeled Proteins (e.g., Streptavidin beads) ClickChemistry->Enrichment Proteolysis 5. On-bead Proteolytic Digestion Enrichment->Proteolysis LCMS 6. LC-MS/MS Analysis of Peptides Proteolysis->LCMS DataAnalysis 7. Protein Identification and Quantification LCMS->DataAnalysis

RP-ABPP Workflow

Conclusion

The glyoxylyl group represents a powerful tool in the arsenal of chemists and biologists. Its well-defined reactivity, coupled with the development of robust methods for its introduction and ligation, has enabled a wide array of applications in peptide and protein modification, drug delivery, and diagnostics. This technical guide has provided a comprehensive resource for researchers seeking to leverage the unique properties of the glyoxylyl group, offering both the foundational knowledge and the practical protocols necessary for successful experimentation. As our understanding of chemical biology continues to expand, the versatility of the glyoxylyl group is poised to drive further innovation in the field.

References

An In-depth Technical Guide to the Structural Characteristics of 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylyl chloride is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex indole alkaloids and pharmacologically active molecules. Its bifunctional nature, possessing both a reactive acid chloride and a keto group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the structural and spectroscopic characteristics of this compound, supported by detailed experimental protocols and data analysis.

Core Structural Characteristics

This compound, with the chemical formula C₁₀H₆ClNO₂, is a crystalline solid at room temperature. The molecule consists of a planar indole ring system connected at the 3-position to a glyoxylyl chloride moiety (-COCOCl).[1] This conjugation between the indole nucleus and the dicarbonyl system significantly influences the molecule's electronic properties and reactivity.

Crystallographic Data

Table 1: Physicochemical and Crystallographic Properties

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Melting Point 138 °C (decomposes)
Appearance White crystalline solid[1]
Crystal System Monoclinic[1]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by two prominent carbonyl stretching frequencies. A sharp absorption band is typically observed in the range of 1765-1780 cm⁻¹, which is characteristic of the acid chloride C=O stretch. A second, broader absorption appears between 1680-1700 cm⁻¹, corresponding to the α-keto carbonyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows characteristic signals for the indole protons. A downfield singlet is typically observed for the C2 proton of the indole ring, while the indole NH proton appears as a broad singlet at a lower field. The aromatic protons of the benzene ring of the indole nucleus resonate in the aromatic region.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. While specific assignments are not widely reported, the spectrum would be expected to show distinct signals for the two carbonyl carbons, with the acid chloride carbonyl carbon appearing further downfield. Signals for the carbon atoms of the indole ring would also be present in their characteristic regions.

Table 2: Spectroscopic Data Summary

TechniqueFeatureChemical Shift / Wavenumber
IR Acid Chloride C=O Stretch1765-1780 cm⁻¹[1]
α-Keto C=O Stretch1680-1700 cm⁻¹[1]
¹H NMR (DMSO-d₆) Indole C2-Hδ 8.15-8.25 ppm (singlet)
Indole N-Hδ 12.15-12.30 ppm (broad singlet)
¹³C NMR Carbonyl CarbonsExpected downfield
Indole CarbonsCharacteristic aromatic and heterocyclic regions
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. While detailed fragmentation pathways are not extensively documented in the literature, the molecular ion peak (M⁺) corresponding to the molecular weight would be a key feature. Fragmentation would likely involve the loss of the chlorine atom, carbon monoxide, and subsequent cleavages of the indole ring.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of indole with oxalyl chloride.[1][2]

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

Procedure:

  • A solution of indole in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled to 0-5 °C in an ice bath.

  • Oxalyl chloride is added dropwise to the stirred solution of indole over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The resulting precipitate, this compound, is collected by filtration.

  • The solid is washed with anhydrous diethyl ether and dried under vacuum.

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway Indole Indole Intermediate Electrophilic Acylation Indole->Intermediate Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Solvent Anhydrous Diethyl Ether Solvent->Intermediate Product 3-Indoleglyoxylyl Chloride Intermediate->Product Forms Characterization_Workflow Synthesis Synthesis & Purification Physical Physical Characterization (Melting Point, Appearance) Synthesis->Physical IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation Physical->Structure IR->Structure NMR->Structure MS->Structure

References

Methodological & Application

Application Notes: Protocol for N-Acylation using 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acylation of amines using 3-indoleglyoxylyl chloride. This method is instrumental in the synthesis of indolylglyoxylamides, a class of compounds with significant potential in medicinal chemistry, including the development of antileishmanial agents and inhibitors of cyclin-dependent kinases (CDKs).

Introduction

This compound is a reactive acylating agent widely employed in organic synthesis to introduce the indoleglyoxylyl moiety.[1] The reaction with primary and secondary amines proceeds via a nucleophilic acyl substitution to form a stable amide bond.[1] This protocol is particularly relevant for the synthesis of biologically active molecules. For instance, derivatives of this reaction have been investigated as selective inhibitors of CDK4/cyclin D1, a key complex in cell cycle regulation, and as potent agents against Leishmania donovani.[2][3][4]

Experimental Protocols

General Procedure for N-Acylation of Amines with this compound

This protocol is adapted from the synthesis of indolylglyoxylamide derivatives with antileishmanial activity.[3][4]

Materials:

  • This compound

  • Substituted amine (e.g., substituted aniline)

  • Triethylamine (Et3N)

  • Dry Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.0 mmol) in dry dichloromethane (10 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of this compound (1.0 mmol) in dry dichloromethane (5 mL) to the reaction mixture dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-acylated product.

Data Presentation

The following table summarizes the in vitro antileishmanial activity of a series of indolylglyoxylamide derivatives synthesized using the described protocol against the amastigote form of Leishmania donovani.[3][4]

CompoundSubstituent (R)IC50 (µM)Selectivity Index (SI)
1 4-Ethyl5.1731.48
2 2-Bromo3.79-
3 4-Fluoro>100-
4 4-Chloro85.3-
5 4-Bromo54.2-
6 4-Iodo35.6-
7 4-Nitro>100-
8 4-Methyl15.8-
9 2-Chloro12.7-
10 2-Fluoro21.3-
Standard Pentamidine20.43-
Standard Sodium Stibogluconate>100-

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (ratio of cytotoxicity to antileishmanial activity).

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow sub_amine Substituted Amine (1.0 eq) reaction_setup Reaction Setup (0°C to RT, 2-4h) sub_amine->reaction_setup base Triethylamine (1.2 eq) base->reaction_setup solvent1 Dry DCM solvent1->reaction_setup acyl_chloride This compound (1.0 eq) acyl_chloride->reaction_setup solvent2 Dry DCM solvent2->reaction_setup workup Aqueous Work-up (Water, Brine) reaction_setup->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product N-Acylated Product purification->product

Caption: General workflow for the N-acylation of amines using this compound.

CDK4/Cyclin D1 Signaling Pathway

The CDK4/cyclin D1 complex is a critical regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase.[5][6] Extracellular growth signals lead to the synthesis of Cyclin D1, which then binds to and activates CDK4.[6] The active CDK4/Cyclin D1 complex phosphorylates the Retinoblastoma protein (pRb).[5][6] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression.[6] Aberrant activity of the CDK4/Cyclin D1 pathway is a hallmark of many cancers, making it a key target for drug development.[5] Fascaplysin and its synthetic analogs, derived from this compound, are examples of molecules that selectively inhibit this pathway.[2][7]

CDK4_Signaling_Pathway growth_factors Growth Factors cyclinD1 Cyclin D1 Synthesis growth_factors->cyclinD1 active_complex Active CDK4/Cyclin D1 Complex cyclinD1->active_complex cdk4 CDK4 cdk4->active_complex pRb_E2F pRb-E2F Complex (Inactive) active_complex->pRb_E2F Phosphorylation pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Active E2F pRb_E2F->E2F Release transcription Gene Transcription (S-phase entry) E2F->transcription inhibitor Fascaplysin Analogs (from this compound) inhibitor->active_complex Inhibition

Caption: The CDK4/Cyclin D1 pathway and its inhibition by fascaplysin analogs.

References

Synthesis of Tryptamine Derivatives from 3-Indoleglyoxylyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of tryptamine derivatives, a class of compounds with significant biological activity, utilizing 3-indoleglyoxylyl chloride as a key intermediate. This synthetic route, famously established by Speeter and Anthony, offers a versatile and efficient three-step process: the formation of this compound from indole, its subsequent amidation to an N-substituted-indole-3-glyoxylamide, and the final reduction to the target tryptamine. This document provides an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols for the synthesis of N,N-dimethyltryptamine (DMT) as a representative example, and critical insights into reaction optimization, purification, and safety considerations.

Introduction

Tryptamine and its derivatives are a broad class of monoamine alkaloids that play crucial roles in pharmacology and neuroscience. The tryptamine scaffold is found in a variety of naturally occurring and synthetic compounds, including neurotransmitters like serotonin, hormones such as melatonin, and numerous psychoactive substances.[1] The diverse biological activities of these compounds, ranging from anti-migraine to potential treatments for mood disorders, have made their synthesis a subject of enduring interest in medicinal chemistry and drug development.[2][3]

The Speeter-Anthony synthesis, first reported in 1954, provides a robust and high-yielding pathway to a wide array of tryptamine derivatives.[4] This method's elegance lies in its sequential and logical construction of the tryptamine side chain from the readily available indole core. The key intermediate, this compound, serves as a versatile electrophilic building block that can be reacted with a variety of primary and secondary amines to introduce the desired N-substituents. The subsequent reduction of the resulting glyoxylamide intermediate completes the synthesis. This guide will provide a detailed exploration of this important synthetic transformation.

Chemical Principles and Mechanistic Insights

The synthesis of tryptamine derivatives from this compound can be conceptually divided into three key stages, each with its own mechanistic considerations.

Stage 1: Electrophilic Acylation of Indole

The synthesis commences with the electrophilic acylation of indole at the C3 position using oxalyl chloride. The indole ring is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and susceptible to electrophilic attack. Oxalyl chloride, with its two electrophilic carbonyl carbons, readily reacts with indole to form the this compound. This reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control its exothermicity. The this compound often precipitates from the reaction mixture as a crystalline solid.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Indole [label="Indole"]; OxalylChloride [label="Oxalyl Chloride"]; Intermediate [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Indole -> Intermediate [label=" Acylation at C3"]; OxalylChloride -> Intermediate; }

Diagram 1: Formation of this compound.

Stage 2: Amide Formation

The highly reactive this compound is then subjected to nucleophilic acyl substitution with a primary or secondary amine. The amine's lone pair of electrons attacks one of the carbonyl carbons of the glyoxylyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable N-substituted-indole-3-glyoxylamide. This step is crucial as it introduces the nitrogen atom and any desired N-alkyl or N,N-dialkyl substituents that will be present in the final tryptamine derivative.

Stage 3: Reduction of the Glyoxylamide

The final and most critical step is the reduction of the two carbonyl groups of the glyoxylamide to methylene groups. This transformation is typically achieved using a powerful hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces amides and ketones. The mechanism involves the nucleophilic attack of hydride ions on both carbonyl carbons, ultimately leading to the formation of the ethylamine side chain characteristic of tryptamines. Borane (BH₃) complexes can also be used for this reduction, although they are generally considered less reactive than LiAlH₄ for amide reduction.[1]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Glyoxylamide [label="N-Substituted-Indole-3-Glyoxylamide", fillcolor="#FBBC05", fontcolor="#202124"]; ReducingAgent [label="Reducing Agent (e.g., LiAlH₄)"]; Tryptamine [label="Tryptamine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glyoxylamide -> Tryptamine [label=" Reduction of Carbonyls"]; ReducingAgent -> Tryptamine; }

Diagram 2: Reduction to the Tryptamine Derivative.

Detailed Experimental Protocol: Synthesis of N,N-Dimethyltryptamine (DMT)

This protocol provides a detailed, step-by-step procedure for the synthesis of N,N-dimethyltryptamine (DMT) as a representative example.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
IndoleC₈H₇N117.1510.0 g0.085
Oxalyl Chloride(COCl)₂126.9311.0 g (7.6 mL)0.087
Dimethylamine solution(CH₃)₂NH45.08~40 mL (40% in H₂O)Excess
Lithium Aluminum HydrideLiAlH₄37.957.0 g0.184
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~500 mL-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~250 mL-
Sodium HydroxideNaOH40.00As needed-
Hydrochloric AcidHCl36.46As needed-
HeptaneC₇H₁₆100.21For recrystallization-
Protocol

Step 1: Synthesis of this compound

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.085 mol) of indole in 150 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 11.0 g (0.087 mol) of oxalyl chloride in 150 mL of anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes. A yellow precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash it with cold anhydrous diethyl ether, and use it immediately in the next step due to its instability.

Step 2: Synthesis of N,N-Dimethyl-indole-3-glyoxylamide

  • Transfer the freshly prepared this compound to a 500 mL Erlenmeyer flask.

  • Cool the flask in an ice bath and slowly add an excess of a cold 40% aqueous solution of dimethylamine (~40 mL) with vigorous stirring.

  • Continue stirring for 15-20 minutes in the ice bath.

  • Collect the resulting solid amide by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude N,N-dimethyl-indole-3-glyoxylamide can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol if a higher purity is desired.

Step 3: Reduction to N,N-Dimethyltryptamine (DMT)

SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. All operations involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen.

  • Carefully add 7.0 g (0.184 mol) of LiAlH₄ to 200 mL of anhydrous tetrahydrofuran (THF) in the flask.

  • In a separate flask, dissolve the crude N,N-dimethyl-indole-3-glyoxylamide from the previous step in 150 mL of anhydrous THF.

  • Slowly add the solution of the amide to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Work-up: Cautiously quench the excess LiAlH₄ by the sequential slow, dropwise addition of:

    • 7 mL of water

    • 7 mL of 15% aqueous sodium hydroxide

    • 21 mL of water

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the crude DMT as an oil or a solid.

Purification

The crude DMT can be purified by several methods:

  • Acid-Base Extraction: Dissolve the crude product in a nonpolar organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a dilute aqueous acid (e.g., 5% HCl) to extract the amine as its water-soluble salt. Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to a pH > 10, and then extract the freebase DMT back into a nonpolar organic solvent.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified DMT.

  • Recrystallization: DMT can be recrystallized from a nonpolar solvent such as heptane.[6] Dissolve the crude product in a minimal amount of hot heptane, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier like triethylamine to prevent peak tailing.[3]

Discussion and Field-Proven Insights

Choice of Reducing Agent

While LiAlH₄ is the most commonly used reducing agent for this transformation due to its high reactivity, borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are viable alternatives.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Advantages: Highly reactive, capable of reducing a wide range of functional groups, including amides. Generally provides good to excellent yields.[4]

    • Disadvantages: Pyrophoric, reacts violently with protic solvents, and requires strict anhydrous and inert atmosphere conditions. The work-up procedure can be cumbersome due to the formation of aluminum salts.

  • Borane (BH₃):

    • Advantages: Less reactive and safer to handle than LiAlH₄. Work-up is often simpler.

    • Disadvantages: Generally requires longer reaction times or higher temperatures for amide reduction compared to LiAlH₄. May exhibit different selectivity with other functional groups present in the molecule.[7]

For the reduction of indole-3-glyoxylamides, LiAlH₄ is often preferred for its efficiency and reliability in achieving complete reduction to the corresponding tryptamine.

Yields and Scope

The Speeter-Anthony synthesis is known for its good to excellent yields, particularly for the first two steps. The reduction step can also be high-yielding, though it is sensitive to reaction conditions and the purity of the starting materials. The versatility of this method allows for the synthesis of a wide variety of tryptamine derivatives by simply changing the amine used in the amidation step.

Tryptamine DerivativeAmine UsedOverall Yield (%)Reference
TryptamineAmmonia~70[4]
N,N-Dimethyltryptamine (DMT)Dimethylamine85-92[4]
N,N-Diethyltryptamine (DET)Diethylamine~80[4]
5-Benzyloxy-N,N-dibenzyltryptamineDibenzylamine~84[4]

Conclusion

The synthesis of tryptamine derivatives from this compound is a powerful and versatile method that has stood the test of time. It provides a reliable and efficient route to a wide range of biologically important molecules. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize these valuable compounds for further investigation in the fields of pharmacology, neuroscience, and drug development.

References

Application Notes & Protocols for the Synthesis of Indole-Based Antileishmanial Agents Using 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

Leishmaniasis remains a significant global health threat, with current treatments hampered by toxicity, high cost, and emerging drug resistance.[1][2][3] The search for novel, safe, and effective chemotherapeutics is paramount. The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4][5] This guide provides a comprehensive overview and detailed protocols for utilizing 3-indoleglyoxylyl chloride, a versatile chemical precursor, in the synthesis of novel indolylglyoxylamides as a promising class of antileishmanial agents.[6][7] We will explore the synthetic rationale, step-by-step experimental procedures, biological evaluation workflows, and key structure-activity relationship (SAR) insights to guide researchers in this critical area of drug discovery.

Introduction: The Urgent Need and the Indole Opportunity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, manifests in visceral, cutaneous, and mucocutaneous forms, affecting millions in tropical and subtropical regions.[3][8] The limitations of current drugs, such as pentavalent antimonials, amphotericin B, and miltefosine, underscore the urgent need for new therapeutic strategies.[3]

Natural products and their synthetic derivatives have historically been a rich source of new drugs. The indole scaffold, in particular, is a recurring motif in compounds with potent antiparasitic properties.[1][5] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets. This compound serves as an ideal starting material, providing a reactive "handle" at the C3 position of the indole ring for the construction of diverse chemical libraries.[6][7]

Synthetic Strategy: From Precursor to Potential Drug Candidate

The core synthetic strategy involves the reaction of this compound with various nucleophiles, primarily amines, to form stable indolylglyoxylamide derivatives. This approach is chemically robust and allows for significant molecular diversity.

The Chemistry of this compound

This compound is a bifunctional electrophile containing both a highly reactive acid chloride and a less reactive α-keto carbonyl group. This difference in reactivity allows for chemoselective reactions. Under mild conditions, amines will selectively attack the acid chloride to form an amide bond, leaving the ketone untouched.[6] This is a crucial feature that enables the straightforward synthesis of the target glyoxylamides without the need for protecting groups.[6]

The general synthetic scheme is a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.

Synthetic_Pathway cluster_reaction Indole Indole Precursor 3-Indoleglyoxylyl chloride Indole:e->Precursor:w Glyoxylation Oxalyl_Chloride Oxalyl Chloride Product Indolylglyoxylamide Derivative Precursor:e->Product:w Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., R-NH2)

Caption: General workflow for synthesizing indolylglyoxylamides.

Protocol 1: Synthesis of a Representative N-aryl Indolylglyoxylamide

This protocol describes a general procedure for the synthesis of an N-aryl indolylglyoxylamide derivative.

Rationale: The choice of an aprotic solvent like dichloromethane (DCM) prevents unwanted side reactions with the highly reactive acid chloride. Triethylamine (TEA), a non-nucleophilic base, is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Conducting the reaction at 0°C helps to control the exothermic nature of the acylation and minimize potential side reactions.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline) (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Amine and Base: In a separate flask, dissolve the substituted aniline (1.05 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of this compound over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure indolylglyoxylamide product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: From Compound to Antileishmanial Hit

Once synthesized, the compounds must be rigorously tested to determine their biological activity and selectivity.

Biological_Workflow A Synthesized Compound Library B In Vitro Assay vs. Promastigotes (IC50) A->B Primary Screen C In Vitro Assay vs. Intracellular Amastigotes (IC50) B->C Clinically Relevant Form D Cytotoxicity Assay vs. Macrophage Cell Line (CC50) C->D Assess Host Cell Toxicity E Calculate Selectivity Index (SI = CC50 / IC50) D->E F Identify 'Hit' Compound (High SI) E->F

Caption: Standard workflow for the biological evaluation of new compounds.

Protocol 2: In Vitro Antileishmanial Activity against Promastigotes

This initial screen assesses the compound's ability to inhibit the growth of the motile, extracellular promastigote form of the parasite.

Rationale: This assay is a rapid and cost-effective primary screen to identify potentially active compounds. The MTT assay is a colorimetric method that measures cell metabolic activity, which correlates with cell viability.[9]

Procedure:

  • Culturing: Culture Leishmania promastigotes (e.g., L. donovani) in appropriate media (e.g., M199) at 24-26°C until they reach the mid-logarithmic growth phase.

  • Plating: Adjust the parasite density and seed into a 96-well microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds (typically from 100 µM down to <1 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative/vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 24-26°C.

  • Viability Assessment: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] to each well and incubate for another 3-4 hours.[9]

  • Readout: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the compound concentration.

Protocol 3: In Vitro Activity against Intracellular Amastigotes

This is a more clinically relevant assay, as it tests the compound's ability to kill the non-motile amastigote form that resides within host macrophages.

Rationale: An effective drug must be able to penetrate the host macrophage and exert its effect on the intracellular parasite. This assay models the in vivo situation more closely than the promastigote assay.

Procedure:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages) in a 96-well plate and allow them to adhere.

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes and incubate for 12-24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash: Wash the wells to remove any non-phagocytosed promastigotes.

  • Treatment: Add fresh media containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for another 48-72 hours.

  • Assessment: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per macrophage by microscopic examination.

  • Analysis: Calculate the IC₅₀ value, representing the concentration that reduces the parasite burden by 50%.

Protocol 4: Cytotoxicity Assay and Selectivity Index

It is crucial to determine if the compound is selectively toxic to the parasite or also harms host cells.

Rationale: A high Selectivity Index (SI) is a key indicator of a promising drug candidate. It suggests that the compound's therapeutic effect can be achieved at concentrations that are not harmful to the host.

Procedure:

  • Cell Culture: Seed a mammalian cell line (the same one used for the amastigote assay is ideal) in a 96-well plate.

  • Treatment: Add serial dilutions of the test compounds and incubate for 48-72 hours.

  • Viability Assessment: Perform an MTT or similar viability assay as described in Protocol 2.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI): Calculate the SI using the formula: SI = CC₅₀ (macrophage) / IC₅₀ (amastigote) . A higher SI value (>10) is generally considered desirable.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the synthesized indolylglyoxylamides allows for the development of a Structure-Activity Relationship (SAR), which provides critical insights into the chemical features required for potent antileishmanial activity.[4][10][11]

Key Considerations for SAR:

  • Indole Ring Substitution: Adding electron-withdrawing or electron-donating groups at various positions (e.g., C5, C7) of the indole ring can significantly impact activity.

  • Amine/Amide Moiety: The nature of the R-group on the amide nitrogen is critical. Varying this from small alkyl groups to substituted aryl rings can drastically alter potency and selectivity.

  • N1-Substitution: Protection or substitution at the N1 position of the indole can influence the compound's metabolic stability and activity.[5]

Compound Series General Structure Key SAR Observations Potency Range (IC₅₀) Reference
Piperazinyl-β-carbolinesIndole-based core with piperazinePara-methoxy and para/meta-chloro substitutions on the phenyl ring enhance activity against L. donovani.0.9 - 5.0 µM[10][12]
3-(α-azolylbenzyl)indolesIndole with azole side chainImidazole and triazole derivatives show high activity against intracellular amastigotes.1.3 - 6.4 µM[13]
Dehydrodieugenol B AnaloguesBiphenyl ether scaffoldThe presence of polar functionalities like morpholine or piperidine is generally required for activity against L. infantum.3.0 - 32.7 µM[11]

This table presents SAR data for various indole-based scaffolds to illustrate general principles that can be applied to the design of novel indolylglyoxylamides.

Potential Mechanisms of Action

While the exact mechanism for novel indolylglyoxylamides would require dedicated study, related indole-based compounds have been shown to act through several pathways:

  • Ergosterol Biosynthesis Inhibition: Some azole-containing indole derivatives interfere with the synthesis of ergosterol, a critical component of the parasite's cell membrane, leading to membrane disruption.[13]

  • DNA Topoisomerase Inhibition: Certain indole alkaloids can stabilize the topoisomerase-DNA complex, inhibiting DNA replication and transcription, which ultimately leads to apoptotic cell death in the parasites.[1]

  • Mitochondrial Disruption: Some compounds can cause depolarization of the mitochondrial membrane potential, disrupting the parasite's energy metabolism.[3][14]

Conclusion and Future Directions

This compound is a powerful and accessible precursor for the synthesis of diverse libraries of indolylglyoxylamides. The protocols outlined here provide a robust framework for the chemical synthesis and biological evaluation of these compounds as potential antileishmanial agents. Future work should focus on expanding the chemical diversity based on SAR insights, elucidating the specific mechanisms of action for the most potent hits, and advancing promising candidates into preclinical in vivo models of leishmaniasis.

References

Application Notes and Protocols for Dual IGF-1R/SRC Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insulin-like growth factor-1 receptor (IGF-1R) and the steroid receptor coactivator (SRC) are key players in signaling pathways that drive cancer cell proliferation, survival, metastasis, and resistance to therapy.[1] The aberrant activation of both IGF-1R and SRC signaling is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.[1] Notably, SRC activation has been identified as a mechanism of resistance to anti-IGF-1R therapies. This has led to the rationale that dual inhibition of both IGF-1R and SRC could offer a synergistic anti-cancer effect and overcome acquired resistance.[1]

These application notes provide a comprehensive overview of the preparation and evaluation of dual IGF-1R/SRC inhibitors for cancer research. This document includes detailed protocols for inhibitor synthesis, in vitro characterization, and in vivo efficacy studies, along with data presentation guidelines and visualizations of key pathways and workflows.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory activities of representative single-target and dual-target inhibitors against IGF-1R and SRC.

InhibitorTarget(s)IC50 (nM)Assay Conditions
Linsitinib (OSI-906) IGF-1R / IR35 (IGF-1R)[2][3][4][5]Cell-free assay[2][3]
75 (IR)[2][3][4][5]Cell-free assay[2][3]
BMS-754807 IGF-1R / IR1.8 (IGF-1R)[3][6][7][8][9]Cell-free assay[3][7]
1.7 (IR)[3][6][7][8][9]Cell-free assay[3][7]
NVP-AEW541 IGF-1R / InsR150 (IGF-1R)[3][10][11]Cell-free assay[3][11]
140 (InsR)[3][10][11]Cell-free assay[3][11]
Dasatinib SRC / Abl0.8 (SRC)[12]Cell-free assay[12]
<1 (Abl)[12]Cell-free assay[12]
Saracatinib (AZD0530) SRC2.7[13][14][15]Cell-free assay[13][14]
Bosutinib (SKI-606) SRC / Abl1.2 (SRC)[16][17]Cell-free assay[17]
1 (Abl)[16][17]Cell-free assay[17]
LL28 IGF-1R / SRCNot explicitly quantified in abstractsN/A

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity. IR: Insulin Receptor

Signaling Pathway

The following diagram illustrates the interconnected signaling pathways of IGF-1R and SRC in cancer cells.

IGF1R_SRC_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS IRS1/Shc IGF1R->IRS Phosphorylation SRC SRC SRC->IGF1R Activation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis FAK->Metastasis STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

IGF-1R and SRC Signaling Pathways in Cancer.

Experimental Workflow

The evaluation of a novel dual IGF-1R/SRC inhibitor typically follows the workflow depicted below.

Experimental_Workflow Synthesis Inhibitor Synthesis Kinase_Assay In Vitro Kinase Assays (IGF-1R & SRC) Synthesis->Kinase_Assay Cell_Viability Cell-Based Assays (e.g., MTT Assay) Kinase_Assay->Cell_Viability Western_Blot Target Engagement Assays (Western Blot for p-IGF-1R, p-SRC) Cell_Viability->Western_Blot Xenograft In Vivo Xenograft Model Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Data_Analysis Data Analysis & Conclusion Toxicity->Data_Analysis

Experimental Workflow for Dual Inhibitor Evaluation.

Experimental Protocols

Synthesis of 4-aminopyrazolo[3,4-d]pyrimidine-based Dual IGF-1R/SRC Inhibitors (General Procedure)

This protocol outlines a general strategy for synthesizing dual inhibitors based on a 4-aminopyrazolo[3,4-d]pyrimidine scaffold, exemplified by compounds like LL28.[1] This class of compounds often utilizes a modular design, combining a SRC inhibitor moiety with an IGF-1R inhibitor moiety via a linker.

Materials:

  • Starting materials for the 4-aminopyrazolo[3,4-d]pyrimidine core.

  • Starting materials for the 2,4-bis-arylamino-1,3-pyrimidine moiety (for IGF-1R activity).

  • Appropriate linkers (e.g., containing an alkyne motif).

  • Solvents (e.g., DMF, DMSO).

  • Catalysts (e.g., copper(I) for click chemistry).

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure:

  • Synthesis of the SRC inhibitor module: Synthesize the 4-aminopyrazolo[3,4-d]pyrimidine core structure according to established literature methods. This scaffold is a well-characterized inhibitor of the adenosine binding site of tyrosine kinases.

  • Synthesis of the IGF-1R inhibitor module: Synthesize the 2,4-bis-arylamino-1,3-pyrimidine moiety, which has been shown to confer anti-IGF-1R activity.

  • Linker Attachment: Introduce a linker molecule to either the SRC or IGF-1R inhibitor module. An alkyne motif is often used as a linker, as seen in some successful tyrosine kinase inhibitors, as it can avoid steric hindrance.[1]

  • Conjugation: Couple the two inhibitor modules via the linker. If an alkyne and an azide are used on the respective modules, a copper(I)-catalyzed alkyne-azide cycloaddition (click chemistry) can be employed for efficient conjugation.

  • Purification and Characterization: Purify the final compound using techniques such as column chromatography. Characterize the structure and purity of the synthesized dual inhibitor using methods like NMR, mass spectrometry, and HPLC.

In Vitro Kinase Assays

a) IGF-1R Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of IGF-1R by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human IGF-1R enzyme.

  • IGF-1R substrate (e.g., a synthetic peptide).

  • ATP.

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[8]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test inhibitor (dissolved in DMSO).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).

  • Add 2 µL of IGF-1R enzyme to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b) SRC Kinase Assay (ADP-Glo™ Format)

This protocol is similar to the IGF-1R assay, adapted for SRC kinase.

Materials:

  • Recombinant human SRC kinase.

  • SRC peptide substrate.

  • ATP.

  • Kinase Buffer.

  • ADP-Glo™ Kinase Assay Kit.

  • Test inhibitor.

  • 384-well plates.

  • Luminometer.

Procedure:

  • Follow the same steps as for the IGF-1R Kinase Assay, substituting the SRC enzyme and its specific peptide substrate.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549, H1299 for non-small cell lung cancer).

  • Complete cell culture medium.

  • 96-well plates.

  • Test inhibitor.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dual inhibitor (and single-agent controls) for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Western Blot Analysis for Target Engagement

This protocol is used to determine if the dual inhibitor can block the phosphorylation of IGF-1R and SRC in cancer cells.

Materials:

  • Cancer cell lines.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against:

    • Phospho-IGF-1R (e.g., Tyr1131/1135/1136).

    • Total IGF-1R.

    • Phospho-SRC (e.g., Tyr416).

    • Total SRC.

    • Loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with the dual inhibitor at various concentrations for a specified time (e.g., 4-24 hours).

  • For IGF-1R phosphorylation, it may be necessary to serum-starve the cells and then stimulate with IGF-1 to induce receptor phosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein for IGF-1R and SRC, normalized to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of the dual inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line for implantation.

  • Matrigel (optional).

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Calipers for tumor measurement.

  • Anesthesia.

  • Surgical tools for orthotopic implantation if required.

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile solution like PBS, with or without Matrigel, at the desired concentration (e.g., 1-5 x 10⁶ cells per injection).

  • Tumor Implantation:

    • Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.

    • Orthotopic Model: Surgically implant the cells into the organ of origin (e.g., prostate, lung) to better mimic the tumor microenvironment.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the dual inhibitor and vehicle control according to the desired dosing schedule and route.

  • Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (width² x length)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot to confirm target inhibition in the tumor tissue).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.

Conclusion

The dual inhibition of IGF-1R and SRC represents a promising strategy in cancer therapy. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of novel dual IGF-1R/SRC inhibitors. Rigorous adherence to these methodologies will enable researchers to effectively assess the therapeutic potential of these compounds in the ongoing effort to develop more effective cancer treatments.

References

Synthesis and Evaluation of Fascaplysin-Inspired Diindolyls as Potent and Selective CDK4 Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Non-Planar Diindolyls

The marine alkaloid fascaplysin has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the G1-S phase transition in the cell cycle.[1] Dysregulation of the CDK4/Cyclin D1 complex is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] Fascaplysin's impressive selectivity for CDK4 over other CDKs, such as CDK2, has made it a compelling lead compound in oncology research.[3]

However, the clinical development of fascaplysin has been hampered by significant cytotoxicity, largely attributed to its planar pentacyclic structure which can intercalate with DNA.[4][5] This has prompted a concerted effort to design and synthesize non-planar analogues of fascaplysin that retain its potent CDK4 inhibitory activity while mitigating its off-target toxicity.[6][7] This guide provides a comprehensive overview of the synthesis of fascaplysin-inspired diindolyls, a promising class of non-planar analogues, and detailed protocols for their biological evaluation as CDK4 inhibitors.

Chemical Synthesis of Fascaplysin-Inspired Diindolyls

The core principle behind the design of fascaplysin-inspired diindolyls is to maintain the key pharmacophoric elements of the parent molecule while introducing conformational flexibility to reduce DNA intercalation. This is often achieved by replacing the rigidifying components of the fascaplysin scaffold with more flexible linkers. A prominent example is the synthesis of 3-(2-(1H-indol-1-yl)ethyl)-1H-indole derivatives, which mimic the diindolyl core of fascaplysin in a non-planar fashion.

Protocol 1: Synthesis of 3-(2-(1H-indol-1-yl)ethyl)-1H-indole

This protocol details a representative synthesis of a non-planar diindolyl analogue of fascaplysin.

Step 1: Synthesis of 3-((E)-2-nitrovinyl)-1H-indole

  • To a solution of indole-3-carboxaldehyde (1 equivalent) in nitromethane (10 volumes), add ammonium acetate (0.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-((E)-2-nitrovinyl)-1H-indole as a yellow solid.[8]

Step 2: Reduction to 2-(1H-indol-3-yl)ethanamine (Tryptamine)

  • To a suspension of Lithium Aluminium Hydride (LiAlH4) (5 equivalents) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add the 3-((E)-2-nitrovinyl)-1H-indole (1 equivalent) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting white precipitate and wash thoroughly with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 2-(1H-indol-3-yl)ethanamine (tryptamine).[8]

Step 3: N-Alkylation with 2-(1H-indol-3-yl)ethyl methanesulfonate

  • To a solution of tryptamine (1 equivalent) and indole (1.2 equivalents) in a suitable aprotic solvent such as Dimethylformamide (DMF), add a base such as potassium carbonate (2 equivalents).

  • To this suspension, add a solution of 2-(1H-indol-3-yl)ethyl methanesulfonate (prepared from tryptamine and methanesulfonyl chloride) in DMF dropwise at room temperature.

  • Stir the reaction mixture at 60-80 °C for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-(2-(1H-indol-1-yl)ethyl)-1H-indole.

Biological Evaluation of Diindolyl CDK4 Inhibitors

The biological evaluation of newly synthesized fascaplysin-inspired diindolyls involves a tiered approach, beginning with in vitro kinase assays to determine direct inhibitory activity against CDK4/Cyclin D1, followed by cell-based assays to assess anti-proliferative effects and confirm the mechanism of action.

In Vitro CDK4/Cyclin D1 Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12]

Protocol 2: ADP-Glo™ Kinase Assay for CDK4/Cyclin D1 Inhibition

Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme

  • Kinase substrate (e.g., a peptide containing the Rb phosphorylation motif)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (diindolyls) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the CDK4/Cyclin D1 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5 µL.[9]

  • Incubate the plate at 37°C for a predetermined time (e.g., 40 minutes).[9]

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[9]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for assessing the anti-proliferative effects of potential anticancer compounds.

Protocol 3: Sulforhodamine B (SRB) Assay

Materials:

  • Cancer cell line with intact Rb pathway (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds (diindolyls)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates four times with tap water and allow them to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Cell Cycle Analysis

To confirm that the anti-proliferative activity of the diindolyl compounds is due to the inhibition of CDK4, cell cycle analysis is performed using flow cytometry with propidium iodide (PI) staining. A G1 phase arrest is the expected outcome for a CDK4 inhibitor.[1][3][13][14][15]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their GI50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[14]

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[14]

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

The results from the biological assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Biological Activity of Fascaplysin and Inspired Diindolyls

CompoundCDK4/Cyclin D1 IC50 (µM)CDK2/Cyclin A IC50 (µM)Selectivity Index (CDK2/CDK4)Cancer Cell Line GI50 (µM)
Fascaplysin0.4[3]>500[3]>1250Varies (e.g., ~0.5-1.5)[6]
Diindolyl 1DataDataCalculateData
Diindolyl 2DataDataCalculateData
...............

Data to be filled in from experimental results.

Visualizing the Workflow and Underlying Biology

Diagrams are essential for conveying complex information in a clear and concise manner.

Fascaplysin_and_Analogue cluster_fascaplysin Fascaplysin (Planar) cluster_diindolyl Diindolyl Analogue (Non-Planar) Fas Fascaplysin Fas_CDK4 High CDK4 Inhibition Fas->Fas_CDK4 Potent Fas_Tox High Cytotoxicity (DNA Intercalation) Fas->Fas_Tox Limitation Design Rational Drug Design Fas->Design Diindolyl Diindolyl Analogue Di_CDK4 Retained CDK4 Inhibition Diindolyl->Di_CDK4 Di_Tox Reduced Cytotoxicity Diindolyl->Di_Tox Design->Diindolyl

Caption: Rationale for developing non-planar diindolyl analogues.

Synthesis_Workflow start Indole-3-carboxaldehyde step1 Step 1: Nitrovinylindole Synthesis start->step1 step2 Step 2: Reduction to Tryptamine step1->step2 step3 Step 3: N-Alkylation step2->step3 product Diindolyl Analogue step3->product

Caption: Synthetic workflow for a diindolyl analogue.

Biological_Evaluation compound Synthesized Diindolyl kinase_assay CDK4/Cyclin D1 Kinase Assay (ADP-Glo) compound->kinase_assay cell_assay Anti-Proliferative Assay (SRB) compound->cell_assay ic50 Determine IC50 kinase_assay->ic50 gi50 Determine GI50 cell_assay->gi50 cell_cycle Cell Cycle Analysis (Flow Cytometry) gi50->cell_cycle g1_arrest Confirm G1 Arrest cell_cycle->g1_arrest

Caption: Tiered approach for biological evaluation.

CDK4_Pathway GF Growth Factors CyclinD1 Cyclin D1 GF->CyclinD1 Active_Complex Active CDK4/Cyclin D1 CyclinD1->Active_Complex CDK4 CDK4 CDK4->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates E2F E2F Rb->E2F Releases pRb p-Rb S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor Diindolyl Inhibitor Inhibitor->Active_Complex Inhibits

Caption: Simplified CDK4 signaling pathway and point of inhibition.

Conclusion

The development of fascaplysin-inspired diindolyls represents a promising strategy in the pursuit of novel CDK4 inhibitors with improved therapeutic indices. By disrupting the planarity of the fascaplysin scaffold, it is possible to design potent and selective CDK4 inhibitors with reduced general cytotoxicity. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds, from initial kinase inhibition assays to cell-based mechanism-of-action studies. This systematic approach is crucial for the identification and optimization of lead candidates for further preclinical and clinical development.

References

Mastering Indole Acylation: A Low-Temperature Approach to Enhanced Selectivity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge and Opportunity in Indole Acylation

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and natural products. The functionalization of this privileged scaffold, particularly through acylation, provides a direct route to valuable intermediates like 3-acylindoles. These compounds are pivotal in the synthesis of complex therapeutic agents.

However, the inherent reactivity of the indole ring presents significant challenges to chemists. The classical Friedel-Crafts acylation, while powerful, is often plagued by a lack of regioselectivity, leading to mixtures of N-acylated and C3-acylated products.[1] Furthermore, the electron-rich nature of indole makes it susceptible to polymerization and degradation under the harsh, acidic conditions typically employed, often necessitating protective group strategies that add steps and reduce overall efficiency.[2] Strong Lewis acids like aluminum chloride (AlCl₃) can even lead to decomposition and undesirable oligomerization of the indole substrate.[3]

This application note presents a detailed guide to low-temperature indole acylation, a strategy designed to overcome these classical limitations. By carefully controlling the reaction temperature, researchers can significantly enhance regioselectivity, minimize side reactions, and improve yields, often while working with unprotected indoles. We will explore the mechanistic rationale behind this approach and provide detailed, field-proven protocols for its successful implementation.

The Rationale for Low-Temperature Control

Operating acylation reactions at reduced temperatures (typically between 0 °C and -78 °C) is not merely about slowing down the reaction; it is a precise tool for controlling its kinetic and thermodynamic pathways.

1. Enhancing Regioselectivity: The indole ring offers two primary sites for electrophilic attack: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The resulting N-acyl and C3-acyl products often exist in a delicate equilibrium. Temperature can be a deciding factor in the product distribution. For instance, in certain haloacylations, low temperatures have been shown to favor the formation of the N-acylated (kinetic) product, whereas higher temperatures drive the reaction towards the more stable C3-acylated (thermodynamic) product.[4] By conducting the reaction at a temperature where the rate of formation of the desired isomer is significantly higher than that of the undesired one, high regioselectivity can be achieved.

2. Suppressing Side Reactions: Indole polymerization is an acid-catalyzed process that competes with the desired acylation. This process, along with other degradation pathways, typically has a higher activation energy than the acylation reaction. By lowering the temperature, the rate of these undesirable side reactions is disproportionately reduced compared to the rate of acylation, leading to a cleaner reaction profile and higher isolated yields of the target molecule.

3. Controlling Exothermicity: Friedel-Crafts acylations are often highly exothermic. Running the reaction at low temperatures allows for superior control over the heat generated, preventing localized hot spots that can lead to substrate decomposition and the formation of byproducts. This is particularly critical for large-scale reactions.

4. Improving Stereoselectivity: In the realm of asymmetric catalysis, low temperatures are a cornerstone for achieving high enantioselectivity. Reducing thermal energy minimizes the chances of non-selective reaction pathways, allowing the chiral catalyst to exert maximum stereochemical control. For example, highly successful enantioselective Friedel-Crafts reactions of indoles have been achieved at temperatures as low as -60 °C.[5][6]

Key Components of the Low-Temperature Acylation System

A successful low-temperature acylation strategy hinges on the careful selection of three key components: the Lewis acid catalyst, the acylating agent, and the solvent.

Lewis Acid Catalysts: Balancing Activity and Stability

The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ are highly active, their use is often problematic due to the promotion of side reactions.[3] Milder Lewis acids are generally preferred for low-temperature work.

Lewis AcidTypical TemperatureKey Advantages & Considerations
Diethylaluminum Chloride (Et₂AlCl) 0 °CMild and effective for unprotected indoles; scavenges liberated HCl, preventing acid-catalyzed decomposition.[3]
Boron Trifluoride Etherate (BF₃·Et₂O) Room Temp to 0 °CA common and easy-to-handle Lewis acid that promotes high regioselectivity with anhydrides.[7]
Tin(IV) Chloride (SnCl₄) 0 °C to Room TempA classic Lewis acid, often used for regioselective C3 acylation.[4]
Metal Triflates (e.g., Y(OTf)₃) Elevated (Microwave)Water-tolerant and highly active in catalytic amounts, though often used at higher temperatures.[2] Low-temperature applications are less common but feasible.

The activity of Lewis acids can decrease at lower temperatures, potentially necessitating higher catalyst loadings or longer reaction times.[8] However, this reduced reactivity is often the key to achieving higher selectivity.

Acylating Agents: Reactivity and Handling

Acyl chlorides are highly reactive and are commonly used for Friedel-Crafts acylations. Their reaction with a Lewis acid generates a highly electrophilic acylium ion. At low temperatures, their high reactivity is moderated, allowing for more controlled reactions.[9]

Acid anhydrides are generally less reactive than acyl chlorides and can be excellent alternatives, particularly when used with an effective Lewis acid like BF₃·Et₂O.[7]

Solvents: Ensuring Solubility and Inertness

The solvent must remain liquid at the target temperature and be capable of dissolving the indole substrate and the reaction intermediates. Dichloromethane (DCM) and dichloroethane (DCE) are common choices due to their low freezing points and general inertness.

Experimental Workflow & Protocols

The following section provides a detailed, step-by-step protocol for a representative low-temperature indole acylation using diethylaluminum chloride, a method proven to be effective for a variety of substrates without the need for N-H protection.[3]

Visualizing the Workflow

LowTempAcylationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase prep_reagents Prepare Anhydrous Solvent & Reagents prep_glassware Assemble Dry Glassware Under Inert Atmosphere prep_reagents->prep_glassware add_indole Dissolve Indole in Solvent prep_glassware->add_indole cool_flask Cool Reaction Flask to 0 °C (Ice-Water Bath) add_lewis Add Et₂AlCl Solution Dropwise cool_flask->add_lewis add_indole->cool_flask stir_complex Stir for 30 min (Formation of Indole-Lewis Acid Complex) add_lewis->stir_complex add_acyl Add Acyl Chloride Solution Dropwise stir_complex->add_acyl stir_reaction Stir at 0 °C for 1-2 hours (Monitor by TLC) add_acyl->stir_reaction quench Quench Reaction with Cold HCl (aq) stir_reaction->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify caption General workflow for low-temperature indole acylation.

Caption: General workflow for low-temperature indole acylation.

Protocol: 3-Acetylation of Indole at 0 °C

This protocol is adapted from the method developed by Okauchi et al.[3]

Materials:

  • Indole (1.0 eq)

  • Acetyl Chloride (1.5 eq)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl), cooled to 0 °C

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for anhydrous transfers

  • Schlenk line or balloon with an inert gas (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add indole (e.g., 500 mg, 4.27 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous DCM (e.g., 10 mL) to dissolve the indole.

  • Formation of the Indole-Lewis Acid Complex:

    • Cool the flask to 0 °C using an ice-water bath.

    • While stirring, slowly add the Et₂AlCl solution (1.5 eq, e.g., 6.4 mL of 1.0 M solution) dropwise via syringe over 10 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes. A change in color or consistency may be observed.

  • Acylation Reaction:

    • In a separate dry vial, prepare a solution of acetyl chloride (1.5 eq, e.g., 0.45 mL, 6.4 mmol) in anhydrous DCM (e.g., 5 mL).

    • Add the acetyl chloride solution dropwise to the cooled indole-Lewis acid complex mixture over 15 minutes. Ensure the internal temperature remains at or near 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of vigorously stirred, ice-cold 1 M HCl (e.g., 20 mL). Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with water (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-acetylindole.

Mechanistic Insights: The Role of the Lewis Acid Complex

The reaction proceeds via a Lewis acid-activated Friedel-Crafts mechanism. The low temperature stabilizes the key intermediates and directs the regioselectivity.

IndoleAcylationMechanism cluster_caption Indole Indole IndoleComplex Indole-Et₂AlCl Complex Indole->IndoleComplex + Et₂AlCl AcylCl R-CO-Cl Acylium Acylium Ion [R-C≡O]⁺[AlCl₂Et₂]⁻ AcylCl->Acylium + Et₂AlCl LewisAcid Et₂AlCl SigmaComplex σ-Complex Intermediate IndoleComplex->SigmaComplex + Acylium Ion Product 3-Acylindole SigmaComplex->Product - H⁺ - Et₂AlCl Activation Step 1: Activation of Reactants Lewis acid coordinates with both indole N-H and acyl chloride. Attack Step 2: Nucleophilic Attack The electron-rich C3 of the indole complex attacks the acylium ion. Rearomatization Step 3: Rearomatization Loss of a proton restores aromaticity. caption Simplified mechanism of Lewis acid-catalyzed indole acylation.

Caption: Simplified mechanism of Lewis acid-catalyzed indole acylation.

  • Activation: The Lewis acid, Et₂AlCl, coordinates to both the nitrogen of the indole and the chlorine of the acyl chloride. This dual role is key: it increases the nucleophilicity of the indole ring by preventing N-acylation and generates the highly electrophilic acylium ion.

  • Nucleophilic Attack: The C3 position of the activated indole attacks the acylium ion, forming a resonance-stabilized cationic intermediate (a σ-complex).

  • Rearomatization: A proton is lost from the C3 position, and the Lewis acid is eliminated, restoring the aromaticity of the pyrrole ring and yielding the final 3-acylindole product.

Conclusion: A Precise Tool for Modern Synthesis

Low-temperature indole acylation represents a significant refinement of the classical Friedel-Crafts reaction. By leveraging the principles of chemical kinetics and thermodynamics, this approach provides a robust and reliable method for achieving high regioselectivity and minimizing byproduct formation. The use of milder Lewis acids at low temperatures, as detailed in the provided protocol, enables the efficient synthesis of valuable 3-acylindoles from unprotected starting materials. For researchers in drug discovery and development, mastering these low-temperature techniques is a crucial step toward the efficient and scalable synthesis of complex, indole-containing molecules.

References

Application Notes and Protocols for Cyclization Reactions with 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-indoleglyoxylyl chloride in the synthesis of various heterocyclic compounds through cyclization reactions. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a highly versatile bifunctional reagent, featuring both a reactive acid chloride and a ketone. This unique structural motif allows for a range of chemical transformations, making it a valuable building block in the synthesis of complex indole-based alkaloids and other biologically active molecules. Its primary application lies in the acylation of various nucleophiles to form indole-3-glyoxylamides, which can subsequently undergo intramolecular cyclization to yield a diverse array of fused heterocyclic systems. These scaffolds are of significant interest in drug development due to their prevalence in pharmacologically active compounds.

Key Applications in Heterocyclic Synthesis

Cyclization reactions involving derivatives of this compound provide access to several important classes of heterocyclic compounds, including:

  • Pyridazino[4,5-b]indoles: These compounds have been investigated for their potential as kinase inhibitors and for other therapeutic applications.

  • β-Carbolines: This structural motif is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer and neurological effects.

  • Oxazinoindoles: These heterocycles can be formed through the cyclization of N-substituted indole-3-glyoxylamides containing a tethered hydroxyl group.

Experimental Protocols and Quantitative Data

The following sections detail experimental procedures for key cyclization reactions starting from this compound.

Synthesis of 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

This protocol describes the synthesis of the pyridazino[4,5-b]indole ring system via a cyclocondensation reaction of an indole-3-glyoxylic acid derivative with hydrazine. While the literature often starts from the corresponding ester, a similar reaction can be adapted for the glyoxylyl chloride or its derivatives.

Reaction Scheme:

G Indole-3-glyoxylyl_derivative Indole-3-glyoxylyl derivative Product 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one Indole-3-glyoxylyl_derivative->Product Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Product

General reaction for pyridazino[4,5-b]indole synthesis.

Protocol:

  • To a solution of the indole-3-glyoxylic acid derivative (e.g., ethyl indole-3-glyoxylate, 1.0 mmol) in ethanol (5 mL), add hydrazine hydrate (2.0 mmol).[1]

  • Reflux the reaction mixture for 3 hours.[1]

  • Cool the reaction mixture to room temperature.

  • The product often crystallizes from the solution and can be collected by filtration.

  • Recrystallize the crude product from ethanol to afford the pure 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one.[1]

Quantitative Data:

Starting MaterialProductYield (%)Reference
Ethyl 3-formylindole-2-carboxylateSubstituted 3H-pyridazino[4,5-b]indol-4(5H)-one80 (conventional heating), >80 (microwave)[2]
Ethyl indole-2-carboxylate derivative3,5-dihydro-4H-pyridazino[4,5-b]indol-4-oneNot specified[1]

Note: The yield for the direct reaction from this compound would first involve the formation of the corresponding ester or acid, followed by the cyclization with hydrazine.

Intramolecular Cyclization of N-Aryl Indole-3-glyoxylamides

The synthesis of fused indole systems can be achieved through intramolecular cyclization of N-aryl indole-3-glyoxylamides. This can be exemplified by the synthesis of 3-amino oxindoles from N-aryl amides.

Workflow for Intramolecular Cyclization:

G cluster_0 Amide Synthesis cluster_1 Cyclization Start This compound Amide N-Aryl Indole-3-glyoxylamide Start->Amide Acylation Amine Aryl Amine Amine->Amide Cyclization Intramolecular Cyclization Amide->Cyclization Product Fused Heterocycle (e.g., Oxindole) Cyclization->Product

Workflow for the synthesis of fused heterocycles.

General Protocol Concept:

  • Amide Formation: React this compound with a suitable N-substituted aryl amine in an appropriate solvent (e.g., DCM, THF) in the presence of a base (e.g., triethylamine, pyridine) at low temperature (e.g., 0 °C to room temperature) to yield the corresponding N-aryl indole-3-glyoxylamide.

  • Cyclization: The resulting amide can then be subjected to intramolecular cyclization conditions. For the synthesis of 3-amino oxindoles from N-aryl amides, the reaction proceeds via the formation of a 2-azaallyl anion, which then cyclizes. This specific transformation avoids the use of transition metal catalysts.

Quantitative Data for a Related Intramolecular Cyclization:

SubstrateProductYield (%)ConditionsReference
N-Aryl Amide3-Amino Oxindoleup to 95%Base-mediated[1]
Synthesis of β-Carboline Derivatives via Pictet-Spengler Reaction

While a direct Pictet-Spengler reaction using this compound is not standard, a derivative, N-phenethyl-indole-3-glyoxylamide, can be a precursor to β-carboline structures through a Bischler-Napieralski-type cyclization followed by reduction and aromatization.

Conceptual Pathway to β-Carbolines:

G Start This compound Amide N-Phenethyl-indole- 3-glyoxylamide Start->Amide Amine Phenethylamine Amine->Amide Cyclization Bischler-Napieralski Cyclization (e.g., POCl3) Amide->Cyclization Intermediate Dihydro-β-carboline Intermediate Cyclization->Intermediate Aromatization Oxidation Intermediate->Aromatization Product β-Carboline Aromatization->Product

Conceptual pathway for β-carboline synthesis.

General Protocol Concept:

  • Amide Synthesis: Synthesize N-phenethyl-indole-3-glyoxylamide by reacting this compound with phenethylamine.

  • Cyclization: Treat the resulting amide with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect a Bischler-Napieralski-type cyclization.

  • Aromatization: The initially formed dihydro-β-carboline can be aromatized using an oxidizing agent (e.g., DDQ, MnO₂) or through disproportionation to yield the fully aromatic β-carboline.

Note: Specific yields for this sequence starting from the indole-3-glyoxylamide precursor require further empirical determination.

Signaling Pathways and Biological Relevance

Many of the heterocyclic compounds synthesized from this compound are designed to interact with specific biological targets. For instance, pyridazino[4,5-b]indoles have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways related to cell growth, proliferation, and survival.[1]

Simplified PI3K Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes Inhibitor Pyridazino[4,5-b]indole Inhibitor Inhibitor->PI3K

Inhibition of the PI3K pathway by pyridazino[4,5-b]indoles.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The cyclization of its derivatives provides a modular approach to constructing complex molecular architectures. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this reagent in the pursuit of novel therapeutic agents. Further investigation into optimizing reaction conditions and exploring the substrate scope for these cyclization reactions is encouraged.

References

Application Notes and Protocols: Preparation of Glyoxyl Analogs of Indole Phytoalexins as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of glyoxyl analogs of indole phytoalexins as potential anticancer agents. Indole phytoalexins, naturally occurring compounds in cruciferous plants, have demonstrated significant antiproliferative and chemopreventive properties.[1][2][3][4] Their synthetic analogs, particularly those incorporating a glyoxyl moiety, have emerged as a promising class of compounds for anticancer drug development.[2][5]

Data Presentation: Anticancer Activity of Indole Phytoalexin Glyoxyl Analogs

The antiproliferative activity of various glyoxyl analogs of indole phytoalexins has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below.

Table 1: IC50 Values (μM) of Glyoxyl Analogs of Brassinin and 1-Methoxybrassinin

Compound IDAnalog ofJurkat (T-cell leukemia)MCF-7 (Breast adenocarcinoma)MDA-MB-231 (Breast adenocarcinoma)HeLa (Cervical adenocarcinoma)CCRF-CEM (T-cell leukemia)A-549 (Lung adenocarcinoma)
10a Brassinin>100>100>100>100>100>100
10b 1-Methoxybrassinin>100>100>100>100>100>100
13a Brassinin39.122.936.920.112.931.5
13c 1-Methoxybrassenin B35.825.536.735.815.842.3
Cisplatin -12.011.414.77.74.412.2

Data sourced from Kutschy et al., 2010.[5]

Table 2: IC50 Values (μM) of Other Synthetic Indole Phytoalexin Analogs

Compound IDCancer Cell Line(s)IC50 (μM)Reference
K-453 HCT116 (Colorectal carcinoma)32.22 ± 1.14Tischlerova et al., 2017[6]
(±)-2′-[4-(Trifluoromethyl)phenylamino]spiro[indoline-3,5′-[4′,5′]dihydrothiazole]-2-one Jurkat (T-cell leukemia)26.1Zigová et al., 2024[6]
trans-(±)-1-Methoxy-2-[3,5-bis(trifluoromethyl)phenylamino]-2′-[3,5-bis(trifluoromethyl)phenylamino]spiro{indoline-3,5′-[4′,5′]dihydrothiazole} CEM (T-cell leukemia)1Zigová et al., 2024[6]
1-methoxyisobrassinin A2780 (Ovarian cancer)3.62Zigová et al., 2024[6]
1-methoxyisobrassinin A2780cis (Cisplatin-resistant ovarian cancer)7Zigová et al., 2024[6]

Experimental Protocols

Synthesis of Indole-3-Glyoxylamide Analogs (General One-Pot, Two-Step Procedure)

This protocol describes a general method for synthesizing indole-3-glyoxylamide derivatives.[4][7][8]

Materials:

  • Appropriate indole derivative (e.g., 5-bromoindole)

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine (e.g., substituted aniline or amino acid ester)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the indole derivative (1.0 eq) in anhydrous THF or DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the indol-3-ylglyoxyl chloride intermediate by TLC.

  • In a separate flask, dissolve the desired amine (1.2 eq) and DIPEA (2.0 eq) in anhydrous THF or DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared indol-3-ylglyoxyl chloride solution to the amine solution.

  • Let the reaction mixture stir at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate or DCM.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[5]

  • Characterize the final product by NMR and mass spectrometry.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to treatment with indole phytoalexin glyoxyl analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with indole phytoalexin glyoxyl analogs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cells treated with indole phytoalexin glyoxyl analogs using propidium iodide staining and flow cytometry.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Anticancer Evaluation indole Indole Derivative synthesis One-Pot Synthesis indole->synthesis oxalyl_chloride Oxalyl Chloride oxalyl_chloride->synthesis amine Amine amine->synthesis purification Column Chromatography synthesis->purification analog Glyoxyl Analog purification->analog cell_culture Cancer Cell Lines analog->cell_culture Treatment mtt MTT Assay (Viability) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI) cell_culture->cell_cycle data Data Analysis (IC50) mtt->data apoptosis->data cell_cycle->data

Caption: Overall experimental workflow from synthesis to anticancer evaluation.

Signaling Pathway of Apoptosis Induction

apoptosis_pathway cluster_cell Cancer Cell cluster_pathways Modulated Signaling Pathways compound Indole Phytoalexin Glyoxyl Analog ros ROS Production compound->ros mapk p38 MAPK (Activation ↑) compound->mapk pi3k PI3K/Akt (Inhibition ↓) compound->pi3k nfkb NF-κB (Inhibition ↓) compound->nfkb mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis mapk->apoptosis pi3k->apoptosis nfkb->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by glyoxyl analogs.

Mechanism of Cell Cycle Arrest

cell_cycle_arrest cluster_cell_cycle Cell Cycle Regulation compound Indole Phytoalexin Glyoxyl Analog p21 p21 (CDK inhibitor) Expression ↑ compound->p21 g2_m_arrest G2/M Phase Arrest compound->g2_m_arrest cyclin_cdk Cyclin/CDK Complexes (e.g., Cyclin E/CDK2) p21->cyclin_cdk g1_s_transition G1/S Phase Transition Block cyclin_cdk->g1_s_transition

Caption: Mechanism of cell cycle arrest induced by glyoxyl analogs.

References

diastereoselective synthesis of heptacyclic core of dragmacidin E

Author: BenchChem Technical Support Team. Date: December 2025

An expert guide to the diastereoselective synthesis of the heptacyclic core of dragmacidin E, designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of synthetic strategies, detailed experimental protocols, and the critical challenges in achieving stereocontrol.

Introduction: The Challenge of Dragmacidin E

Dragmacidin E is a structurally complex bis-indole marine alkaloid isolated from sponges of the Spongosorites genus.[1] Its unique heptacyclic architecture, which includes a central pyrazinone ring, a spiro-guanidinium moiety, and a strained seven-membered ring bridging two positions of an indole nucleus, has made it a formidable target for synthetic chemists.[1][2] The molecule's promising biological activities, including enzyme inhibition, add to the impetus for developing a robust synthetic route.[3]

The primary challenge in synthesizing dragmacidin E lies in the construction of its sterically congested heptacyclic core and, critically, the control of its complex stereochemistry.[1][3] This guide focuses on the key diastereoselective strategies employed to assemble this core, with a particular emphasis on the seminal racemic total synthesis which provides a blueprint for understanding the molecule's reactivity and stereochemical intricacies.[4][5]

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the dragmacidin E core reveals several key bond formations that are central to its construction. The strategy pioneered by Feldman and coworkers hinges on a convergent assembly, where two major indole-containing fragments are united late in the synthesis.[2][4]

The primary disconnections are:

  • Guanidine Formation: The spirocyclic guanidine is envisioned as arising from a corresponding cyclic urea, a transformation that can be achieved late-stage.[1][6]

  • Pyrazinone Cyclization: The central pyrazinone ring is disconnected via a cyclocondensation reaction, breaking the heptacyclic system into two major fragments: an advanced cycloheptannelated indole piece and a simpler indole-containing unit.[7][8]

  • Cycloheptane Ring Formation: The indole-spanning seven-membered ring is traced back to an acyclic precursor, with the key C4–C6''' bond being formed via a photochemical cyclization.[1][3]

G Dragmacidin_E Dragmacidin E (Heptacyclic Core) Urea_Intermediate Heptacyclic Urea Intermediate Dragmacidin_E->Urea_Intermediate Late-Stage Guanidine Formation Indole_Fragments Two Key Indole Fragments Urea_Intermediate->Indole_Fragments Pyrazinone Cyclocondensation Tetracyclic_Core Tetracyclic Cycloheptannelated Indole Core Indole_Fragments->Tetracyclic_Core Fragment Synthesis Acyclic_Precursor Acyclic Tryptophan Derivative Tetracyclic_Core->Acyclic_Precursor Key Witkop Photocyclization

Figure 1. Retrosynthetic analysis of the Dragmacidin E core.

Key Strategy 1: The Witkop Photocyclization for Core Construction

A cornerstone of the synthesis is the use of the Witkop photocyclization to forge the critical C4–C6''' bond, thereby creating the bridged tetracyclic indole system.[3][9] This intramolecular photo-induced reaction proceeds via an excited state, forming a carbon-carbon bond between the indole C4 position and the α-carbon of the amide side chain.[4]

The reaction is typically performed on an N-dichloroacetyl tryptophan derivative. Irradiation with UV light (254 nm) in a deoxygenated solvent like acetonitrile initiates the cyclization.[4] This step is crucial as it establishes the foundational framework of the cycloheptane ring.[1] While this reaction is powerful for bond construction, it was implemented in a racemic series, meaning the stereocenter at C5''' was not set enantioselectively.[4]

G Start N-Dichloroacetyl Tryptophan Derivative UV hv (254 nm) Deoxygenated MeCN Start->UV Irradiation Intermediate Excited State/ Radical Intermediate UV->Intermediate Excitation Product Tetracyclic Azocane-Containing Indole Core Intermediate->Product C-C Bond Formation (Intramolecular Cyclization) Post_Processing Further Transformations (e.g., Dieckmann Cyclization) Product->Post_Processing

Figure 2. Workflow for the key Witkop Photocyclization step.

Protocol 1: Witkop Photocyclization (Model System)

This protocol is adapted from the model system synthesis described by Feldman et al.[4]

  • Preparation: Dissolve the N-2,2-dichloropropionyl tryptophan derivative (1.0 eq) in deoxygenated acetonitrile (to a concentration of ~0.01 M) in a quartz reaction vessel.

  • Deoxygenation: Purge the solution with a steady stream of dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state. Maintain a positive pressure of inert gas throughout the reaction.

  • Irradiation: Irradiate the solution using a 254 nm UV lamp in a photochemical reactor. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from hours to days depending on the scale and lamp intensity.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the tetracyclic product.

Key Strategy 2: Pyrazinone Formation via Cyclocondensation

With the complex tetracyclic indole core in hand, the next critical step is the union of the two indole-bearing components through the formation of the central pyrazinone ring.[7][10] This is achieved via a cyclodehydrative condensation. In this key transformation, an amino group from one fragment attacks an α-ketoamide functionality on the other fragment, followed by cyclization and dehydration to yield the aromatic pyrazinone ring.[4][8]

This reaction is thermally driven and often requires forcing conditions due to the steric hindrance around the reacting centers. The successful execution of this step forges the heptacyclic core of dragmacidin E.[1][8]

Protocol 2: Cyclodehydrative Pyrazinone Formation

This generalized protocol is based on the convergent strategy for forming the heptacyclic core.[8]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, combine the advanced tetracyclic indole fragment containing the α-ketoamide (1.0 eq) and the second indole fragment bearing a primary amine (e.g., an amino-indoleacetamide derivative, ~1.1 eq).

  • Solvent and Conditions: Add a high-boiling-point solvent such as toluene or xylene. Heat the mixture to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove water as it is formed.

  • Monitoring: Monitor the reaction for the consumption of starting materials and the appearance of the desired product by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the heptacyclic pyrazinone core. The characteristic yellow color of the product can serve as a useful marker for a successful reaction.[8]

The Diastereoselectivity Challenge: The C(6''') Quaternary Center

A central focus of the user's topic is diastereoselectivity. The total synthesis of (±)-dragmacidin E by Feldman's group provides crucial insights into this challenge.[4] While several stereocenters are present, the most formidable is the C(6''') quaternary center.

An attempt to set this stereocenter was made using a Strecker reaction on a key ketone intermediate.[4] The reaction involved treating the ketone with an amine and a cyanide source. This approach was successful in delivering the desired aminonitrile product as a single diastereomer . This indicates that the facial selectivity of the cyanide addition to the intermediate iminium ion was highly controlled, likely by the steric environment of the concave molecular face.[4]

However, a critical complication arose: the aminonitrile product was found to be almost completely racemic .[4] This suggests that under the reaction conditions, the existing stereocenter at C(5''') epimerized, leading to the formation of both enantiomers of the desired product. This unavoidable epimerization ultimately led to a racemic synthesis of the final natural product.[4]

Summary of Key Synthetic Transformations

The following table summarizes the outcomes of the key bond-forming reactions in the synthesis of the dragmacidin E core.

Reaction Key Transformation Conditions Stereochemical Outcome Approx. Yield (Model System) Reference
Witkop Cyclization C4(indole)–Cα bond formationhv (254 nm), MeCNRacemic product~40-50%[4]
Strecker Reaction C(6''') quaternary center formationTMSCN, AmineSingle diastereomer, but racemicNot reported[4]
Pyrazinone Formation CyclocondensationToluene, RefluxForms aromatic ring~50-60%[8]
Guanidine Formation Urea to GuanidineMe3OBF4, then NH3/MeOHNo new stereocenterGood[4][6]

Alternative Synthetic Approaches

While the Witkop cyclization represents a foundational strategy, other methods for constructing the core have been explored. Notably, a palladium-catalyzed cascade reaction involving a Heck insertion followed by an allylic amination has been developed to form the seven-membered ring-fused tricyclic indole skeleton.[11][12] This transition-metal-catalyzed approach offers an alternative to photochemical methods and may provide different opportunities for controlling stereochemistry in future generations of the synthesis.[10]

Conclusion

The synthesis of the heptacyclic core of dragmacidin E is a significant achievement in natural product synthesis that highlights both the power of strategic bond disconnections and the profound challenges of stereocontrol in complex systems. The key Witkop photocyclization and pyrazinone cyclocondensation reactions have proven effective for assembling the carbon skeleton. However, the goal of a truly diastereoselective and enantioselective synthesis remains elusive, primarily due to the difficulty in controlling the C(6''') quaternary stereocenter without epimerization.[4] The insights gained from the racemic synthesis provide a critical roadmap for future research, guiding the development of new stereocontrolled methodologies to conquer this architecturally unique and biologically relevant molecule.

References

Application Notes and Protocols for the Synthesis of HIV-1 Inhibitors Using 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In the field of HIV-1 research, indole-based compounds have emerged as potent inhibitors of various viral enzymes, most notably HIV-1 integrase. A key class of these inhibitors is the indole-β-diketo acids, which effectively chelate essential magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome. 3-Indoleglyoxylyl chloride is a critical starting material for the synthesis of these potent antiviral agents, providing a versatile entry point for the introduction of the characteristic glyoxylyl pharmacophore. These application notes provide detailed protocols for the synthesis of indole-β-diketo acid derivatives as HIV-1 integrase inhibitors, along with their biological evaluation.

Mechanism of Action: Indole-β-Diketo Acid HIV-1 Integrase Inhibitors

Indole-β-diketo acid derivatives act as integrase strand transfer inhibitors (INSTIs). The mechanism of action involves the β-diketo acid moiety chelating the two divalent magnesium ions (Mg²⁺) within the catalytic core of HIV-1 integrase. This chelation prevents the binding of the viral DNA to the active site, thus inhibiting the strand transfer step of integration.[1] The indole scaffold itself also contributes to binding through interactions with amino acid residues in the enzyme's active site.[2]

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase Inhibited_Complex Inhibited Integrase Complex Integration->Inhibited_Complex Inhibition Inhibitor Indole-β-diketo Acid Inhibitor Inhibitor->Inhibited_Complex Chelation of Mg2+ Integrase HIV-1 Integrase (with Mg2+ ions)

Caption: Mechanism of HIV-1 integrase inhibition by indole-β-diketo acids.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the synthesis of the key starting material, this compound, from indole.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve indole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[3]

  • An orange precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with anhydrous diethyl ether and dry under vacuum to yield this compound (1).

Protocol 2: Synthesis of Indole-3-glyoxylamide Derivatives (2)

This protocol details the reaction of this compound with various amines to form indole-3-glyoxylamide intermediates.

Materials:

  • This compound (1)

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C.

  • Add a solution of this compound (1) (1 equivalent) in anhydrous THF dropwise to the stirred amine solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding indole-3-glyoxylamide derivative (2).

Protocol 3: Synthesis of Indole-β-diketo Ester Derivatives (3)

This protocol outlines the Claisen condensation to form the β-diketo ester scaffold.

Materials:

  • Substituted 3-acetylindole (prepared via Friedel-Crafts acylation of a substituted indole)

  • Diethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol or THF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol or THF, add the substituted 3-acetylindole (1 equivalent).[4]

  • Add diethyl oxalate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the indole-β-diketo ester derivative (3).

Protocol 4: Synthesis of Indole-β-diketo Acid HIV-1 Inhibitors (4)

This final step involves the hydrolysis of the ester to the active carboxylic acid inhibitor.

Materials:

  • Indole-β-diketo ester derivative (3)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl) (1N)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the indole-β-diketo ester (3) (1 equivalent) in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (3-4 equivalents).

  • Stir the mixture at room temperature for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final indole-β-diketo acid inhibitor (4).

Synthesis_Workflow Indole Indole Indoleglyoxylyl_Chloride 3-Indoleglyoxylyl Chloride (1) Indole->Indoleglyoxylyl_Chloride Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Indoleglyoxylyl_Chloride Glyoxylamide Indole-3-glyoxylamide (2) Indoleglyoxylyl_Chloride->Glyoxylamide Amine Amine (R-NH2) Amine->Glyoxylamide Acetylindole 3-Acetylindole Diketo_Ester Indole-β-diketo Ester (3) Acetylindole->Diketo_Ester Claisen Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Diketo_Ester Final_Inhibitor Indole-β-diketo Acid Inhibitor (4) Diketo_Ester->Final_Inhibitor Hydrolysis Hydrolysis Hydrolysis->Final_Inhibitor

Caption: General synthesis workflow for indole-β-diketo acid HIV-1 inhibitors.

Quantitative Data Presentation

The following tables summarize the biological activity of representative indole-β-diketo acid derivatives as HIV-1 integrase inhibitors.

Table 1: In Vitro HIV-1 Integrase Inhibitory Activity

Compound3'-Processing IC₅₀ (µM)[4]Strand Transfer IC₅₀ (µM)[4]
4a 506
4b 1008
4c 112
4d 333
4e 1001
5a 1002
5b 1004
5c 1004
5d 1003
5e 1001

Table 2: Antiviral Activity and Cytotoxicity

CompoundEC₅₀ (µM)[4]CC₅₀ (µM)[4]Selectivity Index (SI)[4]
4a >8181<1
4c >8383<1
5a 11968.7
5c 11938.5
9c (ester precursor) 111009.1

Logical Relationships in Drug Development

The development of these inhibitors follows a logical progression from initial synthesis to biological evaluation.

Drug_Development_Logic Synthesis Synthesis of Indole-β-diketo Acid Derivatives In_Vitro_Assay In Vitro Integrase Inhibition Assay (IC50) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Antiviral Assay (EC50) In_Vitro_Assay->Cell_Based_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Structural Features Lead_Optimization->Synthesis Design New Derivatives

Caption: Logical workflow for the development of indole-based HIV-1 inhibitors.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes & Protocols: 3-Indoleglyoxylyl Chloride as a Cornerstone Reagent in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Reactivity and Strategic Importance of 3-Indoleglyoxylyl Chloride

In the landscape of heterocyclic chemistry and medicinal drug discovery, this compound stands out as a uniquely versatile and powerful building block. Derived from indole, a bicyclic structure integral to countless natural products and pharmaceuticals, this reagent provides a reliable and efficient entry point for the functionalization of the indole C3 position.[1][2] Its strategic importance was solidified by the foundational work of Speeter and Anthony, who correctly identified the product of indole's reaction with oxalyl chloride as the 3-substituted isomer, a pivotal discovery that unlocked robust synthetic pathways to tryptamines and related bioactive molecules.[2]

The utility of this compound stems from its dual electrophilic centers: a highly reactive acyl chloride and a less reactive α-keto carbonyl.[1] This reactivity differential allows for remarkable chemoselectivity, enabling sequential reactions with diverse nucleophiles, often without the need for complex protection-deprotection strategies.[1] This guide provides an in-depth exploration of its applications, from the fundamental synthesis of indolylglyoxylamides to their conversion into complex heterocyclic systems, supported by detailed mechanistic insights and field-proven laboratory protocols.

Physicochemical Properties and Critical Handling Procedures

This compound is a crystalline solid that is soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[1] However, its high reactivity makes it exceptionally sensitive to moisture. Understanding and respecting its properties is paramount for successful and reproducible experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₂[3]
Molecular Weight 207.61 g/mol [4]
Appearance White to yellow crystalline solid[1]
Melting Point ~138-150 °C (decomposes)[1]
Solubility Soluble in DCM, THF; Insoluble in water[1]
Storage Store at 2-8°C under inert gas (Argon or Nitrogen)

Expert Insight: Causality Behind Handling Procedures

The acyl chloride moiety is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of the corresponding 3-indoleglyoxylic acid. This side reaction not only consumes the starting material but also complicates purification. Therefore, all reactions must be conducted under strictly anhydrous conditions using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). It is classified as a corrosive hazardous material and requires appropriate personal protective equipment (PPE), including eye and face shields and gloves.[5][6]

Core Application I: Synthesis of Indolylglyoxylamides via Nucleophilic Acyl Substitution

The most fundamental and widely employed reaction of this compound is its amidation with primary or secondary amines to form stable indole-3-glyoxylamides.[1][2] These amides are not only crucial intermediates for further transformations but also represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[7][8]

Mechanistic Rationale

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[6][9] The lone pair of the amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and yielding the stable amide product.

G cluster_0 Mechanism: Indolylglyoxylamide Formation reagents This compound + R₂NH (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Indole-3-glyoxylamide + R₂NH₂⁺Cl⁻ intermediate->product Collapse & Chloride Expulsion

Diagram 1: Mechanism of Indolylglyoxylamide Formation.

Protocol 1: General Synthesis of an N-Substituted Indole-3-glyoxylamide

This protocol describes a robust method for reacting this compound with a generic secondary amine (e.g., dibenzylamine), based on established procedures.[10]

Materials & Equipment:

  • This compound

  • Secondary amine (e.g., Dibenzylamine, 2.2 equivalents)

  • Anhydrous solvent (e.g., Benzene, Toluene, or DCM)

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, crystallization dishes)

  • Silica gel for column chromatography (if required)

Step-by-Step Methodology:

  • Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, dropping funnel, and inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Amine Solution: In the flask, dissolve the secondary amine (2.2 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred amine solution to 0-5°C using an ice-water bath.

    • Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure high yield.[1]

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the cold, stirred amine solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. A precipitate of amine hydrochloride will typically form.[10]

    • Expert Insight: Using an excess of the amine (or a non-nucleophilic tertiary amine base like triethylamine) is critical. It serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[9]

  • Workup: Filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a suitable solvent (e.g., isopropanol, ethanol).[10] If necessary, further purification can be achieved via silica gel column chromatography.

Core Application II: The Gateway to Tryptamines via Reduction

One of the most significant applications of the indolylglyoxylamide scaffold is its use as a precursor for the synthesis of tryptamines [3-(2-aminoethyl)indoles]. This two-step sequence provides a highly effective method for introducing the critical two-carbon aminoethyl side chain at the C3 position of the indole ring.

G Indole Indole IGC 3-Indoleglyoxylyl Chloride Indole->IGC Oxalyl Chloride Amide Indole-3-glyoxylamide IGC->Amide Amine (R₂NH) Tryptamine Tryptamine Derivative Amide->Tryptamine Reduction (LiAlH₄)

Diagram 2: General workflow for the synthesis of tryptamines.

Protocol 2: Reduction of Indole-3-glyoxylamide to a Tryptamine Derivative

This protocol outlines the reduction of the amide intermediate to the corresponding amine using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of reducing both the amide and the keto carbonyl groups.[1][10][11]

!!! CRITICAL SAFETY WARNING !!! Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and other protic sources, releasing flammable hydrogen gas. This procedure must be performed by trained personnel in a chemical fume hood, under strictly anhydrous conditions, and with appropriate fire-extinguishing equipment (Class D extinguisher) readily available.

Materials & Equipment:

  • Indole-3-glyoxylamide (from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle and temperature controller

  • Equipment for controlled quenching (e.g., dropping funnel)

Step-by-Step Methodology:

  • Setup: Assemble the dry three-neck flask with a reflux condenser and inert gas inlet.

  • LiAlH₄ Suspension: Under a positive flow of inert gas, carefully add LiAlH₄ (typically 2-3 eq.) to the flask, followed by anhydrous THF to create a suspension.

  • Substrate Addition: Dissolve the indole-3-glyoxylamide (1.0 eq.) in anhydrous THF and add it slowly and carefully to the stirred LiAlH₄ suspension. The addition may be exothermic.

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling: After the reaction is complete, remove the heating mantle and cool the flask to 0°C in an ice-water bath.

  • Controlled Quenching (Fieser Workup): This step is extremely hazardous and must be performed with extreme caution behind a blast shield. To 1g of LiAlH₄ used, sequentially and dropwise add:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

    • Causality: This specific sequence is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the workup. The mixture will bubble vigorously as hydrogen gas is evolved.

  • Workup: Allow the mixture to stir at room temperature for 1 hour until a white granular precipitate forms. Filter the solid salts and wash them thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tryptamine derivative can then be purified by column chromatography or by conversion to a hydrochloride salt followed by recrystallization.

Core Application III: Building Advanced Heterocyclic Scaffolds

The tryptamines synthesized from this compound are invaluable starting materials for constructing more complex, fused heterocyclic systems, most notably the β-carbolines.[12]

The Pictet-Spengler Reaction: A Gateway to β-Carbolines

β-Carboline alkaloids are a large family of natural and synthetic compounds with a wide range of biological activities, including antitumor, antiviral, and anxiolytic properties.[12][13] The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a tryptamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydro-β-carboline, which can be subsequently oxidized to the aromatic β-carboline.[14][15]

G cluster_0 Pathway: Pictet-Spengler Reaction reagents Tryptamine + Aldehyde (R-CHO) schiff Schiff Base Formation reagents->schiff mannich Intramolecular Electrophilic Attack (Mannich-type) schiff->mannich Acid Catalyst (H⁺) cyclized Spiroindolenine Intermediate mannich->cyclized rearrangement Rearrangement & Proton Loss cyclized->rearrangement product Tetrahydro-β-carboline rearrangement->product

Diagram 3: Key steps in the Pictet-Spengler synthesis of β-carbolines.

A Hub for Medicinal Chemistry

The synthetic utility of this compound extends far beyond tryptamines and β-carbolines. It serves as a key reactant in the synthesis of a multitude of targeted therapeutic agents.

Table 2: Examples of Bioactive Compounds Synthesized Using this compound

Target Class / CompoundTherapeutic AreaSource(s)
Dual IGF-1R/SRC InhibitorsOncology[1][2][16]
IndolylglyoxylamidesAnti-parasitic (Leishmaniasis)[1][2][16]
Glyoxyl Analogs of PhytoalexinsOncology[2][16]
BenzoylmethylpyrrolopyridinylethanedioneAntiviral (HIV-1)[2][16]
Fascaplysin-Inspired DiindolylsOncology (CDK4/cyclin D1 Inhibitors)[2][16]
Heptacyclic Core of Dragmacidin ENatural Product Synthesis[2][16]

Summary and Outlook

This compound is an indispensable tool in the arsenal of the synthetic organic and medicinal chemist. Its predictable reactivity, commercial availability, and the strategic importance of its products ensure its continued relevance. The ability to efficiently generate indolylglyoxylamides and, subsequently, tryptamines, opens the door to a vast chemical space of complex heterocyclic scaffolds. Future research will undoubtedly continue to leverage this reagent for the creation of novel drug candidates, complex natural product synthesis, and the development of new synthetic methodologies.

References

Troubleshooting & Optimization

preventing byproduct formation in indole and oxalyl chloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of indole and oxalyl chloride to synthesize indole-3-glyoxylyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of indole-3-glyoxylyl chloride.

Issue 1: Low Yield of Indole-3-glyoxylyl Chloride

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Ensure a slight excess of oxalyl chloride (1.1 to 1.2 equivalents) is used. - Extend the reaction time. Monitor the reaction progress by observing the precipitation of the product.
Presence of Moisture - Use anhydrous solvents (e.g., diethyl ether, THF, dichloromethane) and reagents. - Dry all glassware in an oven before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup - As the product is a crystalline solid that precipitates, ensure complete collection by filtration. - Wash the collected solid with a cold, anhydrous solvent in which the product has low solubility (e.g., diethyl ether) to remove soluble impurities without dissolving the product.
Incorrect Reaction Temperature - Maintain a low reaction temperature, ideally between 0-5°C, to control the exothermic nature of the reaction.[1]

Issue 2: Formation of a Significant Amount of Byproduct

The primary byproduct in this reaction is the bis-indole derivative, 1,2-di(1H-indol-3-yl)ethane-1,2-dione, formed from the reaction of the desired product with another molecule of indole.

Possible Causes and Solutions:

CauseRecommended Solution
High Local Concentration of Reactants - Add the oxalyl chloride solution dropwise to a stirred solution of indole. This maintains a low concentration of the electrophilic oxalyl chloride and favors the formation of the mono-acylated product.
Product Reacting with Starting Material - Choose a solvent in which the desired product, indole-3-glyoxylyl chloride, has low solubility, such as diethyl ether. The precipitation of the product as it forms effectively removes it from the reaction mixture, preventing further reaction with indole.[2]
Elevated Reaction Temperature - Higher temperatures can increase the rate of the side reaction. Maintaining a low temperature (0-5°C) is crucial for minimizing the formation of the bis-indole byproduct.[1]

Issue 3: Product is an Oil or Gummy Solid Instead of a Crystalline Precipitate

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Impurities - Ensure the purity of the starting indole. Impurities can interfere with crystallization. - The presence of the bis-indole byproduct can also result in a less crystalline product. Follow the recommendations in "Issue 2" to minimize its formation.
Inappropriate Solvent - While indole-3-glyoxylyl chloride is soluble in solvents like dichloromethane and THF, diethyl ether is often preferred to facilitate precipitation.[1] If using a more solubilizing solvent, the product may not precipitate readily.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the reaction between indole and oxalyl chloride, and how can I identify it?

A1: The main byproduct is 1,2-di(1H-indol-3-yl)ethane-1,2-dione. It is formed when the initially produced indole-3-glyoxylyl chloride reacts with a second molecule of indole. This byproduct is generally less soluble than the starting indole but may co-precipitate with the desired product if formed in significant amounts. It can be identified by spectroscopic methods such as NMR and mass spectrometry, although a pure standard may be required for definitive identification.

Q2: Why is a low reaction temperature (0-5°C) so critical for this reaction?

A2: The reaction between indole and oxalyl chloride is exothermic.[1] Running the reaction at low temperatures helps to control the reaction rate, preventing a rapid and potentially uncontrolled exotherm. This control is essential for minimizing the formation of byproducts, particularly the bis-indole derivative, and ensuring the stability of the desired product, which can be unstable at higher temperatures.

Q3: Is a Lewis acid catalyst necessary for this reaction?

A3: No, a Lewis acid is generally not required for the reaction between indole and oxalyl chloride. The indole ring is sufficiently electron-rich and therefore highly reactive towards electrophilic acylation by oxalyl chloride.

Q4: What is the recommended order of addition of reagents?

A4: It is highly recommended to add the oxalyl chloride solution slowly to a stirred solution of indole. This ensures that indole is always in excess relative to the oxalyl chloride, which minimizes the chance of the product reacting with another molecule of indole.

Q5: How should I handle and store the product, indole-3-glyoxylyl chloride?

A5: Indole-3-glyoxylyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. It should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated).

Q6: What are suitable solvents for this reaction?

A6: Anhydrous diethyl ether is a commonly used and recommended solvent because the desired product, indole-3-glyoxylyl chloride, has limited solubility in it and precipitates out of the solution as it is formed, which helps to prevent the formation of the bis-indole byproduct. Other anhydrous ethereal solvents like tetrahydrofuran (THF) or chlorinated solvents like dichloromethane can also be used, but the product may be more soluble in them.[1]

Experimental Protocols

Protocol 1: Synthesis of Indole-3-glyoxylyl Chloride

This protocol is adapted from established literature procedures and is designed to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Anhydrous solvent for washing (e.g., diethyl ether)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve indole (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add the oxalyl chloride solution dropwise to the stirred indole solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. A precipitate of indole-3-glyoxylyl chloride should form.

  • Collect the precipitate by vacuum filtration under anhydrous conditions.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain indole-3-glyoxylyl chloride as a crystalline solid.

Visualizations

Reaction_Pathway Indole Indole Intermediate Electrophilic Acylium Ion Indole->Intermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride Product Indole-3-glyoxylyl Chloride (Desired Product) Intermediate->Product Reaction Byproduct 1,2-di(1H-indol-3-yl)ethane-1,2-dione (Bis-Indole Byproduct) Product->Byproduct + Indole (Side Reaction) Hydrolysis_Product Indole-3-glyoxylic Acid (Hydrolysis Product) Product->Hydrolysis_Product + H₂O (Moisture Contamination) Water H₂O Troubleshooting_Workflow Start Low Yield or High Impurity Check_Temp Is reaction temperature 0-5°C? Start->Check_Temp Check_Moisture Are reagents and solvent anhydrous? Check_Temp->Check_Moisture Yes Adjust_Temp Action: Maintain temperature at 0-5°C Check_Temp->Adjust_Temp No Check_Addition Is oxalyl chloride added dropwise to indole? Check_Moisture->Check_Addition Yes Dry_Reagents Action: Use anhydrous conditions Check_Moisture->Dry_Reagents No Check_Solvent Is a precipitating solvent used (e.g., diethyl ether)? Check_Addition->Check_Solvent Yes Adjust_Addition Action: Reverse addition or slow down the rate Check_Addition->Adjust_Addition No Change_Solvent Action: Switch to a less solubilizing solvent Check_Solvent->Change_Solvent No Success Improved Yield and Purity Check_Solvent->Success Yes Adjust_Temp->Check_Moisture Dry_Reagents->Check_Addition Adjust_Addition->Check_Solvent Change_Solvent->Success

References

Technical Support Center: Handling Moisture-Sensitive 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling the highly reactive and moisture-sensitive compound, 3-Indoleglyoxylyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

This compound is a derivative of indole used in various chemical syntheses.[1] It is particularly useful in preparing reagents for chemiluminescent enzyme immunoassays and as a reactant in the synthesis of potential therapeutic agents, including dual IGF-1R/SRC inhibitors and antileishmanial agents.[1] Its high reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.[2] This reactivity also makes it highly susceptible to hydrolysis in the presence of moisture, where water acts as a nucleophile, converting the acyl chloride to the corresponding carboxylic acid.[2]

Q2: How should I properly store this compound?

Proper storage is critical to maintain the integrity of this compound. It should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1] The container must be tightly sealed to prevent the ingress of moisture. For long-term storage, temperatures of -20°C are recommended for the powder form.[3]

Q3: What are the visible signs of degradation?

The pure compound is typically a yellow crystalline solid.[4] Decomposition due to moisture exposure may lead to a change in color and texture, often appearing as a darker, stickier solid. The most definitive sign of degradation is the loss of reactivity or the formation of the corresponding carboxylic acid as an impurity, which can be detected by analytical methods such as NMR or HPLC.

Q4: Can I handle this compound on the open bench?

No. Due to its high moisture sensitivity, this compound should always be handled under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[5] Exposure to ambient air, even for short periods, can lead to significant hydrolysis.[6]

Q5: What solvents are compatible with this compound?

Use only anhydrous (dry) aprotic solvents. Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[7] It is crucial to ensure these solvents are thoroughly dried before use, as trace amounts of water can react with the compound. Protic solvents like water and alcohols are incompatible as they will react with the acyl chloride.[2][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in acylation reaction Degradation of this compound Ensure the reagent was properly stored and handled under a strict inert atmosphere. Before use, visually inspect for any signs of degradation. Consider using a fresh batch of the reagent.
Presence of moisture in the reaction Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas before use. Ensure any other reagents are also dry.
Incomplete reaction The reaction may require longer reaction times or gentle heating. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Note that for TLC analysis, the acyl chloride may hydrolyze on the silica plate; derivatizing a small aliquot with methanol to the stable methyl ester can help in monitoring.[6]
Formation of unexpected side products Reaction with impurities Purify all starting materials and solvents before use. Ensure the inert atmosphere is of high purity.
Side reaction with the indole nitrogen In some cases, the indole nitrogen may compete with the desired nucleophile. The use of an N-protected indole starting material for the synthesis of the glyoxylyl chloride or careful control of reaction conditions (e.g., temperature, addition rate) may be necessary.
Difficulty in dissolving the reagent Inappropriate solvent This compound is soluble in organic solvents like DCM and THF.[7] If solubility is an issue, gentle warming or sonication may help. Ensure the chosen solvent is appropriate for the subsequent reaction steps.
Degraded material Degraded material may have different solubility characteristics. If the material does not dissolve as expected in a suitable anhydrous solvent, it may be a sign of decomposition.
Reagent appears clumped or discolored Exposure to moisture This is a strong indication of hydrolysis. The material is likely compromised and may not be suitable for use in reactions where high purity is required.

Data and Protocols

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[9]
Molecular Weight 207.61 g/mol [9]
Melting Point 138 °C (decomposes)[10]
Storage Temperature 2-8°C (short-term)[1], -20°C (long-term powder)[3]
Appearance Yellow crystalline solid[4]
Experimental Protocols

Protocol 1: General Handling of this compound under Inert Atmosphere

  • Preparation: Dry all glassware (flasks, syringes, cannulas) in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere: Conduct all manipulations within a glovebox or using a Schlenk line.

  • Weighing: If using a glovebox, weigh the desired amount of this compound directly into the reaction flask. If using a Schlenk line, quickly weigh the solid in a sealed container and transfer it to the reaction flask under a positive pressure of inert gas.

  • Dissolution: Add anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Reaction: Add other reagents via syringe or cannula. Maintain the inert atmosphere throughout the entire reaction, work-up, and isolation process.

Protocol 2: Typical N-Acylation Reaction

  • Under an inert atmosphere, dissolve the amine starting material in anhydrous dichloromethane (DCM) in a dried flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • In a separate dried flask, dissolve 1.0-1.2 equivalents of this compound in anhydrous DCM.

  • Slowly add the this compound solution to the cooled amine solution dropwise via a syringe or dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction & Work-up prep1 Dry Glassware (Oven, >120°C) prep2 Cool Under Inert Gas prep1->prep2 handling1 Weigh Reagent prep2->handling1 Transfer to Glovebox/Schlenk Line handling2 Add Anhydrous Solvent handling1->handling2 handling3 Add Other Reagents handling2->handling3 reaction1 Monitor Reaction (TLC/LC-MS) handling3->reaction1 reaction2 Quench Reaction reaction1->reaction2 reaction3 Isolate & Purify Product reaction2->reaction3

Caption: Recommended workflow for handling this compound.

troubleshooting_tree start Low/No Product Yield q1 Was the reagent stored and handled under strictly inert conditions? start->q1 q2 Were all solvents and reagents anhydrous? q1->q2 Yes res1 Re-run experiment with a fresh batch of reagent and strict inert technique. q1->res1 No a1_yes Yes a1_no No q3 Was the reaction monitored to completion? q2->q3 Yes res2 Dry all solvents and reagents thoroughly before the next attempt. q2->res2 No a2_yes Yes a2_no No res3 Optimize reaction time and/or temperature. Consider alternative catalysts. q3->res3 No res4 Consult further literature for specific reaction conditions. q3->res4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: 3-Indoleglyoxylyl Chloride Mediated Amidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-indoleglyoxylyl chloride mediated amidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your amidation experiments.

Q1: Why is my amide yield consistently low?

Low yields in this compound amidation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the starting material is still present after a reasonable time, consider increasing the reaction time or temperature. However, be aware that excessive heat can sometimes promote side reactions.

  • Suboptimal Base: The choice and amount of base are critical. The amidation reaction produces hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the HCl.[1][2]

    • Solution: Ensure at least one equivalent of a suitable base is used. Common bases for this reaction include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or pyridine.[1][2] If you are not using an external base, the amine reactant will act as the base, limiting the theoretical maximum yield to 50%.[3]

  • Moisture Sensitivity: this compound is an acyl chloride and is sensitive to moisture.[4] Water can hydrolyze the acyl chloride back to the corresponding carboxylic acid, reducing the amount of reagent available for the amidation reaction.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: Sterically hindered amines or indole substrates can react more slowly, leading to lower yields.[5]

    • Solution: For sterically demanding substrates, longer reaction times, elevated temperatures, or the use of a more potent activating agent in place of the acyl chloride might be necessary.

Q2: I am observing significant side products. How can I improve the selectivity?

Side product formation is a common challenge. The structure of the indole and the reaction conditions can influence the formation of undesired products.

  • N1-Acylation of Indole: Besides the desired C3-amidation, acylation can occur at the N1 position of the indole ring.

    • Solution: The choice of solvent and counter-ion can significantly influence the N1 vs. C3 selectivity. The use of zinc salts, for instance by adding ZnCl₂, has been shown to favor C3-acylation and suppress the formation of byproducts.[5]

  • Formation of Aminals: In the absence of a transmetallation agent like ZnCl₂, aminal products can be formed as the major product.[5]

    • Solution: The addition of ZnCl₂ can effectively suppress aminal formation and promote the desired 3-amidation.[5]

  • Di-amidation: In some cases, di-amidation can occur.

    • Solution: This can sometimes be controlled by adjusting the stoichiometry of the reagents. For instance, doubling the amount of base and other reagents might selectively lead to a di-amidated product if that is the desired outcome.[5]

Q3: How do I choose the optimal solvent and temperature for my reaction?

Solvent and temperature are critical parameters that can significantly impact reaction yield and selectivity.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. For example, using DMSO as a solvent instead of THF in certain indole amidations was found to favor the formation of aminal products in the absence of a transmetallation step.[5] Common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are often used for Schotten-Baumann reactions.[1]

    • Recommendation: Start with a common aprotic solvent like DCM or THF. If side product formation is an issue, consider screening other solvents.

  • Temperature Control: Amidation reactions with acyl chlorides are often exothermic and can be rapid at room temperature.[1]

    • Recommendation: It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1][6] For less reactive substrates, heating might be necessary, with temperatures ranging up to the boiling point of the solvent.[4] However, be mindful that higher temperatures can also lead to increased side product formation.[7]

Q4: My product is difficult to purify. What are the best practices for purification?

Purification of the final amide product can be challenging due to the presence of unreacted starting materials, side products, and the base.

  • Aqueous Work-up: A standard aqueous work-up is typically the first step. This involves quenching the reaction with water and then extracting the product into an organic solvent.[1] Washing with a dilute acid solution (e.g., 1N HCl) can help remove excess amine and basic impurities. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) can remove any unreacted carboxylic acid (from hydrolysis of the acyl chloride).

  • Recrystallization: If the amide is a solid, recrystallization is often an effective purification method and can sometimes be superior to chromatography, avoiding product loss on the column.[8] Suitable solvents for recrystallization of amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[8]

  • Column Chromatography: If recrystallization is not feasible, purification by column chromatography on silica gel is a common alternative. A range of solvent systems can be used, typically involving mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amidation of this compound?

The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the amide product.[4][9]

Q2: Do I always need to add a base to the reaction?

Yes, it is highly recommended. The reaction produces HCl as a byproduct.[2] If a base is not added, the amine starting material will react with the HCl, forming an ammonium salt which is no longer nucleophilic. This will stop the reaction and limit your yield.[2][3] Using an excess of the amine reactant can also serve this purpose, but it is often more efficient and cost-effective to use a non-nucleophilic base like triethylamine or pyridine.[2]

Q3: Can I prepare the this compound in situ?

While it is common to use pre-synthesized this compound, acyl chlorides can be prepared in situ from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] After the formation of the acyl chloride, the amine is then added to the reaction mixture. It is crucial to ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the amine.[10]

Q4: How does the electronic nature of the indole ring affect the reaction?

The nucleophilicity of the indole ring plays a role in the reaction's efficiency.

  • Electron-donating groups on the indole ring generally increase its nucleophilicity and can lead to higher reaction efficiency. For example, a 5-methoxyindole resulted in a higher amidation yield compared to an unsubstituted indole.[5]

  • Electron-withdrawing groups on the indole ring decrease its nucleophilicity, which can hinder the amidation reaction. For instance, a 2-ethoxycarbonylindole failed to give the desired product, and indoles with nitro or ester groups at the 5-position gave lower yields.[5]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of 3-amidation of indoles.

Table 1: Effect of Metal Cations and Solvents on Amidation Yield

EntryMetal CationSolventYield of 3-Amidated Product (%)
1MgCl₂THF0
2ZnCl₂ (1.0 equiv)THF45
3ZnCl₂ (2.0 equiv)THF55
4NoneTHF25
5ZnCl₂ (2.0 equiv)DMF78

Data adapted from a study on direct C-amidation of indoles. Yields were determined by ¹H NMR spectroscopy.[5]

Table 2: Influence of Indole Substituents on Amidation Yield

Indole SubstrateProduct Yield (%)
Indole78
2-Methylindole91
2-EthoxycarbonylindoleNot Detected
5-Methoxyindole87
5-Ethyl-ester-indole55
5-Nitroindole45

Standard conditions: indole (1.0 equiv), t-BuONa (3.0 equiv), ZnCl₂ (2.0 equiv), electrophilic amide (1.5 equiv), 60 °C. Isolated yields are shown.[5]

Experimental Protocols

General Protocol for this compound Mediated Amidation (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 - 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LCMS.[1]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), water, a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[8][11]

Visualizations

Troubleshooting_Workflow start Low Amide Yield check_completion Check Reaction Completion (TLC, LCMS) start->check_completion check_base Review Base Stoichiometry (>=1 equivalent?) start->check_base check_moisture Assess Anhydrous Conditions (Dry Solvents/Reagents?) start->check_moisture incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains no_base Insufficient Base check_base->no_base No or <1 eq. Base hydrolysis Acyl Chloride Hydrolysis check_moisture->hydrolysis Moisture Present increase_time_temp Increase Time/Temperature incomplete->increase_time_temp add_base Add >=1 eq. Base (e.g., TEA, DIPEA) no_base->add_base use_anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis->use_anhydrous re_evaluate Re-evaluate Yield increase_time_temp->re_evaluate add_base->re_evaluate use_anhydrous->re_evaluate

Caption: Troubleshooting workflow for low yield in amidation reactions.

Amidation_Mechanism reactants { 3-Indoleglyoxylyl Chloride | + | Amine (R-NH₂)} intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products { Amide | + | HCl } intermediate->products Elimination of Cl⁻ base_reaction {HCl | + | Base | -> | Salt} products->base_reaction

Caption: General mechanism of this compound mediated amidation.

Condition_Optimization goal Goal: Improve Yield & Selectivity for C3-Amidation solvent Solvent Choice goal->solvent base Base Selection & Stoichiometry goal->base additive Use of Additives goal->additive temperature Temperature Control goal->temperature aprotic Aprotic Solvents (DCM, THF) solvent->aprotic lewis_base Tertiary Amines (TEA, Pyridine) base->lewis_base zncl2 Add ZnCl₂ additive->zncl2 low_temp Start at Low Temp (0 °C) temperature->low_temp neutralize_hcl Neutralizes HCl, Drives Reaction lewis_base->neutralize_hcl supress_n_acylation Favors C3-Amidation, Suppresses Byproducts zncl2->supress_n_acylation minimize_side_reactions Minimizes Exotherm & Side Reactions low_temp->minimize_side_reactions

Caption: Key parameters for optimizing the amidation reaction.

References

Technical Support Center: Purification of Crude 3-Indoleglyoxylyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Indoleglyoxylyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

The synthesis of this compound, typically via the reaction of indole with oxalyl chloride, can lead to several impurities. The most common are:

  • 3-Indoleglyoxylic acid: This is the hydrolysis product of this compound and is often the main impurity due to the compound's high sensitivity to moisture.[1]

  • 1,3-bis(oxoacetyl)indole: A di-acylated byproduct that can form if the reaction conditions are not carefully controlled. To minimize its formation, the oxalyl chloride should be added slowly to the indole solution, ensuring indole is in excess locally throughout the addition.

  • Unreacted Indole: Incomplete reaction can leave residual starting material in the crude product.

  • Colored Impurities: The crude product can often have a yellow to orange or even brownish color, which may result from minor side reactions or degradation products.

Q2: What are the recommended storage conditions for this compound?

Due to its instability, this compound should be stored under stringent anhydrous and inert conditions. It is recommended to store the solid product at low temperatures (2-8°C) under a dry, inert atmosphere such as nitrogen or argon.[2] It is highly sensitive to moisture and will readily hydrolyze.[1] For short-term storage during a multi-step synthesis, it is best to use the freshly prepared compound immediately.

Q3: Can I use column chromatography to purify crude this compound?

Standard column chromatography using silica gel is generally not recommended for the purification of this compound.[1] Silica gel is inherently acidic and contains adsorbed water, which can lead to rapid decomposition of the highly reactive acyl chloride on the column.[1] This will result in low or no recovery of the desired product and contamination of the column with the hydrolysis product, 3-indoleglyoxylic acid. If chromatographic purification is absolutely necessary, it should be attempted with extreme caution using a rigorously dried stationary phase (like neutral alumina) and anhydrous, non-protic solvents under an inert atmosphere. However, non-chromatographic methods are strongly preferred.

Q4: How can I monitor the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[3] A reverse-phase (RP) HPLC method with a C18 column can be employed.[3] Due to the compound's reactivity, it is crucial to use anhydrous solvents for sample preparation and the mobile phase if recovery of the sample is desired. For analytical purposes where the sample is not recovered, standard HPLC-grade solvents can be used, but degradation during the analysis is possible. A typical mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like formic acid for Mass Spectrometry (MS) compatibility.[3]

Troubleshooting Guide

Problem: The crude product is a dark-colored oil or sticky solid instead of a crystalline powder.

  • Possible Cause 1: Presence of excess solvent or moisture.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If moisture was present during the reaction or work-up, significant hydrolysis to 3-indoleglyoxylic acid may have occurred, which can be stickier than the desired product.

  • Possible Cause 2: Formation of impurities that inhibit crystallization.

    • Solution: Attempt to purify the material using trituration or recrystallization. Washing the crude product with a cold, non-polar solvent in which the desired product is sparingly soluble but impurities are more soluble can help induce crystallization and remove some impurities.

Problem: The purified product is still significantly colored (yellow, orange, or brown).

  • Possible Cause: Presence of persistent colored impurities.

    • Solution 1: Recrystallization. A successful recrystallization is often effective at excluding colored impurities into the mother liquor.

    • Solution 2: Activated Carbon Treatment. During the recrystallization process, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. This should be done quickly to minimize the risk of hydrolysis.

Problem: Low yield after purification.

  • Possible Cause 1: Decomposition during purification.

    • Solution: As this compound is unstable, it is crucial to perform all purification steps as quickly as possible and under strictly anhydrous and inert conditions.[4] Minimize the time the compound is in solution, especially when heated during recrystallization.

  • Possible Cause 2: Product loss during transfers and filtration.

    • Solution: Ensure efficient transfer of solids and minimize the amount of solvent used for rinsing. When filtering after recrystallization, use a pre-chilled solvent to wash the crystals to reduce product loss.

Purification Protocols

Recrystallization

Recrystallization is the most effective and commonly used method for purifying crude this compound.[5] A toluene-hexane solvent system is often successful.

Experimental Protocol:

  • Place the crude this compound in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a minimal amount of warm (40-50°C), anhydrous toluene to dissolve the crude solid completely. Avoid excessive heating to prevent thermal decomposition.

  • If the solution is colored, a very small amount of activated charcoal can be added, and the solution can be briefly stirred.

  • Perform a hot filtration under an inert atmosphere to remove any insoluble impurities and activated charcoal. This step should be done rapidly.

  • Slowly add anhydrous hexane to the warm filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator (2-8°C) to promote crystallization.

  • Collect the crystals by filtration under an inert atmosphere, for example, using a Schlenk filter.

  • Wash the collected crystals with a small amount of cold, anhydrous hexane.

  • Dry the purified crystals under high vacuum to remove all residual solvents.

Quantitative Data Summary:

Purification MethodInitial PurityFinal PurityYieldReference
Recrystallization70-85%>95%Not specified[5]
Trituration

Trituration is a simpler purification technique that can be effective for removing more soluble impurities.

Experimental Protocol:

  • Place the crude this compound in a flask under an inert atmosphere.

  • Add a small volume of a cold, anhydrous, non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or hexane).

  • Stir the suspension vigorously for 15-30 minutes. The solid product should remain as a suspension, while more soluble impurities will dissolve in the solvent.

  • Filter the solid product under an inert atmosphere.

  • Wash the collected solid with a small amount of the cold solvent.

  • Dry the purified product under high vacuum.

Visualizations

Synthesis and Degradation Pathway

Indole Indole CrudeProduct Crude 3-Indoleglyoxylyl chloride Indole->CrudeProduct + Oxalyl Chloride (Anhydrous Ether, 0-5°C) DiSubstituted 1,3-bis(oxoacetyl)indole (Impurity) Indole->DiSubstituted + Excess Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->CrudeProduct PurifiedProduct Purified 3-Indoleglyoxylyl chloride CrudeProduct->PurifiedProduct Purification (e.g., Recrystallization) HydrolysisProduct 3-Indoleglyoxylic acid (Impurity) CrudeProduct->HydrolysisProduct + H₂O (Moisture)

Caption: Synthesis of this compound and formation of common impurities.

Purification Workflow

Crude Crude this compound Dissolve Dissolve in minimal warm anhydrous Toluene Crude->Dissolve AddHexane Add anhydrous Hexane until turbid Dissolve->AddHexane Cool Slowly cool to induce crystallization AddHexane->Cool Filter Filter crystals under inert atmosphere Cool->Filter Wash Wash with cold anhydrous Hexane Filter->Wash Dry Dry under high vacuum Wash->Dry Pure Pure this compound Dry->Pure

References

3-Indoleglyoxylyl Chloride Reaction: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3-Indoleglyoxylyl chloride.

Troubleshooting Guide: Why Your this compound Reaction is Orange

The observation of an orange color during the synthesis of this compound from indole and oxalyl chloride is a common occurrence. This guide will help you understand the potential causes and determine the appropriate course of action.

Issue: The reaction mixture and/or the isolated product of the this compound synthesis is orange.

Possible Causes:

  • Inherent Color of the Product: Pure this compound is often described as a yellow to orange crystalline solid. Therefore, the orange color you are observing is likely the expected appearance of the product itself.

  • Formation of Minor Byproducts: While the primary product is this compound, side reactions can lead to the formation of colored impurities. The reaction conditions, such as temperature and stoichiometry, can influence the formation of these byproducts.

  • Product Instability: this compound can be unstable, especially at room temperature. Decomposition may lead to the formation of colored degradation products.

Troubleshooting Steps:

StepActionRationale
1 Compare with Literature Data Review literature procedures for the synthesis of this compound. Many protocols describe the product as a yellow or orange precipitate.[1] This can help confirm if your observation is consistent with expected outcomes.
2 Control Reaction Temperature Ensure the reaction is carried out at a low temperature, typically 0-5 °C, especially during the addition of oxalyl chloride.[2] This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
3 Control Stoichiometry Use the correct stoichiometry of reactants as specified in your protocol. An excess of either indole or oxalyl chloride could potentially lead to the formation of side products.
4 Prompt Use of the Product Use the synthesized this compound as soon as possible after preparation. The compound can degrade upon storage, even at low temperatures.
5 Purification If the color is a concern for subsequent reactions, consider recrystallization of the product. However, given its reactivity, this should be done with caution and under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Is the orange color of my this compound an indication of a failed reaction?

A1: Not necessarily. Several sources describe the product of the reaction between indole and oxalyl chloride as an orange precipitate.[1] The color is likely inherent to the product or a result of minor, commonly formed impurities. The key indicator of a successful reaction is the characterization of the product (e.g., by NMR, IR, or melting point) to confirm the presence of this compound.

Q2: What is the expected color of pure this compound?

A2: The reported color of this compound is typically yellow to orange.

Q3: Can the orange color be removed?

A3: While purification methods like recrystallization might alter the intensity of the color, it is important to consider the inherent color of the compound. Given the reactivity of acyl chlorides, any purification attempt must be performed under strictly anhydrous conditions to avoid hydrolysis.

Q4: Are there any specific side reactions that could cause a darker orange or brown color?

A4: While specific side products are not extensively detailed in the provided search results, the high reactivity of both the starting materials and the product suggests the potential for various side reactions. For example, the formation of bis-indolylglyoxyl could occur, though this is thought to be a minor pathway under controlled conditions. Decomposition of the product is also a likely contributor to color changes.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a fume hood, dissolve indole (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous diethyl ether to the stirred indole solution over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • An orange precipitate of this compound will form.[1]

  • Collect the solid product by filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Due to its instability, it is recommended to use the this compound immediately in the next reaction step.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

ReactionPathway indole Indole intermediate Electrophilic Acylation indole->intermediate + oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate product This compound (Orange Solid) intermediate->product Major Pathway byproduct Side Products (e.g., bis-indole adducts) intermediate->byproduct Minor Pathway decomposition Decomposition Products product->decomposition Instability TroubleshootingWorkflow start Reaction turns orange check_literature Is orange color expected? start->check_literature yes_expected Proceed with characterization check_literature->yes_expected Yes no_unexpected Review reaction parameters check_literature->no_unexpected No/Unsure end Continue with synthesis yes_expected->end check_temp Was temperature controlled (0-5 °C)? no_unexpected->check_temp check_temp->no_unexpected No check_stoichiometry Was stoichiometry correct? check_temp->check_stoichiometry Yes check_stoichiometry->no_unexpected No check_purity Consider purification if necessary check_stoichiometry->check_purity Yes check_purity->end

References

troubleshooting low yield in acylation of functionalized indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of functionalized indoles. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Troubleshooting Guides

This section addresses specific issues encountered during the acylation of functionalized indoles in a question-and-answer format.

Question 1: I am observing very low or no yield of my desired C3-acylated indole. What are the primary causes?

Answer:

A low or nonexistent yield in indole acylation, particularly the Friedel-Crafts variant, can stem from several factors related to reagents, reaction conditions, or the substrate itself. The most common issues include:

  • Inappropriate Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Strong Lewis acids like aluminum trichloride (AlCl₃) can cause decomposition or polymerization of the electron-rich indole ring.[1][2] Conversely, a catalyst that is too weak may not sufficiently activate the acylating agent.

  • Reaction Conditions: Friedel-Crafts acylations often require strictly anhydrous conditions, as water can deactivate the Lewis acid catalyst.[1] Temperature is also crucial; excessively high temperatures can promote side reactions and decomposition.

  • Substrate Reactivity: Indoles with strong electron-withdrawing groups may be too deactivated for efficient acylation under standard conditions.[3][4]

  • Acylating Agent Instability: Some acylating agents, like pivaloyl chloride, are known to decarbonylate under certain Friedel-Crafts conditions.[1]

Recommended Solutions:

  • Catalyst Optimization:

    • Consider milder, more efficient Lewis acids. Dialkylaluminum chlorides (e.g., Et₂AlCl) have been shown to provide high yields of 3-acylindoles without requiring NH protection.[2]

    • Metal triflates, such as yttrium triflate (Y(OTf)₃), are water-tolerant alternatives that can be used in catalytic amounts, simplifying workup and reducing environmental impact.[1]

    • Zinc oxide (ZnO) in an ionic liquid has been reported as an effective and mild catalytic system.[5]

  • Control of Reaction Conditions:

    • Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[6]

    • Perform the reaction at a controlled temperature, often starting at 0 °C or lower before allowing it to warm to room temperature.[2]

    • Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation.[6]

Question 2: My reaction is producing a complex mixture of products, including N-acylated and di-acylated indoles. How can I improve C3-regioselectivity?

Answer:

The indole nucleus has multiple nucleophilic sites, primarily the N1 and C3 positions.[7] Competing acylation at the nitrogen is a frequent cause of low yields for the desired C3 product, especially when the NH group is unprotected.[1]

Possible Causes and Solutions:

  • Competing N-Acylation: The nitrogen atom of the indole can act as a nucleophile, leading to the formation of N-acylindoles. This is a common side reaction in traditional Friedel-Crafts acylations.[1]

    • Solution 1: Use of Specific Catalysts/Solvents: A method using diethylaluminum chloride (Et₂AlCl) selectively promotes C3-acylation even with a free (NH) indole.[2] The use of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), has been shown to enhance C3-regioselectivity and completely suppress N-acylation.[1]

    • Solution 2: N-H Protection: While many modern methods avoid this, protecting the indole nitrogen is a classic strategy to ensure C3-acylation. Groups like 2-phenylsulfonylethyl can be employed and subsequently removed under basic conditions.[8] However, protection/deprotection sequences are less atom-economical.[1]

  • Over-Acylation: The initial C3-acylated product can sometimes undergo a second acylation, although this is less common than N-acylation.

    • Solution: Use a controlled stoichiometry, typically with a slight excess (1.1-1.3 equivalents) of the acylating agent.[5] Monitor the reaction closely and quench it once the starting material is consumed.[6]

Question 3: The acylation of my indole, which has an electron-donating substituent, is resulting in low yields and polymerization. What should I do?

Answer:

Indoles bearing electron-donating groups (e.g., -OMe, -Me) are highly activated and more nucleophilic. While this can increase the reaction rate, it also enhances their susceptibility to polymerization and other side reactions under strongly acidic Friedel-Crafts conditions.[1]

Recommended Adjustments:

  • Use Milder Conditions: Avoid strong, aggressive Lewis acids like AlCl₃.[2] Opt for catalytic systems known for their mildness.

    • Catalyst Choice: Yttrium triflate (Y(OTf)₃)[1] or zinc oxide (ZnO)[5] are excellent choices for highly activated indoles.

  • Employ Microwave Irradiation: The combination of a mild catalyst (e.g., Y(OTf)₃) in an ionic liquid under microwave irradiation can lead to very short reaction times (e.g., 5 minutes), which minimizes the opportunity for polymerization and side reactions while affording high yields.[1]

  • Temperature Control: Maintain low temperatures during the addition of reagents to manage the high reactivity of the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using an acid anhydride and an acyl chloride as the acylating agent?

  • Acyl chlorides are generally more reactive than anhydrides and are widely used with various Lewis acids.[2][9]

  • Acid anhydrides are also effective, particularly in greener protocols using catalytic metal triflates and microwave heating.[1] Using an anhydride avoids the generation of corrosive HCl gas. However, with some substrates like unsubstituted indole, benzoylation with benzoyl anhydride may result in competing N-benzoylation.[1]

Q2: My indole has a strong electron-withdrawing group (EWG), and the reaction is very sluggish. How can I improve the yield?

  • Indoles with EWGs are less nucleophilic, making acylation more challenging.[3] You may need more forcing conditions or a more active catalytic system. However, some protocols have noted that EWGs can lead to enhanced reaction rates and yields, suggesting the outcome is highly dependent on the specific catalytic system employed.[10] If your current method is failing, consider switching to a different one, such as the dialkylaluminum chloride procedure, which has shown broad substrate scope.[2]

Q3: Can I run this reaction without protecting the N-H group?

  • Yes, several modern protocols are specifically designed for the regioselective C3-acylation of unprotected indoles. Methods using dialkylaluminum chloride[2], zinc oxide in ionic liquids[5], or yttrium triflate with microwave heating[1] have all proven effective without the need for an N-protecting group.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Indole with Benzoyl Chloride
EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1ZrCl₄ (50)Neat535[5]
2BiCl₃ (50)Neat620[5]
3ZnCl₂ (50)Neat5.522[5]
4ZnO (50)[BMIM][PF₆]3.562[5]
5Et₂AlCl (1.1 equiv)CH₂Cl₂186[2]
6Me₂AlCl (1.1 equiv)CH₂Cl₂180[2]
7AlCl₃ (1.1 equiv)CH₂Cl₂1Decomposition[2]

Reaction conditions may vary between studies. This table is for comparative purposes.

Table 2: Effect of Ionic Liquid on Y(OTf)₃-Catalyzed Propionylation of Indole
EntryIonic LiquidYield (%)C3:N1:Other RegioselectivityReference
1[BMI]BF₄9598:2:0[1]
2[BMI]PF₆9297:3:0[1]
3[BMI]OTf8596:4:0[1]
4[EMIM]BF₄9398:2:0[1]
5None (DCE)6590:10:0[1]

Reactions performed with 1 mol% Y(OTf)₃ and propionic anhydride under microwave irradiation at 120°C for 5 min.

Experimental Protocols

General Protocol for C3-Acylation using Diethylaluminum Chloride

This protocol is adapted from the method described by Okauchi et al. and is effective for a wide range of indoles and acyl chlorides without N-H protection.[2]

Materials:

  • Functionalized Indole (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the functionalized indole (1.0 equiv).

  • Dissolve the indole in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the diethylaluminum chloride solution (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting mixture at 0 °C for 20-30 minutes.

  • Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, chilled saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-acylindole.

Visualizations

Troubleshooting Workflow for Low Acylation Yield

Troubleshooting_Workflow start_node Low or No Yield Observed decision_node decision_node start_node->decision_node Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) cause_node1 Primary Issue: Poor Regioselectivity decision_node->cause_node1 Complex Mixture of Products cause_node2 Primary Issue: Incomplete Reaction decision_node->cause_node2 Unreacted Starting Material cause_node3 Primary Issue: Decomposition decision_node->cause_node3 Baseline Material / Polymer cause_node cause_node solution_node solution_node solution_node1a Solution: - Use Et2AlCl catalyst - Use ionic liquid solvent - Protect N-H group cause_node1->solution_node1a Probable Cause: N-Acylation solution_node1b Solution: - Use 1.1-1.3 eq. acylating agent - Monitor reaction closely cause_node1->solution_node1b Probable Cause: Di-acylation solution_node2a Solution: - Use stronger Lewis acid (cautiously) - Increase reaction time/temperature cause_node2->solution_node2a Probable Cause: Deactivated Substrate (EWG) solution_node2b Solution: - Use fresh, anhydrous solvent/reagents - Switch to a more robust catalyst (e.g., Y(OTf)3, Et2AlCl) cause_node2->solution_node2b Probable Cause: Inactive Catalyst / Reagents solution_node3a Solution: - Use milder catalyst (ZnO, Y(OTf)3) - Lower reaction temperature cause_node3->solution_node3a Probable Cause: Lewis Acid Too Strong solution_node3b Solution: - Use milder, catalytic conditions - Reduce reaction time (e.g., use microwave) cause_node3->solution_node3b Probable Cause: Substrate Too Activated (EDG)

Caption: A decision tree for troubleshooting low yields in indole acylation.

General Experimental Workflow for Indole Acylation

Experimental_Workflow arrow arrow A 1. Prepare Anhydrous Setup (Oven-dried glassware, N2 atmosphere) B 2. Dissolve Indole Substrate (in anhydrous solvent, e.g., CH2Cl2) A->B C 3. Cool Reaction Mixture (e.g., to 0 °C) B->C D 4. Add Lewis Acid / Catalyst (e.g., Et2AlCl solution) C->D E 5. Add Acylating Agent Dropwise (e.g., Acyl Chloride) D->E F 6. Monitor Reaction Progress (TLC / LC-MS) E->F G 7. Quench Reaction (e.g., with aq. NaHCO3) F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry, Filter & Concentrate Organic Phase H->I J 10. Purify Product (Flash Column Chromatography) I->J

Caption: A typical experimental workflow for Friedel-Crafts acylation of indoles.

References

Technical Support Center: Optimizing Solvent Conditions for Indole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions. Find answers to frequently asked questions and follow detailed guides to overcome common challenges in achieving desired reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues encountered during indole acylation, with a focus on how solvent conditions can be adjusted to resolve them.

Issue 1: Low or No Product Yield

Question Potential Causes & Solutions
Q1: My reaction is sluggish and giving a low yield. What solvent properties should I consider? 1. Inadequate Solubility: Low solubility of starting materials or intermediates can severely limit reaction rates.[1] * Solution: Choose a solvent that effectively dissolves all reactants. If a single solvent is insufficient, consider a co-solvent system.2. Poor Intermediate Stabilization: The solvent plays a key role in stabilizing charged intermediates formed during the reaction. * Solution: For reactions proceeding through polar or ionic intermediates, such as Friedel-Crafts acylations, a moderately polar, non-coordinating solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) is often effective.[2][3] For N-acylation involving an indolide anion, polar aprotic solvents like DMF or THF are preferred.[4]3. Reactant/Catalyst Decomposition: High reaction temperatures can lead to decomposition.[1] * Solution: If high temperatures are necessary, using a high-boiling, inert solvent can create a more stable reaction environment.[1] Alternatively, explore if the reaction can proceed under milder, solvent-free conditions, which can sometimes improve yields.[3][5]
Q2: I'm using a strong base like NaH for N-acylation, but the reaction isn't working. Why? 1. Presence of Moisture: Strong bases like sodium hydride (NaH) react violently with water. Any moisture in the solvent or on the glassware will quench the base, preventing the deprotonation of indole and halting the reaction.[4] * Solution: Ensure that all solvents are strictly anhydrous. Use freshly distilled or commercially available dry solvents. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

Issue 2: Poor Regioselectivity (C-3 vs. N-1 Acylation)

Question Potential Causes & Solutions
Q3: My reaction is producing a mixture of N-acylated and C-3 acylated indoles. How can I favor C-3 acylation? 1. Reaction Conditions Favoring N-Acylation: The indole nitrogen can be deprotonated under basic conditions, making it a potent nucleophile. If your conditions are not sufficiently acidic, competitive N-acylation will occur.[6] * Solution (Friedel-Crafts Conditions): Employ classic Friedel-Crafts conditions using a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, ZnO) in a non-polar or moderately polar aprotic solvent like CH₂Cl₂ or CS₂.[2][7][8] The Lewis acid complexes with the acylating agent, creating a bulky electrophile that preferentially attacks the electron-rich C-3 position.[8][9] Solvent-free conditions with a catalyst like iron powder have also proven highly effective for C-3 acylation.[3]
Q4: How do I achieve selective N-acylation and avoid substitution at the C-3 position? 1. Reaction Conditions Favoring C-3 Acylation: The C-3 position of the indole ring is inherently more nucleophilic than the nitrogen atom under neutral or acidic conditions.[4][10] * Solution (Base-Mediated Deprotonation): First, deprotonate the indole nitrogen with a suitable base to form the more nucleophilic indolide anion. Using a strong base like NaH in a polar aprotic solvent such as DMF or THF is a standard method.[4] Alternatively, a weaker base like cesium carbonate (Cs₂CO₃) in a high-boiling non-polar solvent like xylene has been shown to be highly effective for chemoselective N-acylation.[10][11] The choice of a non-coordinating solvent is crucial to ensure the anion remains reactive.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent for a standard Friedel-Crafts acylation of indole?

    • Dichloromethane (CH₂Cl₂) is a widely used and effective solvent for Friedel-Crafts acylation of indoles. It provides good solubility for many substrates and is relatively unreactive under typical Lewis acidic conditions.[2]

  • Q2: How does solvent polarity affect the outcome of indole acylation?

    • Solvent polarity can influence both reaction rate and selectivity. In Friedel-Crafts type reactions, solvent choice can affect the stability of the acylium ion intermediate and its complex with the Lewis acid. For reactions involving naphthalene (a related aromatic system), non-polar solvents favor the kinetically controlled product, while more polar solvents can lead to the thermodynamically controlled product.[8] For N-acylation, polar aprotic solvents (e.g., DMF, THF) are necessary to solvate the counter-ion of the base and facilitate the formation of the reactive indolide anion.[4]

  • Q3: Are "green" or solvent-free options viable for indole acylation?

    • Yes, solvent-free approaches are not only viable but can be highly efficient. Reactions performed under solvent-free conditions, sometimes with microwave irradiation, can lead to shorter reaction times, higher yields, and simpler purification processes.[3][5] Ionic liquids have also been used as "green" recyclable solvents that can enhance catalytic activity and regioselectivity.[6][7]

  • Q4: Can the choice of solvent help prevent polymerization of indole?

    • Yes, under strongly acidic conditions typical of some Friedel-Crafts reactions, indoles can be prone to polymerization.[6] Using a solvent to dilute the reaction mixture can help to control the reaction rate and minimize intermolecular side reactions. Furthermore, selecting a Lewis acid and solvent system that forms a less harsh reaction environment can prevent degradation. For instance, using Et₂AlCl in CH₂Cl₂ is a milder alternative to stronger Lewis acids.[2]

Data on Solvent Effects

The following tables summarize quantitative data on the effect of different solvents on indole acylation reactions.

Table 1: Solvent Optimization for N-Acylation of 3-methyl-1H-indole with S-methyl butanethioate [11]

EntrySolventBaseTemperature (°C)Yield (%)
1Xylene Cs₂CO₃ 140 93
2TolueneCs₂CO₃11081
3DioxaneCs₂CO₃10065
4DMFCs₂CO₃140NR
5THFCs₂CO₃140NR
6MeOHCs₂CO₃140NR

Reaction conditions: 3-methyl-1H-indole (0.2 mmol), S-methyl butanethioate (0.6 mmol), Base (0.6 mmol), Solvent (2.0 mL), 12 h. NR = No Reaction.

Table 2: Effect of Solvent on Friedel-Crafts Acylation of Indole with Benzoyl Chloride [3]

EntrySolventCatalystTime (min)Yield (%)
1None Iron Powder 20 95
2DichloromethaneIron Powder12045
3DichloroethaneIron Powder12049

Reaction conditions conducted at room temperature.

Experimental Protocols

Protocol 1: General Procedure for C-3 Acylation using Diethylaluminum Chloride [2]

  • Preparation: Under an inert atmosphere (e.g., Argon), add indole (1.0 mmol) to a solution of dry dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Slowly add diethylaluminum chloride (Et₂AlCl) (1.1 mmol, 1.1 equiv) to the solution. Stir for 10 minutes.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-acylindole.

Protocol 2: General Procedure for Selective N-Acylation using Cesium Carbonate [10]

  • Preparation: To an oven-dried reaction vessel, add indole (0.2 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃) (0.6 mmol, 3.0 equiv), and the desired thioester (0.6 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous xylene (2.0 mL) to the vessel.

  • Reaction: Heat the reaction mixture to 140 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Cooling & Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylindole.

Visualizations

Troubleshooting_Workflow start Indole Acylation Issue (e.g., Low Yield, Poor Selectivity) check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions: - Stoichiometry - Temperature - Time check_purity->check_conditions solvent_issue Problem Persists: Focus on Solvent Optimization check_conditions->solvent_issue solubility Is Solubility an Issue? solvent_issue->solubility selectivity Is Regioselectivity the Issue? (C-3 vs. N-1) solubility->selectivity No change_solvent Change to a Solvent with Better Solubilizing Power or Use a Co-Solvent System solubility->change_solvent Yes c3_path Goal: C-3 Acylation selectivity->c3_path Yes n1_path Goal: N-1 Acylation selectivity->n1_path Yes end Optimized Reaction selectivity->end No change_solvent->end c3_solution Use Friedel-Crafts Conditions: - Lewis Acid (e.g., AlCl₃, Et₂AlCl) - Non-polar solvent (e.g., CH₂Cl₂) - Consider Solvent-Free c3_path->c3_solution n1_solution Use Base-Mediated Conditions: - Base (e.g., NaH, Cs₂CO₃) - Anhydrous Polar Aprotic (THF, DMF) or Non-polar (Xylene) Solvent n1_path->n1_solution c3_solution->end n1_solution->end

Caption: Troubleshooting workflow for optimizing indole acylation reactions.

Solvent_Selection_Tree start Desired Product? c3_acyl C-3 Acylindole (Electrophilic Substitution) start->c3_acyl C-3 n1_acyl N-1 Acylindole (Nucleophilic Substitution) start->n1_acyl N-1 fc_conditions Use Friedel-Crafts Conditions c3_acyl->fc_conditions base_conditions Use Base-Mediated Conditions n1_acyl->base_conditions lewis_acid Lewis Acid Required? (e.g., AlCl₃, Fe powder) fc_conditions->lewis_acid base_type Base Strength? base_conditions->base_type solvent_fc Solvent Choice: - Dichloromethane (CH₂Cl₂) - 1,2-Dichloroethane (DCE) - Carbon Disulfide (CS₂) - Solvent-Free lewis_acid->solvent_fc solvent_strong_base Solvent for Strong Base (NaH): - Anhydrous THF - Anhydrous DMF base_type->solvent_strong_base Strong solvent_weak_base Solvent for Weaker Base (Cs₂CO₃): - Xylene - Toluene base_type->solvent_weak_base Weak

Caption: Decision tree for solvent selection in indole acylation.

References

Technical Support Center: Monitoring 3-Indoleglyoxylyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for monitoring the reaction progress of 3-Indoleglyoxylyl chloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the reaction progress of this compound?

A1: The progress of reactions involving the highly reactive this compound can be monitored using several analytical techniques. These include offline methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), as well as in-situ (real-time) methods like Fourier Transform Infrared Spectroscopy (FTIR).[1] The choice of method depends on the required information (e.g., real-time kinetics vs. endpoint analysis) and available instrumentation.[1]

Q2: Why do my TLC results for this compound reactions show streaking or the reappearance of the starting carboxylic acid?

A2: this compound is an acyl chloride, which is a very reactive species.[2][3][4] The silica gel on a standard TLC plate is slightly acidic and contains adsorbed water, which can cause the acyl chloride to hydrolyze back to its corresponding carboxylic acid on the plate.[4][5] This hydrolysis leads to streaking and makes it difficult to interpret the chromatogram accurately.[6]

Q3: How can I use TLC effectively given the instability of the acyl chloride on the plate?

A3: To overcome the issue of on-plate hydrolysis, a quenching and derivatization strategy is recommended. Before spotting on the TLC plate, a small aliquot of the reaction mixture is quenched with a nucleophile like an alcohol (e.g., methanol) or an amine (e.g., benzylamine).[6] This converts the unstable acyl chloride into a more stable ester or amide derivative, which can be easily and reliably analyzed by TLC without degradation.[6]

Q4: Is it possible to monitor the reaction in real-time to understand its kinetics?

A4: Yes, real-time monitoring is highly effective for acyl chloride reactions and can be achieved using in-situ Fourier Transform Infrared Spectroscopy (FTIR).[7] By inserting a chemical-resistant ATR-FTIR probe directly into the reaction vessel, you can collect spectra at regular intervals.[1] This allows you to track the decrease in the reactant's characteristic infrared absorption band (C=O stretch for acyl chloride is typically around 1800 cm⁻¹) and the corresponding increase in the product's band (e.g., amide C=O stretch around 1674 cm⁻¹), providing immediate feedback on reaction kinetics and endpoint.[1][7]

Q5: When using ¹H NMR spectroscopy, what specific signals should I monitor to track the reaction?

A5: To monitor the reaction using ¹H NMR, you should look for the disappearance of signals corresponding to the starting materials (e.g., specific protons on the indole ring) and the appearance of new signals for the product. The chemical shifts of the indole protons, particularly the NH proton (often a broad singlet), will change upon conversion to this compound and subsequent products.[8][9] Quantitative NMR (qNMR) can also be employed for precise measurement of reactant consumption and product formation by integrating characteristic signals relative to an internal standard.[10]

Q6: My reaction to form this compound appears to be stalled or incomplete. What are some common causes?

A6: Several factors can lead to an incomplete reaction. Since acyl chlorides are highly reactive towards moisture, ensuring strictly anhydrous conditions is critical; all glassware should be oven or flame-dried, and solvents must be anhydrous.[4] The purity of reagents, such as oxalyl chloride or thionyl chloride, is also crucial.[5] Furthermore, the reaction is often performed at low temperatures (0-5°C) to control its exothermic nature, and improper temperature control can lead to side reactions or degradation.[11]

Section 2: Troubleshooting Guides

Problem: Ambiguous or Misleading TLC Results
  • Symptoms: Severe streaking of the reaction mixture spot, the spot for the acyl chloride has a similar Rf to the starting material, or the starting material spot appears to persist even when the reaction should be complete.

  • Possible Causes:

    • On-plate hydrolysis of the reactive this compound.[4][5]

    • The chosen solvent system does not provide adequate separation between the reactant and product.

    • The reaction mixture components are affecting the chromatography of the starting material.[12]

  • Solutions:

    • Derivatize Before Analysis: Quench a small sample of the reaction mixture with methanol or benzylamine to form a stable derivative before spotting on the TLC plate.[6]

    • Optimize Solvent System: Experiment with different solvent polarities. A common system for neutral organic molecules is a mixture of hexanes and ethyl acetate.[13]

    • Use a Cospot: Always run a three-lane TLC: starting material, reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the starting material.[12][14] This helps to confirm if the spots are identical or just have very similar Rf values.[14]

TLC_Troubleshooting start Ambiguous TLC Result (Streaking, Overlap) check_hydrolysis Is the analyte an unstable acyl chloride? start->check_hydrolysis derivatize Solution: Quench sample with MeOH or Benzylamine before TLC analysis. check_hydrolysis->derivatize Yes check_cospot Did you use a cospot? check_hydrolysis->check_cospot No / Unsure use_cospot Solution: Run a 3-lane TLC with a cospot to confirm spot identity. check_cospot->use_cospot No optimize_solvent Solution: Adjust solvent system polarity for better separation. check_cospot->optimize_solvent Yes

Troubleshooting workflow for ambiguous TLC results.

Section 3: Experimental Protocols and Data

Protocol 1: Indirect TLC Monitoring via Methanol Quench
  • Using a glass capillary, withdraw a small sample (1-2 drops) from the reaction mixture.

  • Add the sample to a small vial containing 0.5 mL of methanol (MeOH).

  • Allow the mixture to stand for 1-2 minutes to ensure the complete conversion of this compound to its methyl ester derivative.

  • Spot this quenched solution onto the TLC plate.

  • Run a three-lane plate: starting indole material (Lane 1), a cospot of starting material and the quenched mixture (Lane 2), and the quenched reaction mixture (Lane 3).[12][14]

  • Develop the plate in an appropriate solvent system (e.g., 4:1 hexanes:ethyl acetate) and visualize under a UV lamp.[13][14]

  • Monitor for the disappearance of the starting material spot in the reaction lane.

Protocol 2: In-situ FTIR Monitoring
  • Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel, ensuring it is sealed and the setup is under an inert atmosphere.[1]

  • Background: Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition: Once the final reagent (e.g., oxalyl chloride) is added, begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).[1]

  • Analysis: Monitor the key infrared absorption bands. The disappearance of the starting material peak and the appearance and growth of the product peak indicate reaction progress. Plot the absorbance of these peaks over time to generate a reaction profile.[1]

Data Summary Tables

Table 1: Comparison of Monitoring Techniques

ParameterIn-situ FTIR¹H NMR SpectroscopyTLC (with Derivatization)
Principle Real-time monitoring of vibrational frequencies of functional groups.[1]Non-invasive monitoring of the magnetic properties of atomic nuclei.[1]Separation of derivatized analytes based on polarity.[1]
Pros Real-time data, no sampling required, provides kinetic information.[1][7]Provides detailed structural information, quantitative.[1][10]Fast, inexpensive, widely available.[15]
Cons Requires specialized probe and spectrometer.Requires expensive equipment, offline analysis.Indirect method, potential for error if derivatization is incomplete.
Key Data Peak absorbance vs. TimeChemical shift, signal integrationRetention factor (Rf)

Table 2: Characteristic Spectroscopic Data for Monitoring

TechniqueFunctional GroupCharacteristic Signal / Region
FTIR Acyl Chloride (C=O)~1800 cm⁻¹[1]
Amide Product (C=O)~1674 cm⁻¹[7]
¹H NMR Indole NH~10-11 ppm (in DMSO-d₆)[10]
Indole aromatic protons~7-8.5 ppm (shifts upon reaction)[16]

Section 4: Visual Guides

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring prep_reagents Prepare Anhydrous Solvents & Reagents add_indole Dissolve Indole in Anhydrous Solvent prep_reagents->add_indole prep_glass Oven/Flame-Dry Glassware prep_glass->add_indole cool Cool to 0-5 °C add_indole->cool add_oxalyl Add Oxalyl Chloride Dropwise cool->add_oxalyl react Stir at 0-5 °C add_oxalyl->react monitor Monitor Progress react->monitor ftir In-situ FTIR monitor->ftir tlc TLC (via Quench) monitor->tlc nmr NMR monitor->nmr end_product Reaction Complete (Proceed to next step) ftir->end_product tlc->end_product nmr->end_product

References

stability issues of 3-Indoleglyoxylyl chloride at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 3-Indoleglyoxylyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the appearance and purity of this compound?

A1: this compound is typically a yellow to white crystalline solid.[1][2] The purity is generally around 98%.

Q2: What are the recommended storage conditions for this compound?

A2: Due to its sensitivity to moisture and heat, it is crucial to store this compound in a tightly sealed container in a dry and cool place.[2][3] For long-term storage, temperatures of 2-8°C or -20°C are recommended to ensure stability.[1]

Q3: What is the primary cause of degradation of this compound at room temperature?

A3: The primary cause of degradation at room temperature is hydrolysis due to exposure to moisture.[4] As an acyl chloride, it readily reacts with water in the atmosphere to form the less reactive indole-3-glyoxylic acid.

Q4: What are the decomposition products of this compound?

A4: Under ambient, moist conditions, the main decomposition product is indole-3-glyoxylic acid. In chemiluminescence reactions with hydrogen peroxide, one of the final products is indole-3-carboxylic acid.[5]

Q5: How should I handle this compound during an experiment?

A5: It is imperative to handle this compound under anhydrous (dry) conditions in an inert atmosphere, such as under nitrogen or argon gas.[4] All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low or no yield in my acylation reaction.

Low or no yield in reactions involving this compound is a common issue, often stemming from the degradation of the starting material.

Troubleshooting Workflow: Low Reaction Yield

LowYield start Low or No Product Yield check_purity 1. Assess Purity of this compound start->check_purity hydrolysis Indication of Hydrolysis? (e.g., presence of indole-3-glyoxylic acid) check_purity->hydrolysis anhydrous_conditions 2. Verify Anhydrous Reaction Conditions hydrolysis->anhydrous_conditions Yes reagent_quality 3. Check Quality of Other Reagents hydrolysis->reagent_quality No solvent_dry Is the solvent anhydrous? anhydrous_conditions->solvent_dry glassware_dry Was glassware properly dried? solvent_dry->glassware_dry Yes solution_anhydrous Solution: - Use freshly distilled, anhydrous solvents. - Flame-dry or oven-dry all glassware. - Maintain a positive pressure of N2 or Ar. solvent_dry->solution_anhydrous No inert_atmosphere Was the reaction run under an inert atmosphere? glassware_dry->inert_atmosphere Yes glassware_dry->solution_anhydrous No inert_atmosphere->reagent_quality Yes inert_atmosphere->solution_anhydrous No amine_quality Is the amine/nucleophile pure and dry? reagent_quality->amine_quality base_quality Is the base appropriate and dry? amine_quality->base_quality Yes solution_reagents Solution: - Purify/dry other reagents. - Use a non-nucleophilic, dry base. amine_quality->solution_reagents No reaction_parameters 4. Review Reaction Parameters base_quality->reaction_parameters Yes base_quality->solution_reagents No temperature Is the reaction temperature appropriate? reaction_parameters->temperature time Is the reaction time sufficient? temperature->time Yes solution_parameters Solution: - Adjust temperature as per literature for the specific substrate. - Monitor reaction progress by TLC or LC-MS. temperature->solution_parameters No solution Solution: - Use freshly purchased or purified this compound. - Store properly and handle under inert atmosphere. time->solution Yes, consider starting material quality time->solution_parameters No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Inconsistent results between experiments.

Inconsistent results often point to variability in the quality of this compound or reaction conditions.

  • Check for Degradation: The color of the this compound can be an indicator of its quality. A significant change from a light yellow to a darker or brownish color may suggest decomposition.

  • Moisture Control: Ensure that all precautions to exclude moisture are consistently applied in every experiment. Even small variations in atmospheric humidity can affect the outcome.

  • Standardize Procedures: Use a standardized protocol for setting up reactions, including the drying of glassware and the handling of reagents.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions
Storage ConditionTemperatureExpected Shelf Life (Solid)Notes
Long-term-20°CUp to 3 years[1]Recommended for maintaining high purity.
Short-term2-8°CSeveral months to a yearMust be in a tightly sealed, dry container.
Room Temperature~25°CProne to rapid degradationNot recommended for storage. Should be used immediately after synthesis or opening.
In Solvent-80°CUp to 1 year[1]Solution in an anhydrous aprotic solvent.

Experimental Protocols

Protocol 1: Handling this compound for an Acylation Reaction

This protocol outlines the key steps for handling this compound to minimize degradation and ensure a successful acylation reaction.

  • Preparation of Glassware:

    • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup:

    • The reaction should be carried out under a positive pressure of an inert gas (nitrogen or argon). Use a gas bubbler to monitor the gas flow.

  • Reagent Preparation:

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Ensure that the amine or other nucleophile and any base (e.g., triethylamine, pyridine) are also anhydrous.

  • Reaction Procedure:

    • Dissolve the amine and a non-nucleophilic base in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • In a separate flask, dissolve the this compound in the anhydrous solvent.

    • Slowly add the this compound solution to the amine solution at a controlled temperature (often 0°C to room temperature, depending on the specific reaction).

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Hydrolysis of this compound

The primary degradation pathway for this compound in the presence of moisture is hydrolysis.

Hydrolysis cluster_reactants Reactants cluster_products Products 3-Indoleglyoxylyl_chloride This compound Indole-3-glyoxylic_acid Indole-3-glyoxylic acid 3-Indoleglyoxylyl_chloride->Indole-3-glyoxylic_acid Hydrolysis HCl Hydrogen Chloride (HCl) 3-Indoleglyoxylyl_chloride->HCl Water Water (H₂O) (from atmosphere) Water->Indole-3-glyoxylic_acid

Caption: Hydrolysis of this compound.

References

Navigating the Scale-Up of 3-Indoleglyoxylyl Chloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 3-Indoleglyoxylyl chloride synthesis. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for larger-scale production, ensuring safety, and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and historically significant method is the direct glyoxylation of indole with an oxalyl halide, typically oxalyl chloride. This electrophilic substitution reaction is known for its high efficiency and mild reaction conditions.

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges in scaling up the synthesis of this compound include:

  • Exothermic Reaction: The reaction between indole and oxalyl chloride is highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Byproduct Formation: Poorly controlled reaction conditions can lead to the formation of impurities, such as bis-indole derivatives.

  • Moisture Sensitivity: Both oxalyl chloride and the product, this compound, are sensitive to moisture, necessitating anhydrous reaction and handling conditions to prevent hydrolysis.

  • Solid Handling: The product often precipitates from the reaction mixture, which can present challenges for stirring and heat transfer in large reactors.

  • Purification: Achieving high purity on a large scale can be difficult, requiring optimized crystallization and filtration processes.

Q3: What are the critical safety precautions to consider?

Due to the hazardous nature of the reagents and product, the following safety measures are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[1][2]

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4]

  • Emergency Preparedness: Have appropriate spill control materials and emergency quenching procedures in place.[4][5] this compound is corrosive and can cause severe skin burns and eye damage.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like HPLC. Consider a slight increase in reaction time or a controlled increase in temperature after the initial exothermic phase.
Hydrolysis: Presence of moisture in reagents or glassware.Ensure all solvents and reagents are anhydrous and that glassware is thoroughly dried. Conduct the reaction under an inert atmosphere.[4]
Side Reactions: Poor temperature control leading to byproduct formation.Implement efficient cooling and a slow, controlled addition of oxalyl chloride to maintain the reaction temperature below -10°C.[5]
Poor Product Purity Byproduct Formation: Over-reaction or localized "hot spots" in the reactor.Improve agitation to ensure uniform mixing and heat distribution. Optimize the stoichiometry of the reactants.
Inefficient Crystallization: Suboptimal solvent system or cooling profile.Screen different solvent systems for crystallization (e.g., toluene/hexane).[6] Control the cooling rate to promote the formation of pure, easily filterable crystals.
Trapped Impurities: Impurities getting trapped within the crystal lattice during rapid crystallization.Consider a slower cooling rate or a staged cooling process. Redissolving the product in a minimal amount of hot solvent and recrystallizing can also improve purity.
Difficult Filtration Fine Particle Size: Rapid precipitation leading to the formation of small crystals that clog the filter.Control the rate of precipitation by adjusting the addition rate of the anti-solvent or by slowing down the cooling process.
Gummy or Oily Product: Presence of impurities that inhibit crystallization.Wash the crude product with a non-polar solvent to remove soluble impurities before crystallization. Consider a pre-purification step like a silica gel plug filtration for very impure material.
Reaction Runaway Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction.Use a reactor with a high surface area-to-volume ratio and a powerful cooling system. For highly exothermic reactions, consider using a semi-batch process where one reagent is added gradually.
Rapid Addition of Reagent: Adding oxalyl chloride too quickly, leading to a rapid and uncontrollable exotherm.Use a syringe pump or a dropping funnel for a slow and controlled addition of oxalyl chloride. Monitor the internal temperature of the reaction closely.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Anhydrous hexane (for washing)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice-salt bath

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and filter flask

Procedure:

  • Set up the reaction apparatus and ensure all glassware is thoroughly dried and purged with nitrogen.

  • Dissolve indole in anhydrous diethyl ether in the round-bottom flask and cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the stirred indole solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold anhydrous hexane to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to analyze the purity of this compound and to detect impurities. This method is scalable and can be adapted for preparative separation.[7]

  • Column: Newcrom R1 or equivalent reverse-phase column.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for Mass-Spec compatibility).[7]

  • Detection: UV detection at an appropriate wavelength.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Indole Indole Intermediate Electrophilic Acylium Ion Indole->Intermediate Nucleophilic Attack OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Forms Product 3-Indoleglyoxylyl Chloride Intermediate->Product Deprotonation Byproduct Bis-indole Byproduct Product->Byproduct Further reaction with Indole Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Check for Moisture? Start->CheckMoisture CheckTemp Temperature Control Issue? CheckMoisture->CheckTemp No DryReagents Use Anhydrous Reagents/Solvents CheckMoisture->DryReagents Yes CheckTime Incomplete Reaction? CheckTemp->CheckTime No ImproveCooling Improve Cooling & Slow Reagent Addition CheckTemp->ImproveCooling Yes IncreaseTime Increase Reaction Time/Monitor CheckTime->IncreaseTime Yes End Yield Improved DryReagents->End ImproveCooling->End IncreaseTime->End

References

Validation & Comparative

A Comparative Guide to Indole Acylation: 3-Indoleglyoxylyl Chloride vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The indole nucleus is a privileged structure, appearing in a vast array of natural products and pharmaceuticals. Among the myriad of transformations available, C3-acylation stands out as a critical method for introducing diverse side chains and building blocks essential for modulating biological activity.

This guide provides an in-depth technical comparison of 3-indoleglyoxylyl chloride with other prevalent indole acylation reagents. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Central Role of C3-Acylation in Indole Chemistry

The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. Acylation at this position provides 3-acylindoles, which are versatile intermediates that can be further elaborated into a wide range of derivatives, including tryptamines and other biologically active molecules. The choice of acylating agent is paramount, influencing not only the yield and regioselectivity but also the functional group tolerance and overall efficiency of the synthetic route.

A Head-to-Head Comparison of Key Indole Acylation Reagents

The selection of an appropriate acylating agent is a critical decision in the synthesis of 3-acylindoles. Factors such as reactivity, selectivity, stability, and cost must be carefully considered. Here, we compare this compound with other commonly used reagents.

Reagent/MethodTypical ElectrophileKey FeaturesCommon ConditionsAdvantagesDisadvantages
This compound Indole-3-glyoxylyl cationHighly reactive, introduces a two-carbon keto-acyl unit.Anhydrous ethereal solvents, low temperatures (0-5°C).[1]Versatile building block for tryptamines and complex heterocycles.[1]Moisture sensitive, can be unstable.
Friedel-Crafts Acylation (Acyl Chlorides) Acylium ionBroadly applicable, wide range of acyl groups can be introduced.Lewis acid (e.g., AlCl₃, Et₂AlCl, ZnO), anhydrous solvent.[2][3]High yields, good regioselectivity for C3.[2]Requires stoichiometric amounts of Lewis acid, which can be harsh and moisture-sensitive.[4]
Friedel-Crafts Acylation (Acid Anhydrides) Acylium ion (often activated by a catalyst)Generally less reactive than acyl chlorides.Lewis or Brønsted acid catalyst, sometimes with microwave irradiation.[4]Milder than acyl chlorides, easier to handle.[4]May require more forcing conditions or highly active catalysts.
Vilsmeier-Haack Reaction Vilsmeier reagent (chloroiminium salt)Specifically for formylation (introduction of a -CHO group).POCl₃, DMF, 0°C to 100°C.[5]High yields for formylation of electron-rich indoles.[5]Limited to formylation, reagent is corrosive.

Mechanistic Insights into Indole Acylation

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Reaction of Indole with Oxalyl Chloride to form this compound

The synthesis of this compound itself is a classic example of electrophilic acylation of the indole ring. The high reactivity of oxalyl chloride allows this reaction to often proceed without a strong Lewis acid catalyst.

Indole Indole Intermediate Acylium Ion Intermediate Indole->Intermediate Nucleophilic Attack OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Generates Electrophile Product This compound Intermediate->Product Loss of CO and H+ AcylChloride Acyl Chloride/Anhydride AcyliumIon Acylium Ion AcylChloride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Indole Indole Indole->SigmaComplex Product 3-Acylindole SigmaComplex->Product Deprotonation DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent IminiumIntermediate Iminium Intermediate VilsmeierReagent->IminiumIntermediate Indole Indole Indole->IminiumIntermediate Product Indole-3-carboxaldehyde IminiumIntermediate->Product Hydrolysis

References

A Comparative Guide to Acyl Chloride Reactivity in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of biologically active compounds and pharmaceuticals. The C3-acylation of the indole nucleus is most common, typically achieved through Friedel-Crafts acylation or related reactions. The choice of acylating agent, specifically the acyl chloride, and the reaction conditions are critical factors that dictate the efficiency and outcome of this transformation. This guide provides an objective comparison of the reactivity of various acyl chlorides in indole synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Acyl Chlorides in Indole C3-Acylation

The reactivity of acyl chlorides in the Friedel-Crafts acylation of indoles is significantly influenced by the nature of the acyl group and the choice of catalyst. Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl), have proven to be highly effective, offering high yields and regioselectivity at the C3 position without the need for N-protection of the indole.[1] In contrast, strong Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition of the acid-sensitive indole ring.[1] An alternative, organocatalytic approach utilizing 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) also provides a regioselective route to C3-acylindoles.[2][3]

The following table summarizes the performance of a range of acyl chlorides in the C3-acylation of indole, primarily using Et₂AlCl as the catalyst, showcasing the impact of the acyl chloride's structure on the reaction yield.

Acyl ChlorideCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Acetyl chlorideEt₂AlClCH₂Cl₂0.50 to rt86[1]
Propionyl chlorideEt₂AlClCH₂Cl₂0.50 to rt89[1]
Isobutyryl chlorideEt₂AlClCH₂Cl₂0.50 to rt93[1]
Pivaloyl chlorideEt₂AlClCH₂Cl₂10 to rt92[1]
Cyclohexanecarbonyl chlorideEt₂AlClCH₂Cl₂0.50 to rt95[1]
Benzoyl chlorideEt₂AlClCH₂Cl₂0.50 to rt94[1]
4-Methoxybenzoyl chlorideEt₂AlClCH₂Cl₂0.50 to rt96[1]
4-Nitrobenzoyl chlorideEt₂AlClCH₂Cl₂0.50 to rt85[1]
Cinnamoyl chlorideEt₂AlClCH₂Cl₂0.50 to rt88[1]
Benzoyl chlorideDBN (15 mol%)Toluene4reflux65 (for N-methylindole)[2]
p-Toluoyl chlorideDBN (15 mol%)Toluene4reflux100 (conversion, pyrrole ester)[3]

Experimental Protocols

Key Experiment 1: Indole Acylation using Diethylaluminum Chloride (Et₂AlCl)

This protocol is adapted from the work of Okauchi, T., et al.[1]

Materials:

  • Indole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Diethylaluminum chloride (Et₂AlCl) in hexane (1.0 M solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole (1.0 mmol) in dichloromethane (5 mL) was added a 1.0 M solution of diethylaluminum chloride in hexane (1.1 mL, 1.1 mmol) at 0 °C under a nitrogen atmosphere.

  • After stirring for 10 minutes at 0 °C, the acyl chloride (1.1 mmol) was added dropwise.

  • The reaction mixture was allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction was quenched by the addition of 1 M hydrochloric acid.

  • The aqueous layer was extracted with dichloromethane.

  • The combined organic layers were washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel to afford the corresponding 3-acylindole.

Key Experiment 2: DBN-Catalyzed Acylation of N-Methylindole

This protocol is based on the method developed by Taylor, J. E., et al.[2][3]

Materials:

  • N-Methylindole

  • Benzoyl chloride

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-methylindole (1.0 mmol) in toluene (5 mL) was added benzoyl chloride (1.2 mmol) and DBN (0.15 mmol).

  • The reaction mixture was heated to reflux and stirred for 4 hours.

  • The mixture was cooled to room temperature and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel to give 3-benzoyl-N-methylindole.

Reaction Mechanisms and Workflows

The regioselective C3-acylation of indole is governed by the electronic properties of the indole ring, where the C3 position is the most nucleophilic. The mechanism of acylation varies depending on the catalyst employed.

Lewis Acid-Catalyzed Friedel-Crafts Acylation of Indole

In the presence of a Lewis acid like Et₂AlCl, the acyl chloride is activated to form a highly electrophilic acylium ion or a related complex. This electrophile is then attacked by the electron-rich C3 position of the indole ring. Subsequent deprotonation restores the aromaticity of the indole system, yielding the 3-acylindole.

G cluster_activation Acyl Chloride Activation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation & Product Formation AcylCl R-CO-Cl ActivatedComplex [R-CO]⁺ [Et₂AlCl₂]⁻ AcylCl->ActivatedComplex + Et₂AlCl LewisAcid Et₂AlCl Intermediate Sigma Complex Indole Indole Indole->Intermediate + [R-CO]⁺ Product 3-Acylindole Intermediate->Product - H⁺

Caption: Mechanism of Lewis Acid-Catalyzed Indole Acylation.

DBN-Catalyzed Acylation of Indole

The organocatalyst DBN functions as a nucleophilic catalyst. It first reacts with the acyl chloride to form a more reactive N-acyl-DBN intermediate. This intermediate is then attacked by the indole at the C3 position. Finally, the catalyst is regenerated, and the 3-acylindole product is formed.

G cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_product Product Formation & Catalyst Regeneration AcylCl R-CO-Cl AcylDBN N-Acyl-DBN Intermediate AcylCl->AcylDBN + DBN DBN DBN Indole Indole Intermediate Tetrahedral Intermediate Indole->Intermediate + N-Acyl-DBN Product 3-Acylindole Intermediate->Product RegenDBN DBN Intermediate->RegenDBN Catalyst Regeneration G Start Start: Indole, Acyl Chloride, Catalyst, Solvent Reaction Reaction Setup (Inert atmosphere, controlled temperature) Start->Reaction Quench Reaction Quench (e.g., addition of acid/base) Reaction->Quench Extraction Workup: Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Final Product: 3-Acylindole Purification->Product

References

A Comparative Guide to the Purity Validation of 3-Indoleglyoxylyl Chloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of experimental results. 3-Indoleglyoxylyl chloride is a key building block in the synthesis of various biologically active indole derivatives. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of this compound.[1] This method offers excellent resolution, sensitivity, and reproducibility for separating the active pharmaceutical ingredient (API) from its potential impurities.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a typical RP-HPLC method for the purity validation of this compound.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v). This yields a standard solution of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard solution.

  • Note: Due to the reactivity of the acyl chloride group, it is advisable to perform the analysis promptly after sample preparation.

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min, 50-80% B15-20 min, 80% B20-22 min, 80-50% B22-25 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor (T): Not more than 2.0 for the this compound peak.

  • Theoretical Plates (N): Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

4. Data Analysis:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Purity Analysis of this compound by HPLC

The following table summarizes hypothetical data obtained from the HPLC analysis of a this compound sample, illustrating the separation of the main compound from potential impurities.

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1Indole3.515.20.5
2Indole-3-carboxylic acid5.825.70.8
3This compound9.23005.198.5
4Unknown Impurity11.54.60.2

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher sensitivity.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, and widely available. Excellent for quantitative analysis of known impurities.May not be suitable for non-chromophoric impurities. Identification of unknown impurities requires hyphenation with mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based identification and quantification.High sensitivity and excellent for identifying volatile impurities. Provides structural information for unknown peaks.This compound is thermally labile and may degrade in the hot injector. Derivatization is often required, adding a step to the workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making quantification challenging.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the biological context of the compounds being analyzed can provide valuable insights for researchers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Figure 1: Experimental workflow for HPLC purity validation.

Derivatives of this compound are often investigated as potential inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Phosphorylation Inhibitor 3-Indoleglyoxylyl Derivative (Inhibitor) Inhibitor->Akt Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The purity of this compound is critical for its successful application in research and development. RP-HPLC provides a reliable and accurate method for its validation. While alternative techniques such as GC-MS and NMR offer complementary information, HPLC remains the gold standard for routine purity testing due to its robustness and quantitative accuracy. The selection of the most appropriate analytical method should be based on a thorough consideration of the specific analytical needs and the potential impurity profile of the sample.

References

A Comparative Guide to the Synthesis of 3-Indoleglyoxylyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Indoleglyoxylyl chloride is a vital building block in the synthesis of a wide range of biologically active indole-containing compounds. This guide provides an objective comparison of the primary synthesis methods for this crucial reagent, supported by experimental data and detailed protocols to aid in methodological selection.

Method 1: Direct Acylation of Indole with Oxalyl Chloride

The most prevalent and well-documented method for synthesizing this compound is the direct Friedel-Crafts acylation of indole with oxalyl chloride.[1][2][3] This reaction is typically performed at low temperatures to manage its exothermic nature and minimize the formation of byproducts.[2]

Experimental Protocol:

A common procedure involves dissolving indole in an anhydrous ethereal solvent, such as diethyl ether, and cooling the solution to 0-5°C.[2][4] Oxalyl chloride is then added slowly to the stirred solution. The reaction mixture is typically stirred for a further 2 hours at room temperature. The product, this compound, precipitates as an orange solid, which can then be collected by filtration, washed with anhydrous ether, and dried.[4]

Performance Data:
ParameterValue
Purity (after recrystallization)70-85%[2]
Physical AppearanceOrange precipitate[4]
Key Reaction Conditions0-5°C, anhydrous ether[2][4]
Advantages:
  • Directness: This is a straightforward, one-step synthesis from readily available starting materials.

  • Established Method: The procedure is well-established and has been reported since the mid-20th century.[2]

Disadvantages:
  • Moisture Sensitivity: The product, an acid chloride, is sensitive to moisture, requiring anhydrous reaction conditions.

  • Purity: The initial product may require recrystallization to achieve higher purity.[2]

Method 2: In Situ Generation for One-Pot Synthesis of Indole-3-Glyoxylamides

A significant application of the direct acylation method is its adaptation into a "one-pot" procedure for the synthesis of indole-3-glyoxylamide derivatives.[5][6] In this approach, the this compound is not isolated but is generated in situ and immediately reacted with a nucleophile, such as a primary or secondary amine.[1][5]

Experimental Protocol:

The synthesis begins similarly to the direct acylation method, with the reaction of indole and oxalyl chloride in an anhydrous solvent like tetrahydrofuran (THF) at room temperature for about 3 hours.[1] Following the formation of the this compound intermediate, a base (e.g., diisopropylethylamine - DIPEA) and the desired amine are added to the reaction mixture to form the corresponding amide.[1]

Performance Data:

This method's performance is typically measured by the yield of the final amide product, which can be high depending on the specific amine used. The key advantage is the avoidance of isolating the often-reactive and moisture-sensitive this compound.

Advantages:
  • Efficiency: This one-pot, multi-step method is efficient as it avoids the isolation and purification of the intermediate.[5]

  • Versatility: A wide range of indole-3-glyoxylamide derivatives can be synthesized by simply varying the amine nucleophile.[1]

Disadvantages:
  • Not for Isolation: This method is designed for the direct synthesis of derivatives and is not suitable for obtaining pure this compound.

Alternative Synthetic Routes

While the direct acylation of indole is the dominant method, other potential synthetic pathways are conceivable, though less documented in readily available literature.

  • From Indole-3-Glyoxylic Acid: In principle, this compound could be synthesized from indole-3-glyoxylic acid using standard methods for converting carboxylic acids to acid chlorides, such as reaction with thionyl chloride or oxalyl chloride. However, specific experimental protocols and yield data for this particular transformation are not well-reported in the reviewed literature.

  • Via Grignard Reagents: Another potential route involves the use of an indolylmagnesium halide (a Grignard reagent) reacting with an oxalyl chloride derivative. This approach would leverage the nucleophilicity of the Grignard reagent to attack the electrophilic carbonyl carbon of the oxalyl derivative. As with the carboxylic acid route, detailed experimental procedures and quantitative performance data for this specific synthesis are not prominently available.

Conclusion

For the direct synthesis of this compound, the acylation of indole with oxalyl chloride remains the most practical and well-described method. For the creation of indole-3-glyoxylamide libraries, the one-pot synthesis modification offers significant advantages in terms of efficiency and workflow. Researchers should select the method that best aligns with their ultimate synthetic goal, whether it is the isolation of the acid chloride itself or the rapid production of its derivatives.

Visualizing the Synthesis Workflows

To further clarify the discussed synthetic pathways, the following diagrams illustrate the logical flow of each method.

G Direct Acylation of Indole A Indole C Anhydrous Ether 0-5°C A->C B Oxalyl Chloride B->C D Reaction Mixture C->D E Filtration & Washing D->E F This compound (Orange Precipitate) E->F

Caption: Workflow for the direct synthesis of this compound.

G One-Pot Synthesis of Indole-3-Glyoxylamides cluster_0 In Situ Formation cluster_1 Amide Formation A Indole C Anhydrous THF Room Temperature A->C B Oxalyl Chloride B->C D This compound (Intermediate) C->D G Reaction D->G E Amine (R-NH2) E->G F Base (e.g., DIPEA) F->G H Indole-3-Glyoxylamide G->H

Caption: Workflow for the one-pot synthesis of indole-3-glyoxylamides.

References

activity comparison of drug candidates synthesized from 3-Indoleglyoxylyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3-indoleglyoxylyl chloride are a versatile class of compounds that have been explored for a wide range of therapeutic applications. This guide provides a comparative overview of the biological activities of various drug candidates synthesized from this shared precursor, with a focus on their anticancer, antiviral, and antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative biological activity data for several drug candidates derived from this compound. The data is organized by the type of biological activity and includes key metrics such as IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Compound/Derivative Target/Organism Activity Type IC₅₀ / MIC (µM) Reference
Compound 16 (Osimertinib-like) EGFR KinaseAnticancer1.026[1]
SRC KinaseAnticancer0.002[1]
Compound 26 (2-phenylindol-3-ylglyoxylyldipeptide derivative) p53-MDM2 InteractionAnticancer0.0043[2]
Compound 6a (Oxoindolepyridonyl derivative) PDK1 KinaseAnticancer0.112[3]
Compound 10a (6-heterocyclyl-1H-indole) Tubulin PolymerizationAnticancer0.050[3]
Hydroxyl-bearing bisindole 30 HepG2 (Liver Cancer Cell Line)Anticancer7.37[4]
Compound 8e (Indole-2-carboxylate derivative) Influenza A/FM/1/47Antiviral8.13[5]
Compound 8f (Indole-2-carboxylate derivative) Influenza A/FM/1/47Antiviral9.43[5]
Coxsackie B3 VirusAntiviral7.18[6]
Compound 14f (Indole-2-carboxylate derivative) Influenza A/FM/1/47Antiviral7.53[5][6]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole SARS-CoV-2Antiviral1.84[7]
5-bromoindole 33 Staphylococcus aureusAntibacterial0.5 - 1 µg/mL[2]
Enterococcus faecalisAntibacterial0.5 - 1 µg/mL[2]
Enterococcus faeciumAntibacterial0.5 - 1 µg/mL[2]
Indolylglyoxylamide derivatives 80 Leishmania donovaniAntileishmanial3.79 - 8.04[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are the protocols for key experiments cited in this guide.

Synthesis of this compound Derivatives:

The general synthesis of derivatives from this compound involves the reaction of indole with oxalyl chloride to form the this compound intermediate.[8] This reactive intermediate can then undergo N-acylation with various amines or amino acids to form glyoxylamides.[9] Further modifications can be made to the indole ring or the appended moieties to generate a diverse library of compounds.

In Vitro Kinase Inhibition Assay (for EGFR and SRC):

The inhibitory activities of compounds against EGFR and SRC kinases were determined using in vitro enzyme assays. The assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were then calculated.[1]

Antiviral Activity Assay (Cytopathic Effect Inhibition):

The antiviral activity of the synthesized compounds against viruses like Influenza A and Coxsackie B3 was determined using a cytopathic effect (CPE) inhibitory assay.[6] In this assay, host cells are infected with the virus in the presence of varying concentrations of the test compounds. The concentration of the compound that inhibits the virus-induced cell death (cytopathic effect) by 50% is determined as the IC₅₀.[6]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration):

The antibacterial and antifungal activities were evaluated by determining the Minimum Inhibitory Concentration (MIC). This was done using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow General Experimental Workflow for Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Indole Indole Intermediate This compound Indole->Intermediate OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Derivatives Synthesized Drug Candidates Intermediate->Derivatives Amines Various Amines / Nucleophiles Amines->Derivatives Anticancer Anticancer Assays (e.g., Kinase Inhibition, Cytotoxicity) Derivatives->Anticancer Antiviral Antiviral Assays (e.g., CPE Inhibition) Derivatives->Antiviral Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Derivatives->Antimicrobial ActivityData Quantitative Data (IC50, MIC) Anticancer->ActivityData Antiviral->ActivityData Antimicrobial->ActivityData SAR Structure-Activity Relationship (SAR) Analysis ActivityData->SAR

Caption: Workflow for synthesis and screening of this compound derivatives.

signaling_pathway Simplified EGFR/SRC Signaling Pathway Inhibition EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream SRC SRC SRC->Downstream Inhibitor Compound 16 (Dual Inhibitor) Inhibitor->EGFR inhibits Inhibitor->SRC inhibits

Caption: Inhibition of EGFR and SRC pathways by a dual inhibitor.

References

A Comparative Guide to Friedel-Crafts Acylation: Standard Acyl Chlorides vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of acylating agent is a critical parameter that dictates the reaction's outcome, efficiency, and scope. This guide provides an objective comparison between traditional Friedel-Crafts acylation using standard acyl chlorides (e.g., acetyl chloride) and the direct reaction of aromatic compounds with oxalyl chloride, supported by experimental data and detailed methodologies.

Executive Summary

Standard Friedel-Crafts acylation is a well-established and versatile method for the synthesis of aryl ketones. It typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] This reaction is known for its reliability in producing monoacylated products, as the resulting ketone is less reactive than the starting arene, thus preventing over-acylation.[2][3]

The reaction of aromatic compounds with oxalyl chloride, also under Friedel-Crafts conditions, offers a distinct pathway. Instead of a simple acylation, this reaction can lead to the formation of aroyl chlorides or, through a subsequent reaction with another arene molecule, symmetrical or unsymmetrical diaryl ketones.[4][5] This unique reactivity stems from the nature of the initially formed acylium ion, which can subsequently lose carbon monoxide.

This guide will delve into the mechanistic nuances, substrate scope, and practical considerations of both methodologies, providing a clear framework for selecting the appropriate reagent for a given synthetic challenge.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of monoacylation yields between a standard acyl chloride and oxalyl chloride on the same aromatic substrate under identical conditions are not extensively reported in the literature, as they are often employed for different synthetic end-goals. However, we can compare the typical outcomes and yields for their respective primary applications.

FeatureStandard Friedel-Crafts Acylation (e.g., with Acetyl Chloride)Direct Reaction with Oxalyl Chloride
Primary Product Aryl Methyl Ketone (e.g., Acetophenone)Aroyl Chloride or Diaryl Ketone
Typical Substrate Benzene, Toluene, Anisole, etc.Benzene, substituted Benzenes, Pentamethylbenzene, Anthracene
Key Reagents Acyl Chloride (e.g., CH₃COCl), AlCl₃Oxalyl Chloride ((COCl)₂), AlCl₃
General Reaction Ar-H + RCOCl --(AlCl₃)--> Ar-COR + HClAr-H + (COCl)₂ --(AlCl₃)--> Ar-COCl + CO + HClAr-COCl + Ar'-H --(AlCl₃)--> Ar-CO-Ar' + HCl
Reported Yields Often high (e.g., >80% for activated arenes)Variable, can be high for specific applications (e.g., 65% for pentamethylbenzoic acid from pentamethylbenzene; up to 88% for the acylation of anthracene)[6]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanistic pathways and the general experimental workflow, the following diagrams are provided.

Reaction Mechanisms

The fundamental difference between the two reactions lies in the nature and fate of the electrophilic species generated.

Friedel_Crafts_Acylation cluster_0 Standard Friedel-Crafts Acylation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Arene Ar-H Arene->Sigma_Complex + [R-C≡O]⁺ Ketone_Complex [Ar-COR-AlCl₃] Sigma_Complex->Ketone_Complex - H⁺ Aryl_Ketone Ar-COR Ketone_Complex->Aryl_Ketone H₂O workup

Caption: Mechanism of Standard Friedel-Crafts Acylation.

Oxalyl_Chloride_Reaction cluster_1 Reaction with Oxalyl Chloride Oxalyl_Chloride Cl-CO-CO-Cl Initial_Complex [Cl-CO-CO]⁺ AlCl₄⁻ Oxalyl_Chloride->Initial_Complex + AlCl₃ Lewis_Acid AlCl₃ Aroyl_Chloride_Intermediate Ar-CO-Cl Initial_Complex->Aroyl_Chloride_Intermediate Loss_of_CO - CO Initial_Complex->Loss_of_CO Diaryl_Ketone Ar-CO-Ar' Aroyl_Chloride_Intermediate->Diaryl_Ketone + Ar'-H, AlCl₃ Arene1 Ar-H Arene1->Aroyl_Chloride_Intermediate + [Cl-CO-CO]⁺ Arene2 Ar'-H Arene2->Diaryl_Ketone Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Add_Catalyst Add Lewis Acid (AlCl₃) to solvent Setup->Add_Catalyst Cool Cool mixture (e.g., 0 °C) Add_Catalyst->Cool Add_Acylating_Agent Slowly add acylating agent (Acyl Chloride or Oxalyl Chloride) Cool->Add_Acylating_Agent Add_Arene Slowly add aromatic substrate Add_Acylating_Agent->Add_Arene React Allow to react (e.g., stir at RT) Add_Arene->React Quench Quench reaction (e.g., with ice/HCl) React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (e.g., with NaHCO₃, brine) Extract->Wash Dry Dry over anhydrous salt (e.g., MgSO₄ or Na₂SO₄) Wash->Dry Concentrate Remove solvent (rotary evaporation) Dry->Concentrate Purify Purify product (distillation or chromatography) Concentrate->Purify End End Purify->End

References

A Technical Guide to the Chemoselectivity of 3-Indoleglyoxylyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, particularly in the synthesis of indole-based pharmacophores, the precise functionalization of the indole nucleus is paramount. Among the array of acylating agents available, 3-indoleglyoxylyl chloride stands out as a versatile and highly chemoselective reagent. This guide provides an in-depth analysis of the chemoselectivity of this compound, offering a comparative perspective against other acylating agents, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness this reagent in their synthetic endeavors.

The Duality of Reactivity: Understanding the Chemoselectivity of this compound

This compound possesses two electrophilic centers: a highly reactive acyl chloride and a less reactive α-keto carbonyl group. This inherent difference in reactivity is the cornerstone of its chemoselectivity, enabling the selective modification of one functional group in the presence of the other. The key to its utility lies in the significantly greater electrophilicity of the acyl chloride moiety.

The mechanism of reaction with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic acyl substitution at the acyl chloride. The lone pair of the nucleophile attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a stable amide bond.

The α-keto carbonyl group, while electrophilic, is substantially less reactive than the acyl chloride. This difference in reactivity is attributed to the superior leaving group ability of the chloride ion compared to an alkoxide or a group that would be expelled from the ketone. It is estimated that the acid chloride group is approximately 100-fold more reactive than the α-keto carbonyl, allowing for highly selective transformations under mild conditions.[1] This remarkable chemoselectivity enables the synthesis of diverse glyoxylamide derivatives without the need for complex protection-deprotection strategies.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselective reaction of this compound with a generic primary amine (R-NH₂), leading to the formation of an amide at the acyl chloride position while the α-keto carbonyl remains intact.

Chemoselectivity reagent This compound product 3-Indoleglyoxylamide reagent->product Selective Amidation (Mild Conditions, -20°C to 0°C) ketone_unreacted α-Keto Carbonyl (Unreacted) reagent->ketone_unreacted No Reaction nucleophile Primary Amine (R-NH₂) nucleophile->product

Caption: Chemoselective amidation of this compound.

A Comparative Analysis of Indole Acylating Agents

The choice of an acylating agent is critical in determining the outcome of a reaction, influencing yield, selectivity, and substrate scope. Here, we compare this compound with other commonly employed methods for indole acylation.

Reagent/MethodPosition of AcylationChemoselectivityConditionsAdvantagesDisadvantages
This compound C3High (acyl chloride vs. ketone)Mild (-20°C to 0°C), often with a tertiary amine base.[1]Excellent for preparing glyoxylamides; no protection needed.[1]Reagent can be sensitive to moisture.
Thioesters N1High (N- vs. C-acylation)Base-promoted (e.g., Cs₂CO₃)Stable acyl source, good functional group tolerance.Primarily for N-acylation, not C3.
Acyl Chlorides with Dialkylaluminum Chlorides C3High (C3 vs. N1)Mild, CH₂Cl₂No N-H protection required, applicable to various acyl chlorides.Requires stoichiometric Lewis acid.
N-Benzenesulfonyloxyamides C3High (C3-amidation)ZnCl₂ mediatedDirect C-H amidation.Requires a specific and prepared reagent.

This table highlights that while various methods exist for indole acylation, this compound offers a unique advantage for the direct and selective synthesis of 3-indoleglyoxylamides due to its inherent differential reactivity.

Experimental Protocols: A Practical Guide

To provide a practical context, we present a detailed, self-validating protocol for the chemoselective amidation of this compound with a primary amine.

Synthesis of this compound

This is a foundational step, as the quality of the reagent is crucial for the subsequent selective reaction.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

Procedure:

  • Dissolve indole (1 equivalent) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether to the stirred indole solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • The product, this compound, will precipitate as a yellow crystalline solid.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The product should be used promptly as it can degrade upon prolonged storage at room temperature.

Chemoselective Amidation of this compound

This protocol demonstrates the selective reaction at the acyl chloride moiety.

Materials:

  • This compound

  • Primary or secondary amine (1 equivalent)

  • Triethylamine (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to -20°C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the stirred amine solution at -20°C.

  • Maintain the reaction at -20°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-indoleglyoxylamide.

Causality Behind Experimental Choices:

  • Low Temperature (-20°C to 0°C): This is crucial to control the exothermic reaction and to maximize the chemoselectivity by favoring the reaction with the more reactive acyl chloride.[1]

  • Inert Atmosphere: Prevents the reaction of the highly reactive this compound with atmospheric moisture.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Workflow for Assessing Chemoselectivity

The following diagram outlines a typical workflow for a researcher assessing the chemoselectivity of this compound in a new synthetic route.

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_validation Validation synthesis Synthesize this compound characterization Characterize Reagent (NMR, IR) synthesis->characterization reaction Perform Chemoselective Amidation characterization->reaction tlc Monitor Reaction by TLC reaction->tlc workup Quench and Workup tlc->workup purification Purify by Column Chromatography workup->purification product_char Characterize Product (NMR, MS, IR) purification->product_char yield Calculate Yield and Assess Purity product_char->yield

Caption: Experimental workflow for chemoselective amidation.

Conclusion

This compound is a powerful tool in the arsenal of synthetic chemists, particularly for the construction of indole-containing molecules of pharmaceutical interest. Its high degree of chemoselectivity, stemming from the differential reactivity of its two electrophilic centers, allows for precise and predictable transformations. By understanding the underlying principles of its reactivity and employing carefully controlled experimental conditions, researchers can effectively leverage this reagent to streamline synthetic routes and access novel chemical entities. This guide has provided a comprehensive overview, comparative data, and practical protocols to facilitate the successful application of this compound in a research and development setting.

References

N-Protected vs. Unprotected Indole Acylation: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic acylation of the indole nucleus is a critical step in the synthesis of a vast array of biologically active molecules. A key consideration in this process is the decision to protect the indole nitrogen. This guide provides an objective comparison of the yields and methodologies for acylating N-protected versus unprotected indoles, supported by experimental data, to inform synthetic strategy.

The direct Friedel-Crafts acylation of unprotected (NH) indoles can be challenging, often resulting in low yields due to several competing side reactions. These include N-acylation, 1,3-diacylation, and polymerization of the indole ring under harsh Lewis acid conditions.[1] To circumvent these issues, synthetic chemists often resort to protecting the indole nitrogen with a suitable group, such as a phenylsulfonyl or acetyl group. This protection strategy prevents N-acylation and can lead to cleaner reactions with higher yields of the desired C3-acylated product. However, this approach adds extra steps for protection and deprotection to the synthetic route.

Recent advancements have also focused on developing milder catalytic systems that allow for the efficient and regioselective C3-acylation of unprotected indoles, offering a more atom-economical alternative.

Comparative Yield Data

The following tables summarize quantitative data for the acylation of both N-protected and unprotected indoles, showcasing the yields achieved under different reaction conditions.

Acylation of N-Protected Indoles

The use of an N-phenylsulfonyl protecting group allows for robust Friedel-Crafts acylation conditions, leading to excellent yields of the 3-acylindole product.

Table 1: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indoles [2]

Acylating AgentProductYield (%)
Acetic Anhydride3-Acetyl-1-(phenylsulfonyl)indole99
Propionic Anhydride3-Propionyl-1-(phenylsulfonyl)indole98
Isobutyric Anhydride3-Isobutyryl-1-(phenylsulfonyl)indole96
Pivalic Anhydride3-Pivaloyl-1-(phenylsulfonyl)indole94
Benzoyl Chloride3-Benzoyl-1-(phenylsulfonyl)indole81

Data sourced from "A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole."[2]

Acylation of Unprotected Indoles

Modern methods utilizing milder catalysts have made the direct acylation of unprotected indoles a highly viable and efficient strategy, avoiding the need for protection-deprotection sequences.

Table 2: Yttrium Triflate-Catalyzed Acylation of Unprotected Indoles

Indole DerivativeAcylating AgentProductYield (%)
IndolePropionic Anhydride1-(1H-indol-3-yl)propan-1-one95
IndoleAcetic Anhydride1-(1H-indol-3-yl)ethan-1-one92
IndoleButyric Anhydride1-(1H-indol-3-yl)butan-1-one93
5-MethoxyindolePropionic Anhydride1-(5-methoxy-1H-indol-3-yl)propan-1-one83
5-NitroindolePropionic Anhydride1-(5-nitro-1H-indol-3-yl)propan-1-one88

Data represents a selection of results from "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles."

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole[2]

To a solution of 1-(phenylsulfonyl)indole (1.0 equivalent) in dichloromethane, aluminum chloride (1.2 equivalents) is added at 0 °C. The corresponding acid anhydride or acid chloride (1.1 equivalents) is then added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 3-acyl-1-(phenylsulfonyl)indole. The phenylsulfonyl group can be subsequently removed by base hydrolysis to yield the free 3-acylindole in high yields (79-96%).[2]

General Procedure for Yttrium Triflate-Catalyzed Acylation of Unprotected Indole

A mixture of the indole (1.0 equivalent), the acid anhydride (1.0 equivalent), and yttrium triflate (Y(OTf)₃, 1 mol%) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) is subjected to microwave irradiation at 120 °C for 5 minutes. After completion of the reaction, the ionic liquid is washed with diethyl ether to extract the product. The ether layers are combined, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the pure 3-acylindole. This method demonstrates high regioselectivity for the 3-position with minimal N-acylation observed.

Workflow Diagrams

The following diagrams illustrate the generalized workflows for the acylation of N-protected and unprotected indoles.

N_Protected_Indole_Acylation cluster_protection Protection cluster_acylation Acylation cluster_deprotection Deprotection Indole Indole N_Protected_Indole N-Protected Indole (e.g., 1-Phenylsulfonylindole) Indole->N_Protected_Indole Base Protect Protecting Group (e.g., PhSO₂Cl) Protect->N_Protected_Indole Acylated_Protected_Indole N-Protected 3-Acylindole N_Protected_Indole->Acylated_Protected_Indole Acylating_Agent Acylating Agent (RCO)₂O or RCOCl Acylating_Agent->Acylated_Protected_Indole Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylated_Protected_Indole Final_Product 3-Acylindole Acylated_Protected_Indole->Final_Product Deprotection_Reagent Deprotection Reagent (e.g., Base) Deprotection_Reagent->Final_Product

Caption: Workflow for Acylation of N-Protected Indole.

Unprotected_Indole_Acylation cluster_direct_acylation Direct Acylation Unprotected_Indole Unprotected Indole Final_Product 3-Acylindole Unprotected_Indole->Final_Product Acylating_Agent Acylating Agent ((RCO)₂O) Acylating_Agent->Final_Product Catalyst Catalyst (e.g., Y(OTf)₃ in Ionic Liquid) Catalyst->Final_Product Microwave

Caption: Workflow for Direct Acylation of Unprotected Indole.

Conclusion

The decision to protect the indole nitrogen during acylation depends on the specific substrate, desired scale, and tolerance for additional synthetic steps.

N-Protected Acylation:

  • Advantages: This strategy offers high yields and clean reactions, particularly when using robust protecting groups like phenylsulfonyl.[2] It is a reliable method for complex molecules where avoiding side reactions is paramount.

  • Disadvantages: It requires additional protection and deprotection steps, which reduces the overall efficiency and atom economy of the synthesis.

Unprotected Acylation:

  • Advantages: Direct acylation of unprotected indoles is a more atom-economical and efficient approach, avoiding the need for protecting groups. Modern catalytic methods have demonstrated excellent yields and regioselectivity.

  • Disadvantages: This method can be sensitive to the choice of catalyst and reaction conditions. For some substrates, side reactions may still be a concern, and optimization may be required.

Ultimately, the choice of methodology will be guided by the specific requirements of the synthetic target and the resources available. For straightforward syntheses where efficiency is key, the direct acylation of unprotected indoles using modern catalytic systems presents a compelling option. For more complex syntheses requiring high purity and predictability, the N-protection strategy remains a valuable and effective tool.

References

A Comparative Guide to Lewis Acid Catalysts for Indole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of indoles, particularly at the C3 position, is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and biologically active compounds. The choice of a Lewis acid catalyst is critical, directly influencing the reaction's efficiency, regioselectivity, and substrate scope. This guide offers an objective comparison of various Lewis acid catalysts for the Friedel-Crafts acylation of indoles, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in promoting indole acylation is a function of multiple parameters, including the nature of the catalyst itself, the acylating agent, solvent, reaction temperature, and time. Below is a summary of reported data for the acylation of indole with various Lewis acid catalysts. It is important to note that direct comparison can be challenging as reaction conditions often vary between studies.

CatalystAcylating AgentCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)Reference
Metal Triflates
Y(OTf)₃Acetic Anhydride5[BMI]BF₄MW5 min95[1]
Y(OTf)₃Propionic Anhydride5[BMI]BF₄MW5 min94[1]
Y(OTf)₃Butyric Anhydride5[BMI]BF₄MW5 min92[1]
Y(OTf)₃Benzoic Anhydride5[BMI]BF₄MW10 min78[1]
Bi(OTf)₃Acetic Anhydride10CH₃NO₂Reflux15 min>95 (on 1,3-dimethoxybenzene)[2]
In(OTf)₃Acetic Anhydride5---52[3]
Boron-Based
BF₃·Et₂OAcetic Anhydride100 (1 equiv.)DCMrt2-3 h83[4][5]
BF₃·Et₂OPropionic Anhydride100 (1 equiv.)DCMrt2-3 h85[4]
BF₃·Et₂OBenzoic Anhydride100 (1 equiv.)DCMrt2-3 h78[4]
Aluminum-Based
Et₂AlClAcetyl Chloride-CH₂Cl₂--86[3][6]
Me₂AlClAcetyl Chloride-CH₂Cl₂--High[6]
AlCl₃Acetyl Chloride----Decomposition/Low Yield[3][6]
Zinc-Based
ZnOBenzoyl Chloride50[BMIM]Cl40-High[7]
Other Metal Halides
SnCl₄Acetyl Chloride----95[3]
ZrCl₄Acetyl Chloride----69[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for indole acylation using different classes of Lewis acid catalysts.

Protocol 1: Y(OTf)₃-Catalyzed Acylation in an Ionic Liquid under Microwave Irradiation[1]
  • Reactant Mixture: To a microwave process vial, add indole (1 mmol), the corresponding acid anhydride (1.1 mmol), yttrium triflate (Y(OTf)₃, 0.05 mmol, 5 mol%), and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄, 2 mL).

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 150 W with a temperature limit of 120°C for the time specified in the data table (typically 5-10 minutes).

  • Work-up: After cooling, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.

Protocol 2: BF₃·Et₂O Promoted Acylation with Anhydrides[4][5]
  • Initial Setup: To a solution of indole (0.5 mmol) and the appropriate anhydride (0.6 mmol) in dichloromethane (DCM, 1.5 mL), add boron trifluoride etherate (BF₃·Et₂O, 0.5 mmol, 1 equivalent) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Protocol 3: Acylation using Diethylaluminum Chloride (Et₂AlCl)[6]
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired acyl chloride in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes dropwise.

  • Substrate Addition: Add a solution of indole in anhydrous CH₂Cl₂ to the reaction mixture.

  • Reaction and Quenching: Stir the mixture for the required time at the specified temperature. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.

  • Work-up and Purification: Extract the mixture with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate. Purify the crude product by chromatography.

Visualizing the Process

Diagrams can effectively illustrate complex relationships and workflows. The following visualizations, created using the DOT language, depict key aspects of evaluating Lewis acid catalysts for indole acylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Isolation & Characterization cluster_optimization Optimization start Select Indole Substrate & Acylating Agent catalyst Choose Lewis Acid Catalyst start->catalyst solvent Select Solvent & Conditions (Temp, Time) catalyst->solvent reaction Perform Acylation Reaction solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Quench Reaction & Work-up monitoring->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield compare Compare with Other Catalysts yield->compare optimize Optimize Conditions compare->optimize optimize->catalyst

Caption: Experimental workflow for evaluating Lewis acid catalysts in indole acylation.

logical_relationships cluster_factors Influencing Factors indole Indole (Substrate) product 3-Acylindole (Product) indole->product Reacts with acylating_agent Acylating Agent (Anhydride/Acyl Chloride) acylating_agent->product lewis_acid Lewis Acid Catalyst lewis_acid->product Catalyzes efficiency Reaction Efficiency (Yield, Time) lewis_acid->efficiency Activity solvent Solvent solvent->efficiency Polarity/Coordination temperature Temperature temperature->efficiency Rate product->efficiency Determines

Caption: Factors influencing the efficiency of Lewis acid-catalyzed indole acylation.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Indoleglyoxylyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

3-Indoleglyoxylyl chloride is a corrosive and moisture-sensitive solid that requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1][2] Its high reactivity, particularly with water and other nucleophiles, necessitates a controlled neutralization process before final disposal. This guide provides a detailed, step-by-step protocol for the safe in-laboratory neutralization and disposal of this compound. Adherence to these procedures is critical to prevent hazardous reactions, such as violent gas evolution and heat generation.

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to work within a certified chemical fume hood and wear all required personal protective equipment (PPE). An emergency safety shower and eyewash station must be readily accessible.

Table 1: Required Personal Protective Equipment (PPE) & Reagents
ItemSpecificationPurpose
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes of corrosive materials.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or heavy-duty nitrile)Prevents skin contact with the corrosive solid and solutions.[2]
Body Protection Chemical-resistant apron or lab coatProtects against spills and contamination of personal clothing.
Neutralizing Agent 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solutionA weak base to neutralize the acyl chloride and the resulting hydrochloric acid.
Inert Solvent Anhydrous Dichloromethane (DCM) or TolueneTo dilute the reactive compound, helping to control the reaction rate.

Disposal Plan Overview

The primary and recommended method for the safe disposal of this compound is gradual neutralization through a carefully controlled hydrolysis reaction with a dilute basic solution. This procedure converts the reactive acyl chloride into less hazardous, water-soluble indole-3-glyoxylic acid and sodium chloride salts. Direct contact with water or concentrated base must be avoided as it can lead to a violent, uncontrolled reaction.[3]

The logical workflow for this disposal procedure is outlined below.

G PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PrepSolution Prepare Cooled 5% NaHCO3 Solution Dissolve Dissolve 3-Indoleglyoxylyl Chloride in Inert Solvent SlowAdd Slowly Add Acyl Chloride Solution to Bicarbonate Dissolve->SlowAdd Stir Stir Until Gas Evolution Ceases SlowAdd->Stir Warm Allow to Warm to Room Temperature Stir->Warm pH_Check Check pH (Target: 6-8) Warm->pH_Check Waste Dispose as Aqueous Hazardous Waste pH_Check->Waste

References

Mastering the Safe Handling of 3-Indoleglyoxylyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, 3-Indoleglyoxylyl chloride is a valuable reagent, pivotal in the synthesis of a variety of inhibitors and biologically active compounds.[1][2] However, its utility is matched by its hazardous nature. As an acyl chloride, it is highly reactive and requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the necessary protocols.

Understanding the Inherent Risks of this compound

This compound is a moisture-sensitive solid with a corrosive nature.[3] The primary hazards stem from its reactivity. Upon contact with water or moisture, it readily hydrolyzes to produce hydrochloric acid and indole-3-glyoxylic acid, both of which are corrosive.[4] This reactivity is the root cause of its severe hazards.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[3][5]

  • Moisture Sensitivity: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[3][4]

  • Inhalation Hazard: The dust and released hydrogen chloride gas can cause severe respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with indirect ventilation and a full-face shield.Protects against splashes and fumes. A face shield offers a broader area of protection for the entire face.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact. Ensure gloves are regularly inspected for any signs of degradation or perforation.[4][7]
Body Protection Chemical-resistant lab coat or apron.Protects against spills and splashes, preventing contamination of personal clothing and underlying skin.[7]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors.Essential for protecting the respiratory tract from harmful dust and corrosive vapors, especially when handling the solid outside of a fume hood or during spill cleanup.[8][9]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for safely handling this compound. The following diagram and steps outline a self-validating protocol designed to minimize risk at every stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench Quench Excess Reagent handle_reaction->cleanup_quench Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Container cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose->cleanup_decontaminate

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. All manipulations of this compound should be performed within the fume hood.[4]

    • Material Assembly: Gather all necessary equipment, including spatulas, weighing paper, reaction vessels, and solvents. Ensure all glassware is dry.

  • Handling and Reaction:

    • Weighing: Carefully weigh the required amount of this compound within the fume hood.

    • Transfer: Gently transfer the solid to the reaction vessel. Avoid creating dust.

    • Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[10]

  • Cleanup and Decontamination:

    • Quenching: Any excess or unreacted this compound should be cautiously quenched. This can be done by slowly adding it to a stirred, cold solution of a weak base, such as sodium bicarbonate.

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

Emergency Procedures: Be Prepared for the Unexpected

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[12]

    • Collect the absorbed material into a designated, labeled waste container.

    • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan: Responsible Waste Management

All waste containing this compound or its byproducts is considered hazardous.[3]

  • Solid Waste: Collect all solid waste, including contaminated absorbent materials and weighing paper, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Quenched reaction mixtures and solvent washes should be collected in a designated, labeled container for hazardous chemical waste.

  • Empty Containers: Empty containers should be rinsed with a suitable solvent in a fume hood. The rinsate should be treated as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

By adhering to these detailed protocols, researchers can safely harness the synthetic utility of this compound while ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.